molecular formula C6H10O4 B150995 Methyl 4-methoxyacetoacetate CAS No. 41051-15-4

Methyl 4-methoxyacetoacetate

Cat. No.: B150995
CAS No.: 41051-15-4
M. Wt: 146.14 g/mol
InChI Key: QGBPKJFJAVDUNC-UHFFFAOYSA-N
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Description

Methyl 4-methoxyacetoacetate, also known as this compound, is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methoxy-3-oxobutanoate
Source PubChem
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InChI

InChI=1S/C6H10O4/c1-9-4-5(7)3-6(8)10-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBPKJFJAVDUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068273
Record name Methyl 4-methoxyacetoacetate
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41051-15-4
Record name Methyl 4-methoxyacetoacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-methoxy-3-oxo-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-methoxy-3-oxo-, methyl ester
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Record name Methyl 4-methoxyacetoacetate
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Record name Methyl 4-methoxy-3-oxobutyrate
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Foundational & Exploratory

Methyl 4-methoxyacetoacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxyacetoacetate is a pivotal chemical intermediate, recognized for its critical role in the synthesis of complex pharmaceutical agents, most notably as a key building block for the anti-HIV drug Dolutegravir.[1][2] This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and structured data for ease of reference.

Chemical and Physical Properties

This compound is a colorless to yellow liquid with an aromatic odor.[2][3] It is a beta-keto ester derivative, a structural feature that imparts significant reactivity and makes it a versatile tool in organic synthesis. The compound is highly soluble in polar organic solvents and slightly soluble in water.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀O₄[5][6]
Molecular Weight 146.14 g/mol [6][7]
CAS Number 41051-15-4[6][7]
Appearance Colorless to yellow liquid[3]
Boiling Point 89 °C / 8.5 mmHg[3][7]
Density 1.129 g/mL at 25 °C[3][7]
Refractive Index (n20/D) 1.431[3][7]
Flash Point 87 °C (closed cup)[8]

Synthesis of this compound

The predominant synthetic route to this compound involves the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[9] This reaction is typically carried out using a strong base, such as sodium hydride or sodium methoxide, to generate the methoxide ion from methanol (B129727).[9] The reaction proceeds via an SN2 mechanism.[9] Several variations of this method exist, primarily differing in the choice of solvent, base, and reaction temperature.

Key Synthetic Pathways

Two major synthetic methodologies are highlighted below, each with distinct advantages and considerations.

Method 1: Synthesis using Sodium Methoxide in Acetonitrile (B52724)

This method, detailed in patent literature, is characterized by high yields but requires elevated reaction temperatures.[2]

Method 2: Synthesis using Sodium Hydride in Tetrahydrofuran or Toluene

This approach allows for the reaction to be conducted at ambient temperatures, which can be advantageous for industrial-scale production by reducing energy consumption and improving process control.[1][9] However, it may present challenges related to impurities from the mineral oil often used with industrial-grade sodium hydride.[1]

Table 2: Comparison of Synthetic Protocols

ParameterMethod 1: Sodium Methoxide in AcetonitrileMethod 2: Sodium Hydride in THF/Toluene
Starting Material Methyl 4-chloroacetoacetate, Sodium MethoxideMethyl 4-chloroacetoacetate, Sodium Hydride, Methanol
Solvent AcetonitrileTetrahydrofuran or Toluene
Temperature 68-70 °C15-25 °C (Ambient)
Reported Yield ~91.7%Varies, can be lower than Method 1
Key Considerations Higher temperature, potential for side reactionsUse of hazardous sodium hydride, potential for impurities

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Methoxide in Acetonitrile

This protocol is adapted from established literature.[3][10]

Materials:

  • Sodium methoxide (113.4 g, 2.1 mol)

  • Acetonitrile (150 mL)

  • Methyl 4-chloroacetoacetate (150.5 g, 1 mol)

  • Distilled water (350 mL)

  • Acetic acid (9 g)

  • 32% Hydrochloric acid

  • Magnesium sulfate

Procedure:

  • Suspend sodium methoxide in acetonitrile in a reaction vessel.

  • Slowly add methyl 4-chloroacetoacetate to the suspension over 5 minutes. The temperature will rise; maintain it at 68-70 °C by cooling.

  • After the addition is complete, continue stirring the mixture at 70 °C for an additional 25 minutes.

  • Pour the reaction mixture into a solution of distilled water and acetic acid.

  • Adjust the pH to 6-7 by adding 32% hydrochloric acid.

  • Separate the organic layer.

  • Extract the aqueous layer three times with 200 mL of acetonitrile each.

  • Combine the organic phases, dry over magnesium sulfate, and concentrate on a rotary evaporator.

  • The crude product is purified by distillation at 55-57 °C / 0.6 mbar to yield this compound.

Protocol 2: Synthesis of this compound using Sodium Hydride in Tetrahydrofuran

This protocol is based on patent literature describing a room temperature synthesis.[1][2]

Materials:

  • Tetrahydrofuran (THF)

  • Industrial sodium hydride

  • Potassium methoxide (optional, used in some variations)

  • Methanol

  • Methyl 4-chloroacetoacetate

  • Hydrochloric acid solution (2 mol/L)

Procedure:

  • To a reaction kettle under an inert atmosphere, add THF.

  • Set the internal temperature to 15-25 °C.

  • Under stirring, add industrial sodium hydride (and potassium methoxide if used).

  • Add more THF.

  • At a temperature below 20 °C, slowly add a mixture of methanol and methyl 4-chloroacetoacetate. React for 4-6 hours.

  • Raise the temperature to 20-25 °C and continue the reaction for another 4-15 hours. Monitor the reaction completion by TLC.

  • Cool the system to 6-10 °C.

  • Add a 2 mol/L hydrochloric acid solution to adjust the pH of the system to 5-7.

  • Allow the layers to separate.

  • Concentrate the upper organic layer to remove the THF.

  • The crude product can be purified by wiped-film molecular distillation to obtain the colorless product.

Visualizing the Synthesis

The following diagrams illustrate the key chemical transformations and workflows in the synthesis of this compound.

Synthesis_Pathway Methyl 4-chloroacetoacetate Methyl 4-chloroacetoacetate This compound This compound Methyl 4-chloroacetoacetate->this compound Nucleophilic Substitution (SN2) Methoxide Ion (CH3O-) Methoxide Ion (CH3O-) Methoxide Ion (CH3O-)->this compound Chloride Ion (Cl-) Chloride Ion (Cl-)

Caption: SN2 Synthesis of this compound.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Start Start Prepare Methoxide Source Prepare Methoxide Source Start->Prepare Methoxide Source Combine Reactants Combine Reactants Prepare Methoxide Source->Combine Reactants Control Temperature Control Temperature Combine Reactants->Control Temperature Monitor Reaction Monitor Reaction Control Temperature->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Extraction Extraction Quench Reaction->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Purification (Distillation) Purification (Distillation) Drying and Concentration->Purification (Distillation) Final Product Final Product Purification (Distillation)->Final Product

Caption: General Experimental Workflow for Synthesis.

Applications in Drug Development

This compound is a crucial intermediate in the pharmaceutical industry.[9] Its most prominent application is in the synthesis of the HIV integrase inhibitor, Dolutegravir.[1][9] The quality and purity of this compound directly impact the efficiency and outcome of the synthesis of this active pharmaceutical ingredient (API).[1] Beyond Dolutegravir, its structural features make it a valuable building block for a range of other complex molecules and heterocyclic compounds, with potential applications in the development of other pharmaceuticals and agrochemicals.[9]

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of this compound.

Table 3: Spectroscopic Data References

SpectroscopyAvailable DataSource
¹H NMR Spectrum available[6][11]
¹³C NMR Spectrum available[6]
IR Spectrum available[6][12]
Mass Spectrometry Data available[12]

The availability of this data from various sources allows for thorough confirmation of the product's identity and purity.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly within the pharmaceutical sector. The synthetic methods described provide robust pathways to this molecule, with choices available to balance factors such as reaction conditions, yield, and purification requirements. The detailed properties and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile compound.

References

what is the CAS number for Methyl 4-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-methoxyacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries.[1] Its unique molecular structure, featuring ester, ketone, and ether functional groups, makes it a valuable building block for the synthesis of complex organic molecules.[1] Notably, it serves as a crucial precursor in the production of several active pharmaceutical ingredients (APIs), including the antiretroviral drug Dolutegravir.[2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in significant chemical transformations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: Identifiers and General Properties
PropertyValueReference
CAS Number 41051-15-4[3][4][5][6]
IUPAC Name methyl 4-methoxy-3-oxobutanoate[3]
Molecular Formula C₆H₁₀O₄[3][5][7]
Molecular Weight 146.14 g/mol [3][5][6]
Appearance Colorless to pale yellow liquid[4][7]
Form Liquid[6]
Table 2: Physical Properties
PropertyValueReference
Boiling Point 89 °C at 8.5 mmHg[4][6]
Density 1.129 g/mL at 25 °C[4][6]
Refractive Index n20/D 1.431[4][6]
Flash Point 87 °C (closed cup)[6]
Solubility Highly soluble in polar organic solvents, slightly soluble in water[1]
Table 3: Spectroscopic Data
TechniqueData AvailableReference
¹H NMR Spectrum available[3][8]
¹³C NMR Spectrum available[3]
Mass Spectrometry (GC-MS) Data available[3]
Infrared Spectroscopy (FTIR) Spectrum available[3][9]

Experimental Protocols

The most common method for the synthesis of this compound involves the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[2] Detailed experimental procedures are outlined below.

Synthesis from Methyl 4-chloroacetoacetate using Sodium Methoxide

This procedure details the synthesis of this compound via the reaction of methyl 4-chloroacetoacetate with sodium methoxide in acetonitrile (B52724).

Materials:

  • Sodium methoxide (113.4 g, 2.1 mol)

  • Acetonitrile (150 ml)

  • Methyl 4-chloroacetoacetate (150.5 g, 1 mol)

  • Distilled water (350 ml)

  • Acetic acid (9 g)

  • 32% Hydrochloric acid

  • Magnesium sulfate

Procedure:

  • Suspend sodium methoxide in acetonitrile in a reaction vessel.

  • Slowly add methyl 4-chloroacetoacetate to the suspension over 5 minutes. The temperature of the reaction mixture will rise; maintain it at 68-70°C by cooling.

  • After the addition is complete, continue stirring the mixture at 70°C for an additional 25 minutes.[10]

  • Pour the reaction mixture into a solution of distilled water and acetic acid. Adjust the pH to 6-7 by adding 32% hydrochloric acid.[10]

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer three times with 200 ml of acetonitrile each time.

  • Combine all organic phases and dry over magnesium sulfate.

  • Concentrate the solution on a rotary evaporator to remove the solvent.

  • Purify the crude product by distillation at 55°-57° C under a pressure of 0.6 mbar to yield pure this compound.[10] The expected yield is approximately 90.6%.[10]

Synthesis using Sodium Hydride and Sodium Methoxide

This alternative method utilizes sodium hydride to generate the methoxide in situ.

Materials:

Procedure:

  • In a nitrogen atmosphere, rinse industrial sodium hydride with anhydrous toluene in the reactor.

  • Add methyl 4-chloroacetoacetate to the reactor.

  • At a temperature of 10-15°C, slowly add a methanol solution of sodium methoxide.

  • After the addition, stir the reaction mixture for 3-5 hours at 20-25°C.[11]

  • Adjust the pH with acid and allow the layers to separate.

  • Perform reduced pressure distillation on the toluene layer to remove the solvent.

  • Further purify the crude product by reduced pressure distillation to obtain the final product.[11]

Role in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of several HIV integrase inhibitors, such as dolutegravir, bictegravir, and cabotegravir.[2] The following diagram illustrates the logical workflow of its application in the synthesis of a key intermediate for these antiviral drugs.

Synthesis_Pathway M4MAA This compound Intermediate (E)-methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate M4MAA->Intermediate Reaction with (2,2-dimethoxyethyl)amine Dolutegravir Dolutegravir Intermediate->Dolutegravir Cyclization with dimethyl oxalate

Caption: Synthetic pathway from this compound to a key intermediate for Dolutegravir.

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling in a well-ventilated area.[6][12] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][6][13]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[6][12]

  • Avoid breathing vapors or mist.[13]

  • Handle in a well-ventilated area or use a local exhaust ventilation system.[7][12]

  • Keep away from heat, sparks, and open flames.[1][7]

  • Store in a tightly closed container in a cool, dry place.[7]

First Aid:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[7][13]

  • In case of skin contact: Remove contaminated clothing and rinse skin with plenty of water.[7][12]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[7][12]

  • If swallowed: Rinse mouth with water.[12]

This technical guide provides essential information for the safe and effective use of this compound in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

References

Methyl 4-methoxyacetoacetate IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-methoxyacetoacetate

Introduction

This compound is a versatile organic compound that serves as a key intermediate in various chemical syntheses. Its utility is particularly notable in the pharmaceutical industry, where it is a precursor for the synthesis of a range of biologically active molecules, including anti-inflammatory and anti-bacterial agents. This guide provides a comprehensive overview of its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its applications.

IUPAC Name and Chemical Structure

The nomenclature and structure of a molecule are fundamental to its identity in the chemical sciences.

IUPAC Name: The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is methyl 4-methoxy-3-oxobutanoate .[1]

Chemical Structure: The structure of this compound is characterized by a four-carbon butanoate chain with a methoxy (B1213986) group at the fourth carbon and a ketone at the third position. It also features a methyl ester group.

  • Molecular Formula: C₆H₁₀O₄[1]

  • SMILES: COCC(=O)CC(=O)OC[1]

  • InChI: 1S/C6H10O4/c1-9-4-5(7)3-6(8)10-2/h3-4H2,1-2H3[1]

Below is a diagram illustrating the relationship between the IUPAC name and the molecular structure.

IUPAC_Structure_Relationship cluster_iupac IUPAC Name Breakdown cluster_structure Molecular Structure Components iupac_name methyl 4-methoxy-3-oxobutanoate methyl methyl methoxy 4-methoxy oxo 3-oxo butanoate butanoate ester_group Methyl Ester Group (-COOCH₃) methyl->ester_group corresponds to methoxy_group Methoxy Group (-OCH₃) methoxy->methoxy_group corresponds to ketone_group Ketone Group (C=O) oxo->ketone_group corresponds to parent_chain Butanoate Chain (4-carbon chain) butanoate->parent_chain corresponds to structure Structure

Diagram 1: IUPAC Name and Structural Correlation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
Molecular Weight 146.14 g/mol [1][2]
Appearance Colorless, clear, oily liquid[3]
Density 1.129 g/mL at 25 °C[2]
Boiling Point 89 °C at 8.5 mmHg[2]
Flash Point 89.44 °C (Closed cup)[4]
Refractive Index n20/D 1.431[2]
Solubility Highly soluble in polar organic solvents, slightly soluble in water.
CAS Number 41051-15-4[1]

Experimental Protocol: Synthesis

The predominant method for synthesizing this compound is through the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[5]

Objective: To synthesize this compound from methyl 4-chloroacetoacetate and sodium methylate.

Materials:

  • Sodium methylate (113.4 g, 2.1 mol)

  • Acetonitrile (B52724) (150 ml for reaction, 600 ml for extraction)

  • Methyl 4-chloroacetoacetate (150.5 g, 1 mol)

  • Distilled water (350 ml)

  • Acetic acid (9 g)

  • 32% Hydrochloric acid

  • Magnesium sulfate

Procedure:

  • Suspend sodium methylate in 150 ml of acetonitrile in a reaction vessel.

  • Over a period of 5 minutes, add methyl 4-chloroacetoacetate to the suspension. The reaction is exothermic; maintain the temperature between 68-70°C by cooling.

  • After the addition is complete, continue stirring the mixture at 70°C for an additional 25 minutes.

  • Pour the reaction mixture into a solution of 350 ml of distilled water and 9 g of acetic acid.

  • Adjust the pH of the solution to 6-7 by adding 32% hydrochloric acid.

  • Transfer the mixture to a separating funnel and separate the organic layer.

  • Extract the aqueous layer three times with 200 ml of acetonitrile each time.

  • Combine all organic phases and dry them over magnesium sulfate.

  • Concentrate the dried organic phase on a rotary evaporator to remove the solvent.

  • The crude product is then purified by distillation at 55°-57° C under a pressure of 0.6 mbar.[6]

The following diagram illustrates the general workflow for this synthesis.

Synthesis_Workflow Reactants Reactants: - Methyl 4-chloroacetoacetate - Sodium Methylate - Acetonitrile (Solvent) Reaction Reaction: - Temperature: 68-70°C - Time: 25 minutes Reactants->Reaction Quenching Quenching & Neutralization: - Add to water and acetic acid - Adjust pH to 6-7 with HCl Reaction->Quenching Extraction Workup: - Separate organic layer - Extract aqueous layer with acetonitrile Quenching->Extraction Drying Drying: - Combine organic phases - Dry over MgSO₄ Extraction->Drying Concentration Concentration: - Remove solvent via rotary evaporation Drying->Concentration Purification Purification: - Vacuum Distillation (55-57°C @ 0.6 mbar) Concentration->Purification Product Final Product: This compound Purification->Product

Diagram 2: General Experimental Workflow for Synthesis.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound.

  • ¹H NMR: Proton NMR spectral data is available and can be used to confirm the presence of the different types of protons in the molecule.[1][7]

  • ¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule.[1]

  • Mass Spectrometry (MS): GC-MS data is available, which helps in determining the molecular weight and fragmentation pattern.[1]

  • Infrared Spectroscopy (IR): IR spectra show the characteristic absorption bands for the functional groups present, such as the ester and ketone carbonyl groups.[1][8]

Applications in Research and Development

This compound is a valuable building block in organic synthesis. It has been utilized in the one-pot, three-component Biginelli cyclocondensation reaction to generate a library of dihydropyrimidine (B8664642) derivatives.[3][9] Furthermore, it serves as a reactant in the formation of an abiotic porphyrinogen (B1241876) in aqueous solutions.[3] Its role as a key intermediate in the synthesis of various pharmaceuticals underscores its importance in drug discovery and development.

Safety and Handling

This compound is classified as causing skin and eye irritation.[1] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. It is a combustible liquid and should be stored away from ignition sources.[2] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

physical and chemical properties of Methyl 4-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Methyl 4-methoxyacetoacetate (CAS No. 41051-15-4). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a colorless to light yellow, clear oily liquid.[1][2][3] It is a versatile building block in organic synthesis, particularly valued for its bifunctional nature, containing both a β-ketoester and a methoxy (B1213986) group.[2][4]

Identifiers and General Properties
PropertyValueReference
CAS Number 41051-15-4[1][5][6]
Molecular Formula C6H10O4[1][5][6]
Molecular Weight 146.14 g/mol [1][5][6]
IUPAC Name methyl 4-methoxy-3-oxobutanoate[5]
Synonyms Methyl 4-methoxy-3-oxobutyrate, 4-Methoxyacetoacetic acid methyl ester[1][5]
InChI Key QGBPKJFJAVDUNC-UHFFFAOYSA-N[1]
SMILES COCC(=O)CC(=O)OC[5]
Physical Properties
PropertyValueReference
Melting Point -80 °C[1][7]
Boiling Point 89 °C at 8.5 mmHg[1]
113 °C at 3.5 kPa[3]
215.7 °C at 760 mmHg[7]
Density 1.129 g/mL at 25 °C[1]
1.13 g/cm³[3]
Refractive Index (n20/D) 1.431[1]
Flash Point 87 °C (closed cup)
193 °F[1]
Solubility Highly soluble in polar organic solvents, slightly soluble in water.[2]
Vapor Pressure 0.1 ± 0.4 mmHg at 25 °C[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR and ¹³C NMR: Spectral data are available and can be found in various chemical databases.[5][8]

  • Infrared (IR) Spectroscopy: IR spectra have been recorded and are accessible for reference.[5][9]

  • Mass Spectrometry: Mass spectral data is also available, providing information on the compound's fragmentation pattern.[9]

Chemical Reactivity and Applications

The chemical behavior of this compound is primarily dictated by its ester and ketone functional groups.[4] It serves as a key intermediate in various chemical syntheses.

Key Reactions
  • Biginelli Cyclocondensation: It is used in the one-pot, three-component Biginelli reaction to generate diversely functionalized dihydropyrimidine (B8664642) derivatives.[1][7]

  • Porphyrinogen (B1241876) Formation: It acts as a reactant in the formation of an abiotic porphyrinogen in aqueous solutions.[1]

Applications in Drug Synthesis

This compound is a significant starting material in the pharmaceutical industry.[2][4] A notable application is in the synthesis of the HIV integrase inhibitor, Dolutegravir.[4][10] Its structural features are leveraged to construct the core of this and other related antiviral agents.[4]

Experimental Protocols: Synthesis

The most common method for synthesizing this compound is through the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[4]

Synthesis from Methyl 4-chloroacetoacetate and Sodium Methoxide

This protocol is based on a widely used and efficient method.[11]

Materials:

  • Sodium methoxide

  • Acetonitrile (B52724)

  • Methyl 4-chloroacetoacetate

  • Distilled water

  • Acetic acid

  • 32% Hydrochloric acid

  • Magnesium sulfate

Procedure:

  • Suspend 113.4 g (2.1 mol) of sodium methoxide in 150 ml of acetonitrile in a reaction vessel.

  • Slowly add 150.5 g (1 mol) of methyl 4-chloroacetoacetate over 5 minutes. The temperature will rise; maintain it at 68-70 °C by cooling.

  • After the initial exothermic reaction subsides, stir the mixture at 70 °C for an additional 25 minutes.

  • Pour the reaction mixture into a solution of 350 ml of distilled water and 9 g of acetic acid.

  • Adjust the pH to 6-7 by adding 32% hydrochloric acid.

  • Separate the organic layer using a separating funnel.

  • Extract the aqueous layer three times with 200 ml of acetonitrile each.

  • Combine the organic phases and dry over magnesium sulfate.

  • Concentrate the solution on a rotary evaporator.

  • Purify the crude product by distillation at 55-57 °C / 0.6 mbar to obtain this compound.[11]

A diagram illustrating the general workflow for the synthesis of this compound is provided below.

Synthesis_Workflow reagents Sodium Methoxide Acetonitrile reaction Reaction at 68-70 °C reagents->reaction reactant Methyl 4-chloroacetoacetate reactant->reaction workup Aqueous Workup (Water, Acetic Acid, HCl) reaction->workup extraction Extraction with Acetonitrile workup->extraction drying Drying over MgSO4 extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Distillation concentration->purification product This compound purification->product

Synthesis Workflow for this compound

Safety Information

This compound is classified as an irritant.[1][5]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][12]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands and face thoroughly after handling), P280 (Wear eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

It is recommended to handle this chemical in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.[13]

Storage and Handling

Store in a cool, dark, and well-ventilated place in a tightly closed container.[3] Keep away from incompatible materials such as oxidizing agents.[3][13]

References

Methyl 4-methoxyacetoacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl 4-methoxyacetoacetate, a key intermediate in organic synthesis. The document outlines its chemical properties, experimental protocols for its synthesis, and a logical workflow for its preparation and purification.

Core Properties of this compound

This compound is a versatile building block, particularly noted for its role in the synthesis of pharmaceuticals. A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Formula C₆H₁₀O₄[1][2][3]
Linear Formula CH₃OCH₂COCH₂COOCH₃[4]
Molecular Weight 146.14 g/mol [1][2][3][4]
CAS Number 41051-15-4[2][3][4]
Appearance Colorless to light yellow/orange clear liquid
Density 1.129 g/mL at 25 °C (lit.)[4]
Boiling Point 89 °C at 8.5 mmHg (lit.)[4]
Refractive Index n20/D 1.431 (lit.)[4]

Synthesis of this compound

The predominant method for synthesizing this compound is through the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[1] Various bases and solvents can be employed to facilitate this reaction.

Experimental Protocol 1: Synthesis using Sodium Methylate in Acetonitrile (B52724)

This protocol details a common procedure for the synthesis of this compound.

Materials:

  • Sodium methylate (113.4 g, 2.1 mol)

  • Acetonitrile (150 ml for suspension, plus additional for extraction)

  • Methyl 4-chloroacetoacetate (150.5 g, 1 mol)

  • Distilled water (350 ml)

  • Acetic acid (9 g)

  • 32% Hydrochloric acid

  • Magnesium sulfate

Procedure:

  • Suspend 113.4 g of sodium methylate in 150 ml of acetonitrile.

  • Over a period of 5 minutes, add 150.5 g of methyl 4-chloroacetoacetate to the suspension. The temperature will rise; maintain it between 68-70°C by cooling.

  • Stir the mixture at 70°C for an additional 25 minutes.

  • Pour the reaction mixture into a solution of 350 ml of distilled water and 9 g of acetic acid.

  • Adjust the pH to a value between 6 and 7 by adding 32% hydrochloric acid.

  • Separate the organic layer using a separating funnel.

  • Extract the aqueous layer three times with 200 ml of acetonitrile for each extraction.

  • Combine all organic phases and dry them over magnesium sulfate.

  • Concentrate the solution on a rotary evaporator to remove the solvent.

  • The crude product is then distilled at 55°-57° C under a pressure of 0.6 mbar to yield pure this compound.[2]

The expected yield for this procedure is approximately 90.6%.[2]

Experimental Protocol 2: Synthesis using Sodium Hydride and Methanol (B129727) in Toluene (B28343)

This alternative method utilizes sodium hydride to generate the methoxide in situ.

Materials:

  • Anhydrous Toluene

  • Industrial Sodium Hydride

  • Methanol solution of sodium methoxide

  • Methyl 4-chloroacetoacetate

  • Acid for pH adjustment

Procedure:

  • In a reactor under a nitrogen atmosphere, add anhydrous toluene.

  • Control the internal temperature to 18-20°C and add industrial sodium hydride while stirring.

  • Add methyl 4-chloroacetoacetate to the reactor.

  • Dropwise, add a methanol solution of sodium methoxide while maintaining the reactor temperature between 10-15°C.

  • After the addition is complete, stir the reaction mixture for 3-5 hours, allowing the temperature to rise to 20-25°C.

  • Monitor the reaction progress using gas chromatography.

  • Once the reaction is complete, adjust the pH with an acid and allow the layers to separate.

  • The toluene layer is subjected to reduced pressure distillation to remove the toluene, followed by distillation of the crude product to obtain the final product.[5]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Methyl 4-chloroacetoacetate + Sodium Methoxide Reaction Nucleophilic Substitution (68-70°C) Reactants->Reaction Solvent Acetonitrile or Toluene Solvent->Reaction Quench Quench with Acidic Water Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation FinalProduct Pure Methyl 4-methoxyacetoacetate Distillation->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

References

Spectral Analysis of Methyl 4-methoxyacetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Methyl 4-methoxyacetoacetate (CAS 41051-15-4), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for such analyses.

Data Presentation

The spectral data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.73s3HO-CH₃ (Ester)
~4.09s2HO-CH₂
~3.48s2HCO-CH₂-CO
~3.38s3HOCH₃ (Ether)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data for this compound [1]

Chemical Shift (δ) ppmAssignment
~201.5C=O (Ketone)
~167.3C=O (Ester)
~75.8O-CH₂
~59.1O-CH₃ (Ether)
~52.3O-CH₃ (Ester)
~45.6CO-CH₂-CO

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950StrongC-H stretch (alkane)
~1750StrongC=O stretch (ester)
~1725StrongC=O stretch (ketone)
~1100-1200StrongC-O stretch (ether and ester)

Technique: Neat (liquid film)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityPossible Fragment
146Low[M]⁺ (Molecular Ion)
115Moderate[M - OCH₃]⁺
101High[M - CH₂OCH₃]⁺ or [CH₃OCOCH₂CO]⁺
74Moderate[CH₃OCOCH₃]⁺
59Moderate[COOCH₃]⁺
45High[CH₂OCH₃]⁺
43High[CH₃CO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to an NMR tube. The spectra are recorded on a spectrometer, such as a Varian CFT-20.[2]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is typically acquired at a frequency of 300 MHz or higher to ensure adequate signal dispersion. A standard pulse program is used, and the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Neat (Liquid Film): A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium) of an ATR accessory.[2]

The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[2]

  • Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from any impurities.

  • Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the structural elucidation of this compound using various spectroscopic techniques.

References

key functional groups in Methyl 4-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Functional Groups of Methyl 4-methoxyacetoacetate

Introduction

This compound (CAS 41051-15-4) is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1][2] Its molecular structure contains a combination of functional groups that impart unique reactivity, making it a valuable building block for the synthesis of more complex molecules.[1][3] A notable application is its use as a starting material in the production of the anti-HIV drug Dolutegravir.[1][4] This guide provides a detailed examination of the key functional groups within this compound, its spectroscopic characteristics, reactivity, and a representative synthetic protocol.

Core Functional Groups

The structure of this compound, with the chemical formula C₆H₁₀O₄, is characterized by the presence of three key functional groups: an ester, a ketone, and an ether.[5] The relative positioning of the ketone and ester groups classifies it as a β-keto ester, which is the primary determinant of its chemical behavior.[2][3]

  • Ester (Methyl Ester): The methyl ester group (-COOCH₃) is an electrophilic site susceptible to nucleophilic attack, particularly transesterification reactions.

  • Ketone: The ketone group (C=O) is also electrophilic. Its proximity to the ester group influences the overall reactivity of the molecule.

  • Ether (Methoxy Group): The methoxy (B1213986) group (-OCH₃) is generally less reactive but can be displaced by strong nucleophiles under certain conditions.[1]

The combination of these groups, specifically the β-keto ester moiety, allows for a rich and versatile chemistry.

Spectroscopic Analysis

The functional groups of this compound can be identified and characterized using various spectroscopic techniques. The following table summarizes the expected and reported spectroscopic data.

Spectroscopic Data for this compound
Technique Characteristic Signals
Infrared (IR) Spectroscopy [6]Strong C=O stretching vibrations for the ketone and ester groups. C-O stretching for the ether and ester.
¹H NMR Spectroscopy [6][7]Signals corresponding to the different methyl and methylene (B1212753) protons.
¹³C NMR Spectroscopy [6]Resonances for the carbonyl carbons of the ketone and ester, the ether carbon, and the methyl carbons.
Mass Spectrometry [6][8]A molecular ion peak corresponding to its molecular weight (146.14 g/mol ) and characteristic fragmentation patterns.[5][8]

Reactivity and Synthetic Applications

The primary driver of this compound's reactivity is the β-keto ester functionality.[3] The methylene protons located between the two carbonyl groups (the α-hydrogens) are particularly acidic and can be readily removed by a base to form a highly reactive enolate ion.[3][9] This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and condensation reactions.[3][9]

The presence of two distinct electrophilic carbonyl carbons (one from the ketone and one from the ester) also allows for selective reactions with nucleophiles.[10]

G Reactivity of this compound cluster_0 This compound cluster_1 Reactive Sites cluster_2 Key Intermediates & Reactions mol CH₃O-CH₂-C(=O)-CH₂-C(=O)-OCH₃ acidic_H Acidic α-Hydrogens mol->acidic_H Deprotonation electrophilic_C Electrophilic Carbonyls mol->electrophilic_C Nucleophilic Target enolate Enolate Formation (Nucleophilic) acidic_H->enolate with Base nucleophilic_attack Nucleophilic Attack electrophilic_C->nucleophilic_attack alkylation Alkylation enolate->alkylation condensation Condensation enolate->condensation hydrolysis Hydrolysis & Decarboxylation nucleophilic_attack->hydrolysis

Caption: Key reactive sites and pathways of this compound.

Experimental Protocols

The most common method for synthesizing this compound is through the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[1]

Synthesis of this compound

Objective: To synthesize this compound from methyl 4-chloroacetoacetate and sodium methoxide.

Materials:

  • Sodium methoxide (113.4 g, 2.1 mol)

  • Acetonitrile (B52724) (150 ml, plus additional for extraction)

  • Methyl 4-chloroacetoacetate (150.5 g, 1 mol)

  • Distilled water (350 ml)

  • Acetic acid (9 g)

  • 32% Hydrochloric acid

  • Magnesium sulfate

Procedure:

  • Suspend sodium methoxide in acetonitrile in a reaction vessel.

  • Add methyl 4-chloroacetoacetate to the suspension over 5 minutes. The temperature will rise; maintain it at 68-70°C by cooling.

  • Stir the mixture at 70°C for an additional 25 minutes.

  • Pour the reaction mixture into a solution of distilled water and acetic acid. Adjust the pH to 6-7 with hydrochloric acid.

  • Separate the organic layer using a separating funnel.

  • Extract the aqueous layer three times with 200 ml of acetonitrile each time.

  • Combine the organic phases and dry over magnesium sulfate.

  • Concentrate the solution on a rotary evaporator.

  • Distill the crude product under reduced pressure (55-57°C / 0.6 mbar) to obtain pure this compound.[11]

Expected Yield: 132.34 g (90.6%)[11]

G Synthetic Workflow for this compound start Start suspend Suspend Sodium Methoxide in Acetonitrile start->suspend add_chloro Add Methyl 4-chloroacetoacetate (Maintain 68-70°C) suspend->add_chloro react Stir at 70°C for 25 min add_chloro->react quench Quench with Water/Acetic Acid & Adjust pH to 6-7 react->quench separate Separate Organic Layer quench->separate extract Extract Aqueous Layer with Acetonitrile (3x) separate->extract combine_dry Combine Organic Phases & Dry over MgSO₄ extract->combine_dry concentrate Concentrate via Rotary Evaporation combine_dry->concentrate distill Vacuum Distillation (55-57°C / 0.6 mbar) concentrate->distill end End Product distill->end

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables provide a summary of the physical and chemical properties of this compound and the parameters for its synthesis.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₁₀O₄[12]
Molecular Weight 146.14 g/mol [5]
Appearance Colorless, clear, oily liquid[2]
Density 1.129 g/mL at 25 °C
Boiling Point 89 °C at 8.5 mmHg
Refractive Index (n20/D) 1.431
Flash Point 87 °C (closed cup)

Table 2: Synthesis Reaction Parameters

ParameterValue
Reactant 1 Methyl 4-chloroacetoacetate (1 mol)
Reactant 2 Sodium methoxide (2.1 mol)
Solvent Acetonitrile
Reaction Temperature 68-70 °C[11]
Reaction Time 25 minutes (after addition)[11]
Purification Method Reduced pressure distillation[11]
Reported Yield 90.6%[11]

Conclusion

This compound's utility in organic synthesis is a direct result of the interplay between its ester, ketone, and ether functional groups. The β-keto ester moiety, in particular, provides a synthetically versatile handle for creating complex molecular architectures. A thorough understanding of the reactivity and spectroscopic signatures of these functional groups is essential for researchers and drug development professionals aiming to leverage this important chemical intermediate in their work.

References

An In-depth Technical Guide on the Solubility of Methyl 4-methoxyacetoacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-methoxyacetoacetate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from its use in chemical synthesis and purification processes. Furthermore, a detailed experimental protocol for determining the solubility of this compound in organic solvents is provided, alongside a logical workflow diagram to guide researchers in obtaining precise measurements.

Core Compound Properties

PropertyValue
Chemical Name Methyl 4-methoxy-3-oxobutanoate
Synonyms This compound, 4-Methoxyacetoacetic acid methyl ester
CAS Number 41051-15-4
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Density Approximately 1.129 g/mL at 25 °C[2][3]
Boiling Point 89 °C at 8.5 mmHg[2][3]

Qualitative Solubility of this compound

Based on these observations, the following table summarizes the qualitative solubility of this compound.

SolventChemical ClassPolarityDeduced SolubilityRationale from Literature
Tetrahydrofuran (THF) EtherPolar aproticSolubleUsed as a reaction solvent in the synthesis of this compound, implying the product is soluble in it.[4][5]
Acetonitrile NitrilePolar aproticSolubleEmployed as a solvent in the synthesis process, indicating good solubility of the final product.[5]
Toluene Aromatic hydrocarbonNonpolarSolubleUtilized as a solvent in synthesis and for rinsing industrial sodium hydride, suggesting solubility.[5][6]
Ethyl Acetate EsterModerately polarSolubleUsed as an extraction solvent for the product, which is a standard procedure for compounds soluble in it.[5]
Methanol AlcoholPolar proticLikely SolubleUsed as a reactant in the synthesis, and the product is formed within this solvent.[4][5]
Water -Polar proticSlightly SolubleAn estimated water solubility of 5.207e+005 mg/L (or approximately 52 g/100mL) at 25 °C has been reported, though this is an estimation.[7]

Experimental Protocol for a Detailed Solubility Study

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and commonly used technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the measured concentration and the density of the solvent if necessary.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results A Add excess solute to solvent in vials B Seal vials A->B C Place in thermostatic shaker bath B->C D Agitate for 24-72 hours at constant temperature C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter sample F->G H Dilute sample G->H I Analyze concentration (HPLC/GC) H->I J Calculate Solubility I->J

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point and density of Methyl 4-methoxyacetoacetate, tailored for researchers, scientists, and professionals in drug development. This document includes a summary of its physical properties, detailed experimental protocols for its synthesis and characterization, and visual workflows to illustrate key processes.

Core Physicochemical Data

This compound is a carbonyl compound that serves as a building block in organic synthesis.[1] Its utility in the formation of various chemical structures, including dihydropyrimidine (B8664642) derivatives and abiotic porphyrinogens, makes understanding its physical properties crucial for laboratory and industrial applications.[2]

Quantitative Data Summary

The boiling point and density of this compound have been reported under various conditions. The following table summarizes these key physical constants for easy reference and comparison.

PropertyValueConditions
Boiling Point 215.70 °C (estimated)@ 760.00 mmHg
113 °C@ 26 mmHg[1]
89 °C@ 8.5 mmHg[3][4]
Density 1.129 g/mL@ 25 °C[3][4]
Specific Gravity 1.13@ 20/20 °C[1]
1.13100 to 1.13500@ 20.00 °C[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its physical and chemical properties are outlined below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[2][6] The following is a generalized procedure based on established methods.[2][6][7][8]

Materials:

  • Methyl 4-chloroacetoacetate

  • Sodium methoxide or sodium hydride and methanol

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)[6][7]

  • Glacial acetic acid

  • Hydrochloric acid

  • Nitrogen gas

Procedure:

  • A reaction vessel is charged with the anhydrous solvent and purged with nitrogen.

  • The methoxide source (e.g., sodium methoxide) is suspended in the solvent.[6]

  • Methyl 4-chloroacetoacetate is added dropwise to the suspension while maintaining the reaction temperature, typically between 20°C and 70°C, depending on the chosen solvent and base.[2][6]

  • The reaction mixture is stirred for a specified period until completion, which can be monitored by Thin-Layer Chromatography (TLC).[7]

  • Upon completion, the reaction is quenched by the addition of a cooled acidic solution (e.g., acetic acid in ice water).[2]

  • The pH of the mixture is adjusted to between 5 and 7 using hydrochloric acid.[2][7]

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.[6]

  • The combined organic phases are dried and the solvent is removed under reduced pressure.[6]

  • The crude product is then purified by distillation under reduced pressure to yield pure this compound.[2][6]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may decompose at atmospheric boiling points, distillation under reduced pressure is often employed.

Procedure:

  • Assemble a distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a thermometer.

  • Place a small volume of the purified this compound and a boiling chip into the distillation flask.

  • Connect the apparatus to a vacuum source and a manometer to monitor the pressure.

  • Begin heating the distillation flask gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected.

  • Simultaneously, record the pressure from the manometer.

  • The recorded temperature is the boiling point at that specific pressure.

Determination of Density

Density is a fundamental physical property that can be used to help identify a substance.

Procedure:

  • Measure the mass of a clean, dry pycnometer (a small glass flask of a known volume).

  • Fill the pycnometer with distilled water and measure its mass to determine the exact volume of the pycnometer at a specific temperature.

  • Dry the pycnometer thoroughly and fill it with this compound.

  • Measure the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Characterization by GC-MS and NMR Spectroscopy

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques used to confirm the identity and purity of the synthesized compound.

GC-MS Analysis:

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile organic solvent.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC.[9]

  • Separation: The compound travels through a heated column, where it is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

  • Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the molecule.[10]

NMR Spectroscopy:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Analysis: The sample is placed in the NMR spectrometer. ¹H NMR and ¹³C NMR spectra are acquired.[10][11]

  • Interpretation: The chemical shifts, integration, and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure of this compound, confirming its synthesis.

Visual Workflows

The following diagrams illustrate the generalized workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_vessel Charge Reactor with Anhydrous Solvent add_base Suspend Sodium Methoxide prep_vessel->add_base add_reactant Add Methyl 4-chloroacetoacetate (dropwise) add_base->add_reactant stir Stir and Maintain Temperature add_reactant->stir monitor Monitor with TLC stir->monitor quench Quench with Acidic Solution monitor->quench neutralize Adjust pH to 5-7 quench->neutralize separate Separate Organic Layer neutralize->separate extract Extract Aqueous Layer separate->extract dry Dry and Concentrate extract->dry distill Vacuum Distillation dry->distill product Pure Methyl 4-methoxyacetoacetate distill->product

Caption: Generalized workflow for the synthesis of this compound.

Boiling_Point_Determination start Start setup Assemble Distillation Apparatus start->setup add_sample Add Sample and Boiling Chip setup->add_sample apply_vacuum Apply and Record Vacuum add_sample->apply_vacuum heat Gently Heat the Flask apply_vacuum->heat observe Observe for Boiling and Distillation heat->observe record_temp Record Boiling Temperature observe->record_temp end End record_temp->end

Caption: Workflow for determining the boiling point under reduced pressure.

Density_Determination start Start mass_empty Measure Mass of Empty Pycnometer start->mass_empty mass_water Measure Mass with Water (to determine volume) mass_empty->mass_water mass_sample Measure Mass with Sample mass_water->mass_sample calculate Calculate Density (Mass/Volume) mass_sample->calculate end End calculate->end

Caption: Workflow for determining the density using a pycnometer.

GCMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject Sample into GC dissolve->inject separate Separate in GC Column inject->separate detect Ionize and Detect in MS separate->detect analyze Analyze Mass Spectrum and Retention Time detect->analyze confirm Confirm Structure and Purity analyze->confirm

Caption: Generalized workflow for the analysis by Gas Chromatography-Mass Spectrometry.

References

The Genesis of a Key Pharmaceutical Intermediate: A Historical and Technical Guide to the Synthesis of Methyl 4-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – A comprehensive technical guide detailing the historical and modern synthetic routes to Methyl 4-methoxyacetoacetate, a critical intermediate in the production of advanced pharmaceuticals, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the evolution of its synthesis from foundational nineteenth-century ester chemistry to contemporary patented industrial processes.

This compound is a vital building block in the synthesis of numerous active pharmaceutical ingredients, most notably the anti-HIV drug Dolutegravir. Its molecular structure, featuring a β-keto ester functionality with a methoxy (B1213986) group at the gamma position, presents unique synthetic challenges and has been the subject of considerable chemical innovation.

From Classical Condensations to Modern Methodologies: A Historical Perspective

The story of this compound's synthesis is intrinsically linked to the broader history of β-keto ester chemistry. The foundational reaction in this field is the Claisen condensation , first reported by Rainer Ludwig Claisen in 1887.[1] This reaction, which involves the base-catalyzed self-condensation of an ester, laid the groundwork for the synthesis of a vast array of β-keto esters.

While specific early publications detailing the synthesis of this compound are not prominent in the historical literature, its creation can be envisioned through a logical extension of the Claisen condensation—a crossed Claisen condensation . This variation involves the reaction between two different esters. A plausible historical route would involve the condensation of methyl acetate (B1210297) with methyl methoxyacetate (B1198184) in the presence of a strong base like sodium ethoxide.

The historical context for the synthesis of β-keto esters began even before Claisen's seminal work. In 1863, August Geuther's work on the reaction of sodium with ethyl acetate led to the formation of what we now know as ethyl acetoacetate.[2] This, along with the contributions of Edward Frankland and B. F. Duppa, established the fundamental principles of enolate chemistry that underpin the synthesis of these valuable compounds.

The Modern Era: Nucleophilic Substitution as the Method of Choice

The contemporary synthesis of this compound has largely converged on a highly efficient and scalable method: the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source. This approach has been the subject of numerous patents, reflecting its industrial significance.

This modern route offers high yields and is amenable to large-scale production. Various patents have optimized conditions by exploring different bases, solvents, and temperature profiles to maximize efficiency and purity while minimizing byproducts and operational hazards.

Below is a summary of key patented methods for the synthesis of this compound:

Patent/ReferenceReactantsBase(s)Solvent(s)Temperature (°C)Yield (%)
US Patent 4,564,696Methyl 4-chloroacetoacetate, MethanolSodium methoxideAcetonitrile (B52724)7091.7
US Patent 6,403,804Methyl 4-chloroacetoacetate, MethanolSodium hydrideToluene25 (Room Temp)N/A
CN Patent 105418420AMethyl 4-chloroacetoacetate, MethanolSodium hydride, Potassium methoxideTetrahydrofuran20-25N/A
CN Patent 104478719AMethyl 4-chloroacetoacetate, MethanolSodium hydride, Metal basic compoundTetrahydrofuran20-25>86

Experimental Protocols for Modern Synthesis

General Procedure based on Nucleophilic Substitution (Adapted from US Patent 4,564,696)

Materials:

  • Methyl 4-chloroacetoacetate

  • Sodium methoxide

  • Acetonitrile

  • Acetic acid

  • Hydrochloric acid

  • Magnesium sulfate (B86663)

  • Distilled water

Procedure:

  • A suspension of sodium methoxide in acetonitrile is prepared in a reaction vessel.

  • Methyl 4-chloroacetoacetate is added to the suspension over a short period. An exothermic reaction occurs, and the temperature is maintained at approximately 70°C with cooling.

  • The reaction mixture is stirred at 70°C for a further 25 minutes.

  • The mixture is then quenched by pouring it into a solution of acetic acid in distilled water.

  • The pH of the solution is adjusted to 6-7 using hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted multiple times with acetonitrile.

  • The combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure.

  • The crude product is purified by distillation to yield this compound.

Visualizing the Synthetic Pathways

The evolution of the synthesis of this compound can be visualized through the following diagrams, generated using the DOT language.

historical_synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product methyl_acetate Methyl Acetate condensation Crossed Claisen Condensation methyl_acetate->condensation methyl_methoxyacetate Methyl Methoxyacetate methyl_methoxyacetate->condensation base Strong Base (e.g., Sodium Ethoxide) base->condensation product This compound condensation->product

Caption: Plausible historical synthesis of this compound.

modern_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product methyl_chloroacetoacetate Methyl 4-chloroacetoacetate substitution Nucleophilic Substitution (SN2) methyl_chloroacetoacetate->substitution methoxide Methoxide Source (e.g., Sodium Methoxide) methoxide->substitution product This compound substitution->product

Caption: Predominant modern synthetic route to this compound.

Future Outlook

The synthesis of this compound is a testament to the evolution of organic chemistry. From the classical explorations of ester reactivity to the highly optimized and patented processes of today, the journey to produce this key pharmaceutical intermediate reflects the relentless pursuit of efficiency, scalability, and safety in chemical manufacturing. As the demand for sophisticated pharmaceuticals continues to grow, further innovations in the synthesis of such crucial building blocks are anticipated, potentially focusing on greener and more sustainable methodologies.

References

Methodological & Application

Synthesis of Dolutegravir Utilizing Methyl 4-methoxyacetoacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Dolutegravir, a critical antiretroviral medication, using Methyl 4-methoxyacetoacetate as a key starting material. The synthesis involves a multi-step pathway, including a multicomponent reaction to form a key pyridinone intermediate, subsequent cyclization, amidation, and a final demethylation step.

Experimental Protocols

The synthesis of Dolutegravir from this compound can be broadly divided into four key stages:

  • Formation of the Pyridinone Intermediate: A multicomponent reaction involving this compound, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and aminoacetaldehyde dimethyl acetal.

  • Cyclization: Reaction of the pyridinone intermediate with (R)-3-amino-1-butanol to form the tricyclic core of Dolutegravir.

  • Amidation: Coupling of the tricyclic intermediate with 2,4-difluorobenzylamine (B110887).

  • Demethylation: Removal of the methyl ether protecting group to yield the final Dolutegravir product.

Protocol 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (Intermediate 4)

This protocol details the initial multicomponent reaction to form the core pyridinone structure.

Materials:

  • This compound

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Methanol (B129727)

  • Aminoacetaldehyde dimethyl acetal

Procedure:

  • In a suitable reaction vessel, stir this compound (16 mL, 123.6 mmol) and N,N-dimethylformamide dimethylacetal (19.2 mL, 144.52 mmol) at room temperature for 1.5 hours. The mixture will turn brown.[1]

  • To the resulting mixture, add methanol (40 mL) followed by aminoacetaldehyde dimethyl acetal (13.36 mL, 122.62 mmol).[1]

  • Stir the solution at room temperature for 1 hour. The solution will turn reddish.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) (ethyl acetate/petroleum ether = 5/1, Rf = 0.14 for the initial product; ethyl acetate, Rf = 0.56 for the final product of this step).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain a red-brown oily liquid. This crude product is often used in the next step without further purification. An optimized yield of up to 65% has been reported for this multi-component reaction to synthesize the key acetal intermediate.[2]

Protocol 2: Synthesis of (4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][3]oxazine-9-carboxylic acid (Intermediate 6)

This protocol describes the hydrolysis of the acetal and subsequent cyclization with (R)-3-amino-1-butanol.

Materials:

Procedure:

  • Dissolve the crude intermediate (assuming 63 mmol scale) in a mixture of acetonitrile (100 mL) and acetic acid (100 mL).[2]

  • Add methanesulfonic acid (1.2 mL, 18.5 mmol) and (R)-3-amino-1-butanol (8 mL, 188 mmol).[2]

  • Reflux the reaction mixture for 15 hours.[2]

  • After cooling, concentrate the solution under reduced pressure.[2]

  • Dilute the residue with dichloromethane (200 mL) and wash with 1N hydrochloric acid (100 mL).[2]

  • Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 100 mL).[2]

  • Combine the organic phases, dry over a suitable drying agent, and concentrate under reduced pressure to yield the tricyclic carboxylic acid intermediate. This step has been reported to proceed in good yield.[2]

Protocol 3: Synthesis of (4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][3]oxazine-9-carboxamide

This protocol details the amidation of the carboxylic acid intermediate with 2,4-difluorobenzylamine.

Materials:

  • (4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][3]oxazine-9-carboxylic acid (Intermediate 6)

  • Acetonitrile (CH3CN)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • 2,4-Difluorobenzylamine

Procedure:

  • To a 1-L round-bottom flask, add Intermediate 6 (10 g, 34 mmol), acetonitrile (300 mL), EDCI (19.5 g, 100 mmol), and DMAP (1.67 g, 13.65 mmol).[1]

  • Add 2,4-difluorobenzylamine (5 mL, 40.9 mmol) to the suspension.[1]

  • Heat the mixture to 80°C in an oil bath. The suspension should become a clear solution after approximately 2 hours.[1]

  • The reaction progress can be monitored by UPLC-MS.[1]

Protocol 4: Synthesis of Dolutegravir (Final Product)

This protocol describes the final de-methylation step to yield Dolutegravir. This step is often performed in the same pot as the amidation.

Materials:

  • Reaction mixture from Protocol 3

  • Lithium bromide (LiBr)

Procedure:

  • To the reaction mixture from Protocol 3, add lithium bromide (5.5 g, 60 mmol).[1]

  • Continue heating at 80°C for 4 hours.[1]

  • A solid precipitate of Dolutegravir will form.[1]

  • Cool the reaction mixture and collect the solid by filtration.[1]

  • Dry the solid under vacuum to obtain Dolutegravir as a white solid. A yield of 56% for the final two steps (amidation and demethylation) has been reported.[1]

Data Presentation

Step No.ReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Pyridinone FormationThis compoundDMF-DMA, Aminoacetaldehyde dimethyl acetalMethanolRoom Temp2.5~65
2CyclizationIntermediate from Step 1(R)-3-amino-1-butanol, CH3SO3HAcetonitrile, Acetic AcidReflux15Good
3 & 4Amidation & DemethylationIntermediate from Step 22,4-difluorobenzylamine, EDCI, DMAP, LiBrAcetonitrile80656 (for both steps)

Visualizations

Logical Relationship of Synthesis Pathway

Dolutegravir_Synthesis A This compound D Pyridinone Intermediate (Acetal) A->D Multicomponent Reaction B DMF-DMA B->D Multicomponent Reaction C Aminoacetaldehyde dimethyl acetal C->D Multicomponent Reaction F Tricyclic Carboxylic Acid Intermediate D->F Hydrolysis & Cyclization E (R)-3-amino-1-butanol E->F H Amide Intermediate F->H Amidation G 2,4-difluorobenzylamine G->H I Dolutegravir H->I Demethylation LiBr LiBr LiBr->I

Caption: Synthetic pathway of Dolutegravir from this compound.

Experimental Workflow

Dolutegravir_Workflow start Start step1 Step 1: Mix this compound and DMF-DMA (1.5h, RT) start->step1 step2 Step 2: Add Methanol and Aminoacetaldehyde dimethyl acetal (1h, RT) step1->step2 step3 Step 3: Hydrolysis and Cyclization with (R)-3-amino-1-butanol (15h, Reflux) step2->step3 step4 Step 4: Amidation with 2,4-difluorobenzylamine (2h, 80°C) step3->step4 step5 Step 5: Demethylation with LiBr (4h, 80°C) step4->step5 filtration Filtration and Drying step5->filtration end Dolutegravir (Final Product) filtration->end

Caption: Experimental workflow for the synthesis of Dolutegravir.

References

The Pivotal Role of Methyl 4-methoxyacetoacetate in the Synthesis of Advanced HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxyacetoacetate has emerged as a critical starting material in the synthesis of a new generation of highly potent and effective HIV integrase inhibitors. Its unique chemical structure as a β-ketoester serves as a versatile building block for the construction of the complex polycyclic core structures characteristic of drugs such as Dolutegravir, Cabotegravir, and Bictegravir. These integrase strand transfer inhibitors (INSTIs) represent a cornerstone of modern antiretroviral therapy, effectively suppressing HIV replication by preventing the integration of the viral genome into the host cell's DNA. This document provides detailed application notes, experimental protocols, and quantitative data to support researchers and drug development professionals in the utilization of this compound for the synthesis and evaluation of novel HIV integrase inhibitors.

Application Notes

The Strategic Importance of this compound

This compound is a key precursor for the synthesis of the central pyridone ring, a common structural motif in several second-generation INSTIs. Its methoxy (B1213986) group and ester functionality allow for controlled and regioselective reactions, making it an ideal starting point for the multi-step synthesis of these complex molecules. The reactivity of the keto and ester groups enables the formation of key intermediates through condensation and cyclization reactions, ultimately leading to the desired polycyclic systems.

Mechanism of Action of Resulting HIV Integrase Inhibitors

The HIV integrase inhibitors synthesized from this compound, such as Dolutegravir, Cabotegravir, and Bictegravir, are classified as integrase strand transfer inhibitors (INSTIs). They function by binding to the active site of the HIV integrase enzyme. This binding chelates essential divalent metal ions (typically Mg2+) required for the catalytic activity of the enzyme, thereby blocking the strand transfer step of viral DNA integration into the host genome. This mechanism effectively halts the HIV replication cycle. Dolutegravir, for instance, exhibits a high affinity for the integrase-viral DNA complex and a slow dissociation rate, contributing to its high potency and barrier to resistance.[1][2]

Biochemical Assays for Inhibitor Evaluation

The potency of HIV integrase inhibitors is typically evaluated using in vitro biochemical assays that measure the inhibition of the strand transfer reaction. A common method involves a purified recombinant HIV-1 integrase, a biotinylated oligonucleotide substrate mimicking the viral DNA long terminal repeat (LTR), and a target DNA substrate. The amount of strand transfer product is then quantified, often using techniques like real-time PCR or by detecting a label incorporated into the target DNA. The concentration of the inhibitor that reduces the strand transfer activity by 50% is determined as the IC50 value, a key measure of its potency.

Quantitative Data

The following tables summarize the in vitro activity and pharmacokinetic properties of three prominent HIV integrase inhibitors synthesized using this compound.

Table 1: In Vitro Activity of HIV Integrase Inhibitors

CompoundTargetIC50 (nM)Binding Affinity/Dissociation
DolutegravirHIV-1 Integrase (Strand Transfer)2.7Kd: 4.6 nM (for RAG1, a related enzyme)
CabotegravirHIV-1 Integrase (Strand Transfer)3.0High affinity and specificity for HIV integrase
BictegravirHIV-1 Integrase (Strand Transfer)7.5Dissociation half-life (t1/2): 163 hours

Table 2: Pharmacokinetic Properties of HIV Integrase Inhibitors

CompoundApparent Clearance (CL/F)Volume of Distribution (Vd/F)Absorption Rate Constant (ka)Plasma Half-life (t1/2)
Dolutegravir1.00 L/h18.9 L1.99 h⁻¹~14 hours
Cabotegravir-12.3 L-41 hours (oral)
Bictegravir-15.56 L2.6 h⁻¹17.3 hours

Experimental Protocols

1. Synthesis of the Pyridone Core Intermediate from this compound

This protocol describes the initial and critical multicomponent reaction to form the pyridone core, a common intermediate in the synthesis of Dolutegravir, Cabotegravir, and Bictegravir.

  • Reaction:

    • This compound is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine intermediate.

    • The enamine is then reacted with aminoacetaldehyde dimethyl acetal.

    • The resulting product undergoes cyclization in the presence of a base (e.g., sodium methoxide) to yield the pyridone core.

  • Detailed Procedure:

    • To a reaction vessel, add this compound (1.0 eq).

    • Slowly add N,N-dimethylformamide dimethyl acetal (1.1 eq) at room temperature and stir for 1.5 hours.

    • Add methanol (B129727) as a solvent, followed by the addition of aminoacetaldehyde dimethyl acetal (1.0 eq).

    • Stir the reaction mixture at room temperature for 1 hour.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., methanol) and add a base such as sodium methoxide.

    • Heat the reaction mixture to reflux to facilitate cyclization.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Upon completion, cool the reaction mixture and neutralize with an acid.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired pyridone intermediate.

2. Synthesis of Dolutegravir

This protocol outlines the subsequent steps to synthesize Dolutegravir from the pyridone intermediate.

  • Reaction:

    • The pyridone intermediate is hydrolyzed to the corresponding carboxylic acid.

    • The carboxylic acid is then coupled with (R)-3-amino-1-butanol to form a key tricyclic intermediate.

    • Finally, the tricyclic intermediate is reacted with 2,4-difluorobenzylamine (B110887), followed by demethylation to yield Dolutegravir.

  • Detailed Procedure:

    • Hydrolysis: Treat the pyridone intermediate with a base such as lithium hydroxide (B78521) in a mixture of THF and water to hydrolyze the ester to the carboxylic acid. Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.

    • Cyclization: React the carboxylic acid with (R)-3-amino-1-butanol in the presence of a dehydrating agent or by azeotropic removal of water to form the tricyclic intermediate.

    • Coupling and Demethylation: Couple the tricyclic intermediate with 2,4-difluorobenzylamine using a suitable coupling agent (e.g., EDC, HOBt). The final step involves demethylation of the methoxy group, typically using a Lewis acid like magnesium bromide or lithium bromide, to afford Dolutegravir.

3. HIV-1 Integrase Strand Transfer Assay

This protocol describes a standard biochemical assay to evaluate the inhibitory activity of compounds against the strand transfer reaction catalyzed by HIV-1 integrase.

  • Materials:

    • Purified recombinant HIV-1 integrase

    • Biotinylated LTR oligonucleotide substrate

    • Target DNA substrate

    • Assay buffer (containing MgCl2 or MnCl2)

    • Test compound (e.g., Dolutegravir) and DMSO (for dilutions)

    • Streptavidin-coated microplates

    • Detection reagent (e.g., labeled antibody or probe)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, pre-incubate the HIV-1 integrase with the biotinylated LTR substrate in the assay buffer for a defined period (e.g., 30 minutes at 37°C) to allow for the formation of the integrase-DNA complex.

    • Add the serially diluted test compound or DMSO (vehicle control) to the wells and incubate for another period (e.g., 15 minutes at 37°C).

    • Initiate the strand transfer reaction by adding the target DNA substrate to all wells.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes at 37°C).

    • Stop the reaction by adding a chelating agent (e.g., EDTA).

    • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to capture the biotinylated DNA products.

    • Wash the plate to remove unbound components.

    • Add a detection reagent that specifically binds to the strand transfer product.

    • Measure the signal (e.g., fluorescence, luminescence, or colorimetric) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

HIV_Integrase_Inhibition cluster_synthesis Synthesis Pathway cluster_moa Mechanism of Action MMA This compound Enamine Enamine Intermediate MMA->Enamine DMF-DMA Pyridone Pyridone Core Enamine->Pyridone Aminoacetaldehyde dimethyl acetal, Base INSTI HIV Integrase Inhibitor (e.g., Dolutegravir) Pyridone->INSTI Multi-step synthesis HIV_Integrase HIV Integrase Integration Viral DNA Integration HIV_Integrase->Integration catalyzes Viral_DNA Viral DNA Viral_DNA->Integration Host_DNA Host DNA Host_DNA->Integration INSTI_node INSTI INSTI_node->HIV_Integrase inhibits

Caption: Synthesis and mechanism of action of HIV integrase inhibitors.

Experimental_Workflow cluster_synthesis Synthesis of Pyridone Core cluster_assay HIV Integrase Strand Transfer Assay start Start: Methyl 4-methoxyacetoacetate step1 React with DMF-DMA start->step1 step2 React with Aminoacetaldehyde dimethyl acetal step1->step2 step3 Cyclization with Base step2->step3 end_synthesis Pyridone Core Intermediate step3->end_synthesis start_assay Start: Prepare Reagents pre_incubation Pre-incubate Integrase and LTR Substrate start_assay->pre_incubation add_inhibitor Add Test Compound (e.g., Dolutegravir) pre_incubation->add_inhibitor start_reaction Initiate Strand Transfer with Target DNA add_inhibitor->start_reaction stop_reaction Stop Reaction (EDTA) start_reaction->stop_reaction detection Detect Strand Transfer Product stop_reaction->detection end_assay Calculate IC50 detection->end_assay

Caption: Experimental workflows for synthesis and bioassay.

References

Application Notes and Protocols: Methyl 4-methoxyacetoacetate in Biginelli Cyclocondensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Biginelli reaction is a cornerstone of multicomponent reactions, providing a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] The classical Biginelli condensation involves the acid-catalyzed reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.[3] While ethyl acetoacetate (B1235776) is the most commonly used β-dicarbonyl component, the use of functionalized analogs like methyl 4-methoxyacetoacetate offers a valuable pathway to novel DHPMs with unique substitution patterns, potentially leading to enhanced biological activity.

This document provides detailed application notes and experimental protocols for the use of this compound in the Biginelli cyclocondensation reaction.

Reaction Principle and Significance

The incorporation of this compound into the Biginelli reaction introduces a methoxymethyl group at the C6 position of the resulting dihydropyrimidinone ring. This modification can significantly influence the molecule's lipophilicity, hydrogen bonding capacity, and overall three-dimensional structure, thereby affecting its interaction with biological targets.

A related four-component reaction, where methanol (B129727) is used as a reactant with a methyl aroylpyruvate, an aromatic aldehyde, and urea, has been shown to produce 4-methoxy-substituted hexahydropyrimidines.[3][4] This highlights the feasibility of incorporating a methoxy (B1213986) group into the pyrimidine (B1678525) core and provides a basis for the protocols described herein.

Proposed Reaction Scheme

The three-component Biginelli reaction using this compound is proposed to proceed as follows:

Figure 1: Proposed Biginelli reaction scheme with this compound.

Experimental Protocols

The following protocols are based on established Biginelli reaction procedures and adaptations from related multi-component reactions.[4][5] Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Acid-Catalyzed Biginelli Condensation

This protocol describes a standard acid-catalyzed approach for the synthesis of methyl 6-(methoxymethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Ethanol (B145695) (absolute)

  • Catalyst (e.g., concentrated HCl, H₂SO₄, or a Lewis acid like CeCl₃·7H₂O)

  • Standard laboratory glassware for reflux and filtration

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aromatic aldehyde (10 mmol), this compound (10 mmol), and urea (15 mmol).

  • Add absolute ethanol (20-30 mL) to dissolve the reactants.

  • Add a catalytic amount of the acid catalyst (e.g., 3-4 drops of concentrated HCl or 5-10 mol% of a Lewis acid).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-24 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate (B1210297) as the mobile phase).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water to remove unreacted urea and the catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified dihydropyrimidinone.

Protocol 2: Solvent-Free Biginelli Reaction

This protocol offers a more environmentally friendly approach by eliminating the use of a solvent.[5]

Materials:

  • This compound

  • Aromatic aldehyde

  • Urea or Thiourea

  • Catalyst (e.g., a solid acid catalyst or an ionic liquid)

  • Mortar and pestle or a ball mill (optional)

  • Oven or heating block

Procedure:

  • In a flask or vial, combine the aromatic aldehyde (10 mmol), this compound (10 mmol), urea (15 mmol), and the catalyst (e.g., 10 mol%).

  • Thoroughly mix the reactants using a spatula or by grinding in a mortar and pestle. For more efficient mixing, a ball mill can be used.

  • Heat the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 30 minutes to 3 hours).

  • Monitor the reaction by TLC by periodically taking a small sample and dissolving it in a suitable solvent.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the solid mass and stir to dissolve any unreacted urea.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the product from an appropriate solvent to achieve high purity.

Data Presentation

The following tables summarize expected outcomes based on analogous reactions reported in the literature.[4] Yields and reaction times are indicative and will vary depending on the specific substrates and conditions used.

Table 1: Representative Aldehydes for Biginelli Condensation with this compound

EntryAldehydeExpected Product
1BenzaldehydeMethyl 6-(methoxymethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
24-ChlorobenzaldehydeMethyl 4-(4-chlorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
34-MethoxybenzaldehydeMethyl 6-(methoxymethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
44-NitrobenzaldehydeMethyl 6-(methoxymethyl)-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Table 2: Comparison of Catalysts and Typical Reaction Conditions

CatalystSolventTemperature (°C)Typical Time (h)Reported Yield Range (%)
HClEthanolReflux12-2440-70
H₂SO₄EthanolReflux8-1850-80
CeCl₃·7H₂OEthanolReflux6-1260-90
Ionic LiquidSolvent-free80-1000.5-270-95
Solid AcidSolvent-free90-1101-465-92

Visualizations

Biginelli Reaction Mechanism

The accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate.

Biginelli_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization and Dehydration Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea - H₂O Urea Urea Urea->Iminium Iminium_ref N-Acyliminium Ion Ketoester This compound (Enol form) OpenChain Open-chain Ureide Ketoester->OpenChain + Iminium Ion OpenChain_ref Open-chain Ureide DHPM Dihydropyrimidinone OpenChain_ref->DHPM - H₂O

Caption: Proposed mechanism of the Biginelli reaction.

Experimental Workflow

A general workflow for the synthesis and characterization of dihydropyrimidinones from this compound.

Workflow Reactants Aldehyde This compound Urea/Thiourea Reaction Biginelli Reaction (Acid Catalyst, Heat) Reactants->Reaction Workup Work-up (Cooling, Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS, M.P.) Purification->Characterization Biological Biological Evaluation Characterization->Biological

Caption: General experimental workflow.

Applications in Drug Development

The dihydropyrimidinone scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. The introduction of a methoxymethyl group via this compound can lead to compounds with potential applications as:

  • Anticancer Agents: DHPMs have been identified as inhibitors of mitotic kinesin Eg5, a target for cancer chemotherapy.

  • Calcium Channel Blockers: The DHPM core is structurally similar to nifedipine-type calcium channel blockers used to treat hypertension.

  • Antiviral and Antibacterial Agents: Various DHPM derivatives have shown promising activity against a range of pathogens.

The synthesis of a library of novel DHPMs using this compound and a diverse set of aldehydes can provide a rich source of new chemical entities for high-throughput screening and lead optimization in drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Methyl 4-methoxyacetoacetate via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of Methyl 4-methoxyacetoacetate, a key intermediate in the production of various active pharmaceutical ingredients (APIs), including the anti-HIV drug Dolutegravir.[1][2] The primary synthetic route discussed is the nucleophilic substitution of Methyl 4-chloroacetoacetate with a methoxide (B1231860) source. Methodologies employing different bases and solvent systems are presented, offering flexibility based on available laboratory resources and desired reaction conditions. All quantitative data is summarized for comparative analysis, and a detailed experimental workflow is provided.

Introduction

This compound is a valuable building block in organic synthesis.[1] Its preparation through nucleophilic substitution is a common and efficient method. This reaction typically involves the displacement of the chlorine atom from Methyl 4-chloroacetoacetate by a methoxide ion.[1] The methoxide nucleophile can be generated in situ from methanol (B129727) using a strong base like sodium hydride, or a pre-formed alkoxide such as sodium methoxide can be used.[1] The choice of base, solvent, and reaction temperature significantly influences the reaction's yield, purity, and safety profile.

Reaction Mechanism and Signaling Pathway

The synthesis proceeds via a classic SN2 mechanism.[1][3] In the first step, a strong base is used to deprotonate methanol, forming the highly nucleophilic methoxide ion. This nucleophile then attacks the carbon atom bonded to the chlorine in Methyl 4-chloroacetoacetate, leading to the displacement of the chloride ion and the formation of this compound.

SN2_Mechanism cluster_reactants Reactants cluster_products Products Methyl_4_chloroacetoacetate Methyl 4-chloroacetoacetate Transition_State Transition State Methyl_4_chloroacetoacetate->Transition_State Methoxide Methoxide (CH3O-) Methoxide->Transition_State Nucleophilic Attack Methyl_4_methoxyacetoacetate This compound Chloride_ion Chloride ion (Cl-) Transition_State->Methyl_4_methoxyacetoacetate Transition_State->Chloride_ion Leaving Group Departure

Figure 1: SN2 Reaction Mechanism for the synthesis of this compound.

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound.

Protocol Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Reference
Protocol 1Sodium MethoxideAcetonitrile (B52724)68-70~191.798.8[4]
Protocol 2Sodium Hydride & Potassium MethoxideTetrahydrofuran20-258-21Not specifiedNot specified[5]
Protocol 3Sodium Hydride & Sodium MethoxideToluene10-253-5Not specifiedNot specified[6]
Protocol 4Sodium MethoxideAcetonitrile70~0.590.6Not specified[7]
Protocol 5Sodium Hydride & Potassium MethoxideTetrahydrofuran20-257-11Not specifiedNot specified[2]

Experimental Protocols

Below are detailed experimental protocols based on established methods.

Protocol 1: Synthesis using Sodium Methoxide in Acetonitrile [4][7]

This protocol is adapted from procedures reporting high yields at elevated temperatures.[2][4]

Materials:

  • Sodium methoxide (97%)

  • Methyl 4-chloroacetoacetate (97.5%)

  • Acetonitrile

  • 37.4% Hydrochloric acid

  • Nitrogen gas

Equipment:

  • Reaction flask equipped with a dropping funnel, condenser, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Cooling bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under a nitrogen atmosphere, suspend 77.4 g of 97% sodium methoxide in 100 g of acetonitrile in the reaction flask at ambient temperature.[4]

  • Slowly add 101.9 g of 97.5% Methyl 4-chloroacetoacetate dropwise over 5-6 minutes. The reaction is exothermic; maintain the temperature between 68-70°C using a cooling bath.[4]

  • After the initial exothermic reaction subsides, heat the mixture at 70°C for an additional 25-30 minutes.[4][7]

  • Cool the reaction mixture and neutralize it to a pH of 6-7 with 37.4% hydrochloric acid, keeping the temperature between 30-35°C.[4]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.[4]

  • Extract the aqueous layer three times with acetonitrile (1 x 200 mL, 2 x 100 mL).[4]

  • Combine the organic phases and concentrate under reduced pressure on a rotary evaporator at 30-35°C.[4]

  • Purify the crude product by distillation under reduced pressure (0.5-1.5 torr) at 90°C to obtain this compound.[4]

Protocol 2: Synthesis using Sodium Hydride and a Metal Alkoxide in Tetrahydrofuran [2][5]

This protocol allows the reaction to proceed at room temperature.[5]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Potassium methoxide or Sodium ethoxide

  • Methanol

  • Methyl 4-chloroacetoacetate

  • Tetrahydrofuran (THF)

  • 2M Hydrochloric acid

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Reaction kettle with inert gas inlet, stirrer, and temperature control

  • Dropping funnel

  • TLC analysis equipment

  • Separatory funnel

  • Rotary evaporator

  • Molecular distillation apparatus

Procedure:

  • To a reaction kettle under an inert gas atmosphere, add THF. Set the internal temperature to 15-25°C.[5]

  • With stirring, add industrial sodium hydride and a metal basic compound (e.g., potassium methoxide or sodium ethoxide).[5]

  • Add more THF, then slowly add a mixture of methanol and Methyl 4-chloroacetoacetate dropwise while maintaining the temperature below 20°C. Stir for 4-6 hours.[5]

  • Raise the temperature to 20-25°C and continue stirring for another 4-15 hours. Monitor the reaction completion by TLC.[5]

  • Once the reaction is complete, cool the system to 6-10°C.[5]

  • Adjust the pH of the system to 5-7 by adding a 2M hydrochloric acid solution.[5]

  • Allow the mixture to stand and separate into layers. Collect the upper organic layer.[5]

  • Concentrate the organic layer by removing the THF under reduced pressure.[5]

  • Purify the product using wiped-film molecular distillation to obtain colorless this compound.[5]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Prepare Reaction Vessel (Inert Atmosphere) Add_Base_Solvent Add Base and Solvent Setup->Add_Base_Solvent Add_Reactants Add Methyl 4-chloroacetoacetate and Methanol (if applicable) Add_Base_Solvent->Add_Reactants Reaction_Control Control Temperature and Stir Add_Reactants->Reaction_Control Monitor Monitor Reaction (TLC) Reaction_Control->Monitor Quench Quench and Neutralize (Acid) Monitor->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Dry Dry Organic Layer Extraction->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify (Distillation) Concentrate->Purify Product This compound Purify->Product

Figure 2: General experimental workflow for the synthesis of this compound.

Safety Precautions

  • Sodium hydride is a highly flammable solid and reacts violently with water. Handle it under an inert atmosphere and away from moisture.

  • The reaction can be exothermic, especially during the addition of reactants. Ensure proper temperature control to prevent a runaway reaction.[1]

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrochloric acid is corrosive. Handle with care.

Conclusion

The synthesis of this compound via nucleophilic substitution of Methyl 4-chloroacetoacetate is a robust and versatile method. The choice of reaction conditions, particularly the base and solvent, can be tailored to optimize for yield, reaction time, and temperature control. The protocols provided herein offer detailed guidance for researchers in the fields of organic synthesis and drug development.

References

Application of Methyl 4-methoxyacetoacetate in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-methoxyacetoacetate, a versatile β-ketoester, is emerging as a significant building block in the synthesis of complex organic molecules. While its application in the pharmaceutical industry, notably in the synthesis of antiviral drugs, is well-documented, its utility in the agrochemical sector is a growing area of interest for researchers and chemical development professionals.[1][2] This compound serves as a valuable precursor for the synthesis of various agrochemicals, particularly fungicides containing the pyrimidine (B1678525) scaffold. Its unique structural features allow for the construction of heterocyclic systems that are central to the biological activity of many crop protection agents.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical compounds, with a focus on pyrimidine-based fungicides.

Application in the Synthesis of Dihydropyrimidine (B8664642) Derivatives

A key application of this compound in agrochemical synthesis is its use as a starting material in the Biginelli reaction. This one-pot, three-component cyclocondensation reaction involves the reaction of a β-ketoester (in this case, this compound), an aldehyde, and a (thio)urea to produce dihydropyrimidinones or thiones.[3] These dihydropyrimidine derivatives are valuable intermediates that can be further modified to create a diverse range of biologically active compounds, including fungicides.[4][5]

The general workflow for this application can be visualized as follows:

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Final Product M4MA This compound Biginelli Biginelli Reaction M4MA->Biginelli Aldehyde Aldehyde (R-CHO) Aldehyde->Biginelli Thiourea (Thio)urea Thiourea->Biginelli DHPM Dihydropyrimidine Derivative Biginelli->DHPM Cyclocondensation Fungicide Pyrimidine-Based Fungicide DHPM->Fungicide Further Modification Synthesis_Pathway start Methyl 4-chloroacetoacetate + Methoxide Source intermediate1 This compound start->intermediate1 Nucleophilic Substitution intermediate2 Dihydropyrimidine Intermediate intermediate1->intermediate2 Biginelli Reaction reactants Aldehyde + (Thio)urea reactants->intermediate2 final_product Active Pyrimidine Fungicide intermediate2->final_product Further Synthetic Steps (e.g., Oxidation, Substitution)

References

Methyl 4-methoxyacetoacetate: A Versatile Precursor for Flavor and Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Methyl 4-methoxyacetoacetate is a valuable synthetic intermediate, recognized for its utility in the pharmaceutical industry, notably in the synthesis of the anti-AIDS drug Dolutegravir.[1] While its direct application in the flavor and fragrance industry is not extensively documented in scientific literature, its chemical structure as a β-keto ester lends itself to a variety of established synthetic transformations that are cornerstones of aroma chemical production. This document outlines potential applications of this compound as a precursor for the synthesis of key classes of flavor and fragrance compounds, including fruity ketones and lactones. The protocols provided are based on well-established organic chemistry reactions and are intended for researchers and scientists in the field of flavor and fragrance development.

Synthesis of this compound

The primary route to this compound involves the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source. Several protocols have been developed, with variations in solvents, bases, and reaction conditions, leading to high yields of the desired product.

Table 1: Comparison of Synthetic Protocols for this compound

ProtocolBaseSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
1Sodium methoxideAcetonitrile (B52724)68-7025 minutes90.6Not specifiedPrepChem.com[2]
2Sodium hydride & Potassium methoxideTetrahydrofuran20-257-11 hoursNot specifiedNot specifiedCN105418420A[1]
3Sodium hydride & Sodium methoxideToluene10-253-5 hoursNot specifiedNot specifiedPatsnap Eureka[3]
4Sodium methoxideAcetonitrile7025 minutes91.798.8ChemicalBook[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a high-yield procedure described by ChemicalBook.[2]

Materials:

  • Methyl 4-chloroacetoacetate (97.5%)

  • Sodium methoxide (97%)

  • Acetonitrile

  • Glacial acetic acid

  • Ice water

  • Hydrochloric acid (37.4%)

  • Magnesium sulfate (B86663)

Equipment:

  • Reaction flask with dropping funnel, condenser, and stirrer

  • Cooling/heating bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Under a nitrogen atmosphere, suspend 77.4 g of 97% sodium methoxide in 100 g of acetonitrile in the reaction flask.

  • Slowly add 101.9 g of 97.5% methyl 4-chloroacetoacetate dropwise over 5-6 minutes. The reaction is exothermic; maintain the temperature between 68-70°C using a cooling bath.

  • After the addition is complete and the exotherm subsides, heat the mixture at 70°C for an additional 25 minutes.

  • Prepare a cooling solution of 6 g of glacial acetic acid in 215 g of ice water. Slowly add the reaction mixture to this cooling solution with stirring.

  • During the addition, maintain the pH between 4.5 and 8 by the dropwise addition of 37.4% hydrochloric acid. The final pH should be adjusted to 6.1 ± 0.1.

  • Transfer the neutralized mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer three times with acetonitrile (1 x 200 mL, 2 x 100 mL).

  • Combine all organic phases and dry over magnesium sulfate.

  • Concentrate the dried organic phase on a rotary evaporator.

  • Purify the crude product by vacuum distillation (0.5-1.5 torr, 90°C) to yield this compound.

Proposed Applications in Flavor & Fragrance Synthesis

While direct synthesis routes from this compound to specific commercial flavor and fragrance compounds are not readily found in published literature, its chemical functionality as a β-keto ester allows for its application in several classical organic reactions to produce aroma chemicals.

Application 1: Synthesis of Fruity Ketones via Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a robust method for the preparation of methyl ketones. By alkylating this compound and subsequently hydrolyzing and decarboxylating the intermediate, a variety of ketones with fruity and floral notes can be synthesized.

Workflow for Fruity Ketone Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation MMA This compound Base Base (e.g., NaOEt) MMA->Base Enolate Enolate Intermediate Base->Enolate AlkylHalide Alkyl Halide (R-X) AlkylatedEster Alkylated β-keto ester AlkylHalide->AlkylatedEster Enolate_ref->AlkylHalide AcidHeat Acid & Heat (H₃O⁺, Δ) FruityKetone Fruity Ketone AcidHeat->FruityKetone AlkylatedEster_ref->AcidHeat

Caption: Workflow for the synthesis of fruity ketones from this compound.

Protocol 2: Proposed Synthesis of a Fruity Ketone (e.g., 5-Methoxy-2-heptanone)

Materials:

Equipment:

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Deprotonation and Alkylation:

    • In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.

    • Cool the solution in an ice bath and add this compound dropwise.

    • After the addition, allow the mixture to stir for 1 hour.

    • Add 1-bromopropane dropwise and then heat the mixture to reflux for 4-6 hours.

  • Work-up and Isolation of Intermediate:

    • Cool the reaction mixture and pour it into cold water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated sodium chloride solution, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • Add aqueous hydrochloric acid to the crude alkylated intermediate.

    • Heat the mixture to reflux for 2-4 hours to effect hydrolysis and decarboxylation.

    • Cool the reaction mixture and extract with diethyl ether.

    • Wash the organic layer with water and saturated sodium chloride solution.

    • Dry the organic layer over magnesium sulfate and remove the solvent by rotary evaporation.

    • Purify the resulting crude ketone by distillation.

Application 2: Potential Synthesis of Lactones

While a direct conversion to γ-decalactone is not apparent, a multi-step synthesis of other valuable lactones, such as jasmine lactone, could be envisioned. This would involve a more complex synthetic sequence.

Conceptual Pathway to a Lactone

G MMA This compound Alkylation 1. Alkylation with protected halo-alcohol MMA->Alkylation Reduction 2. Selective Ketone Reduction Alkylation->Reduction Deprotection 3. Deprotection Reduction->Deprotection Lactonization 4. Acid-catalyzed Lactonization Deprotection->Lactonization Lactone Target Lactone Lactonization->Lactone

Caption: A conceptual multi-step pathway for the synthesis of lactones.

This conceptual pathway highlights the versatility of this compound as a building block. The development of a specific protocol would require further research and optimization for each step.

Conclusion

This compound is a readily accessible precursor with significant potential for the synthesis of a diverse range of flavor and fragrance compounds. While its primary current application lies in the pharmaceutical sector, its inherent reactivity as a β-keto ester opens avenues for its use in creating valuable aroma chemicals. The protocols and pathways outlined in this document provide a foundation for researchers to explore these possibilities and develop novel synthetic routes to important flavor and fragrance molecules. Further investigation into reactions such as the Japp-Klingemann reaction[4][5][6][7][8] and the Robinson annulation[9][10][11][12][13] could also yield interesting and complex aroma compounds starting from this versatile precursor.

References

Application Notes and Protocols for the Synthesis of Dihydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These properties include antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1][2][3] Notably, some DHPMs act as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[4] The core dihydropyrimidine (B8664642) structure is also found in several marine alkaloids with interesting biological activities, such as the batzelladine alkaloids, which are potent HIV inhibitors.[1]

The most common and well-established method for synthesizing dihydropyrimidine derivatives is the Biginelli reaction.[4][5][6] This one-pot, three-component condensation reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793).[4][6] The reaction is usually catalyzed by an acid.[6] Over the years, numerous modifications to the original Biginelli protocol have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions.[1][7] These advancements include the use of microwave irradiation and ultrasound assistance.[1][8][9][10][11]

These application notes provide detailed experimental protocols for the synthesis of dihydropyrimidine derivatives using both conventional and modern energy-assisted methods.

General Reaction Scheme: The Biginelli Reaction

The fundamental reaction for the synthesis of dihydropyrimidines is the Biginelli reaction, a multi-component reaction that creates 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, ethyl acetoacetate (B1235776), and urea.[4]

Biginelli_Reaction cluster_product Product Aldehyde Aryl Aldehyde reactants_plus1 + Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) reactants_plus2 + Urea Urea or Thiourea reaction_arrow Acid Catalyst (e.g., HCl, Lewis Acid) Heat / Microwave / Ultrasound DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) reaction_arrow->DHPM

Caption: General scheme of the Biginelli reaction for dihydropyrimidine synthesis.

Experimental Protocols

Protocol 1: Classical Biginelli Reaction (Conventional Heating)

This protocol describes the original method for synthesizing dihydropyrimidinones using conventional heating.

Materials and Reagents:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Urea

  • Ethanol (B145695)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and urea (0.15 mol) in 25 mL of ethanol.

  • Add a catalytic amount of concentrated HCl (3-4 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 1.5 to 4 hours.

  • After the reaction is complete, pour the hot reaction mixture into a beaker containing ice-cold water (approximately 100 mL) with stirring.

  • A solid precipitate will form. Allow the mixture to stand overnight at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product thoroughly with cold water to remove any unreacted urea.[7]

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.

  • Dry the purified product in a desiccator.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

This protocol utilizes microwave irradiation for a rapid and efficient synthesis of dihydropyrimidines under solvent-free conditions.[8][9]

Materials and Reagents:

  • Aromatic aldehyde

  • Ethyl acetoacetate

  • Urea or thiourea

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) or another suitable catalyst like sulfamic acid.[7][8]

  • Microwave-safe reaction vessel

  • Domestic or dedicated laboratory microwave oven

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a microwave-safe vessel, mix the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of ferric chloride hexahydrate (0.1 mmol).[8]

  • Place the reaction vessel in the microwave oven and irradiate for the specified time (typically 20-30 seconds) at a suitable power level (e.g., 600W).[2][8][9] The reaction progress can be monitored by thin-layer chromatography.

  • After irradiation, allow the reaction mixture to cool to room temperature.[8]

  • Add water to the cooled mixture and extract the product with ethyl acetate.[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[8]

  • Evaporate the solvent under reduced pressure using a rotary evaporator.[8]

  • Recrystallize the resulting solid from ethyl acetate or ethanol to afford the pure dihydropyrimidine derivative.[8]

Protocol 3: Ultrasound-Assisted Synthesis

This protocol employs ultrasonic irradiation to promote the Biginelli reaction, often leading to higher yields and shorter reaction times compared to conventional methods.[1][11]

Materials and Reagents:

  • Aromatic aldehyde

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Catalyst (e.g., samarium perchlorate (B79767) (Sm(ClO₄)₃) or holmium chloride (HoCl₃)).[1][11]

  • Reaction vessel suitable for ultrasonication

  • Ultrasonic bath or probe sonicator

  • Appropriate solvent (if not solvent-free)

Procedure:

  • Combine the aldehyde, 1,3-dicarbonyl compound, urea or thiourea, and the catalyst in a reaction vessel.[1][11]

  • Place the vessel in an ultrasonic bath and irradiate the mixture with ultrasound for a period ranging from 20 to 30 minutes.[10]

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, the product is typically isolated by filtration after the addition of water.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Workflow Diagram

experimental_workflow start Start reactants Mix Reactants: - Aldehyde - β-Ketoester - Urea/Thiourea - Catalyst start->reactants reaction Reaction Step (Heating / Microwave / Ultrasound) reactants->reaction workup Work-up: - Pour into ice-water - Product Precipitation reaction->workup isolation Isolation: - Vacuum Filtration workup->isolation purification Purification: - Recrystallization from Ethanol isolation->purification analysis Product Analysis: - Melting Point - Spectroscopy (NMR, IR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the synthesis of dihydropyrimidines.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method can significantly impact the reaction time and yield of dihydropyrimidine derivatives. The following tables summarize representative data from the literature for different synthetic approaches.

Table 1: Conventional Heating vs. Microwave Irradiation (Solvent-Free) [7][9]

AldehydeMethodCatalystTimeYield (%)
BenzaldehydeConventionalSulfamic Acid2.5 h85
BenzaldehydeMicrowaveSulfamic Acid2.5 min92
4-ChlorobenzaldehydeConventionalSulfamic Acid2 h90
4-ChlorobenzaldehydeMicrowaveSulfamic Acid3 min95
4-MethoxybenzaldehydeConventionalSulfamic Acid3 h82
4-MethoxybenzaldehydeMicrowaveSulfamic Acid4 min90
4-NitrobenzaldehydeConventionalFeCl₃·6H₂O48 h38
4-NitrobenzaldehydeMicrowaveFeCl₃·6H₂O20 s68

Table 2: Ultrasound-Assisted Synthesis [11]

AldehydeCatalystTime (min)Yield (%)
BenzaldehydeHoCl₃1592
4-ChlorobenzaldehydeHoCl₃1095
4-MethylbenzaldehydeHoCl₃1594
4-NitrobenzaldehydeHoCl₃1096
3-NitrobenzaldehydeHoCl₃1293

Summary

The provided protocols offer versatile and efficient methods for the synthesis of dihydropyrimidine derivatives. Microwave and ultrasound-assisted methods present significant advantages over classical heating, including drastically reduced reaction times, often higher yields, and alignment with the principles of green chemistry by minimizing solvent usage and energy consumption. The choice of catalyst and reaction conditions can be tailored to the specific substrates being used to optimize the synthesis of the desired dihydropyrimidine compounds. Researchers can select the most appropriate protocol based on available equipment and desired outcomes.

References

Application Notes and Protocols for the Abiotic Formation of Porphyrinogen using Methyl 4-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Porphyrins are essential macrocyclic compounds that play a crucial role in various biological processes, including photosynthesis and oxygen transport. The abiotic synthesis of porphyrins is a significant area of research, particularly in the context of prebiotic chemistry and the origin of life. This document provides detailed protocols and application notes on the formation of an abiotic porphyrinogen (B1241876) from δ-aminolevulinic acid (ALA) and methyl 4-methoxyacetoacetate in an aqueous solution. The resulting porphyrinogen can be oxidized to a photoactive type-I porphyrin, which has potential applications in the development of novel catalysts and photosensitizers.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the abiotic synthesis of porphyrinogen and its subsequent oxidation to porphyrin.[1]

ParameterValueUnit
Concentration of δ-aminolevulinic acid (ALA)1 - 5mM
Concentration of this compound2 - 40mM
pH of Reaction5 - 7
Reaction Temperature70 - 100°C
Reaction Time> 6hours
Overall Yield of Porphyrin (after oxidation)up to 10%

Experimental Protocols

This section details the experimental methodology for the synthesis of the abiotic porphyrinogen and its subsequent oxidation to porphyrin.[1]

Materials:

  • δ-aminolevulinic acid (ALA)

  • This compound

  • Deionized water

  • pH meter

  • Heating system (e.g., heating block, water bath)

  • Reaction vessels (e.g., sealed vials)

  • Oxidizing agent (e.g., air, mild chemical oxidant)

  • Spectrophotometer for analysis

Protocol for Porphyrinogen Synthesis:

  • Preparation of Reaction Solution:

    • Prepare an aqueous solution of δ-aminolevulinic acid (ALA) with a concentration ranging from 1 to 5 mM.

    • Add this compound to the ALA solution to a final concentration of 2 to 40 mM.

    • Adjust the pH of the solution to a value between 5 and 7 using appropriate buffers or dilute acid/base.

  • Anaerobic Reaction:

    • For optimal results, the reaction should be carried out under anaerobic conditions to prevent premature oxidation. This can be achieved by degassing the solution and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the reaction vessel to maintain the anaerobic environment.

  • Incubation:

    • Incubate the reaction mixture at a temperature between 70°C and 100°C.

    • Allow the reaction to proceed for a minimum of 6 hours. Longer reaction times may lead to higher yields.

  • Formation of Porphyrinogen:

    • During the incubation period, the reaction between ALA and this compound leads to the formation of an α-methoxymethyl-substituted pyrrole (B145914) intermediate.

    • This intermediate undergoes tetramerization and macrocyclization to form the porphyrinogen.

Protocol for Oxidation to Porphyrin:

  • Oxidation Step:

    • After the formation of the porphyrinogen, the macrocycle needs to be oxidized to the corresponding porphyrin.

    • This can be achieved by exposing the reaction mixture to air or by using a mild chemical oxidizing agent. The choice of oxidant will depend on the desired reaction rate and purity of the final product.

  • Analysis:

    • The formation of the porphyrin can be monitored and quantified using UV-Vis spectroscopy. The characteristic Soret and Q-bands of the porphyrin will appear in the spectrum.

    • The overall yield of the porphyrin can be calculated based on the initial concentration of the limiting reactant (ALA).

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the proposed reaction pathway for the formation of the abiotic porphyrinogen and a general experimental workflow.

Abiotic_Porphyrinogen_Formation cluster_process Reaction cluster_oxidation Oxidation ALA δ-aminolevulinic acid (ALA) Pyrrole α-methoxymethyl-substituted pyrrole ALA->Pyrrole MMA This compound MMA->Pyrrole Porphyrinogen Porphyrinogen Pyrrole->Porphyrinogen Tetramerization & Macrocyclization Porphyrin Type-I Porphyrin Porphyrinogen->Porphyrin Oxidation

Caption: Reaction pathway for abiotic porphyrinogen formation.

Experimental_Workflow Prep Prepare Reactant Solution (ALA + this compound) pH_Adjust Adjust pH (5-7) Prep->pH_Adjust Anaerobic Establish Anaerobic Conditions pH_Adjust->Anaerobic Incubate Incubate (70-100°C, >6h) Anaerobic->Incubate Oxidize Oxidize to Porphyrin Incubate->Oxidize Analyze Analyze (e.g., UV-Vis Spectroscopy) Oxidize->Analyze

Caption: Experimental workflow for abiotic porphyrin synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methoxyacetoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method is the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[1] This is typically achieved by reacting methyl 4-chloroacetoacetate with sodium methoxide in a suitable solvent like acetonitrile (B52724) or tetrahydrofuran.[1][2] An alternative involves the in situ generation of sodium methoxide from methanol (B129727) and a strong base like sodium hydride.[1]

Q2: What are the critical parameters affecting the yield and purity of this compound?

A2: Key parameters to control for successful synthesis include:

  • Reaction Temperature: Temperature control is crucial to minimize side reactions. Different protocols recommend temperatures ranging from 15-25°C to 70°C.[1][2]

  • Choice of Base and Solvent: Sodium methoxide and sodium hydride are common bases.[1] Solvents such as acetonitrile, tetrahydrofuran, and toluene (B28343) have been used, each affecting the reaction differently.[1][3]

  • Molar Ratios of Reactants: The stoichiometry of methyl 4-chloroacetoacetate to the base is a key factor in maximizing conversion and minimizing byproducts.[1]

  • Purity of Reagents: Impurities in starting materials, such as mineral oil in industrial-grade sodium hydride, can affect the reaction and complicate purification.[1][4]

Q3: What are some common side reactions to be aware of during the synthesis?

A3: At higher temperatures and under basic conditions, ester hydrolysis can occur, leading to the formation of acetoacetate (B1235776) salts as byproducts.[5] Additionally, the use of strong acids during workup can potentially lead to ether cleavage of the methoxy (B1213986) group, especially at elevated temperatures.[6]

Q4: How is this compound typically purified?

A4: Purification is commonly achieved by distillation under reduced pressure.[2][7] Wiped film molecular distillation is another technique used to obtain a high-purity product at lower temperatures.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2][3] Consider extending the reaction time if necessary.
Suboptimal Temperature: The reaction temperature may be too low for the specific protocol.Some protocols require heating to 70°C to drive the reaction to completion.[2][7] Ensure your heating apparatus is calibrated and maintaining the target temperature.
Moisture in Reagents/Solvents: Water can react with the base (e.g., sodium hydride) and interfere with the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Presence of Impurities Mineral Oil from Sodium Hydride: Industrial grade sodium hydride often contains mineral oil, which can contaminate the product.Wash the industrial sodium hydride with an anhydrous solvent like toluene to remove the mineral oil before use.[3]
Side Reactions: Undesired side reactions may be occurring due to incorrect temperature or stoichiometry.Strictly control the reaction temperature.[1] Ensure accurate measurement of all reactants to maintain the correct molar ratios.[1]
Difficult Product Isolation Emulsion during Workup: Emulsions can form during the aqueous extraction, making phase separation difficult.To break emulsions, consider adding a saturated brine solution.[6]
Product Loss during Purification: The product may be lost during distillation if the temperature is too high or the vacuum is not low enough.For temperature-sensitive products, consider using wiped film molecular distillation which allows for purification at lower temperatures.[2][4]

Experimental Protocols

Protocol 1: Synthesis using Sodium Methoxide in Acetonitrile

This protocol is adapted from a common method for the synthesis of this compound.[7][8]

Materials:

  • Sodium methoxide

  • Acetonitrile (anhydrous)

  • Methyl 4-chloroacetoacetate

  • Acetic acid

  • Distilled water

  • Magnesium sulfate

Procedure:

  • Suspend sodium methoxide (2.1 mmol) in acetonitrile (150 ml).

  • Slowly add methyl 4-chloroacetoacetate (1 mol) over 5 minutes. The temperature will rise; maintain it at 68-70°C by cooling.[8]

  • After the initial exothermic reaction, stir the mixture at 70°C for an additional 25 minutes.[8]

  • Pour the reaction mixture into a solution of distilled water (350 ml) and acetic acid (9 g). Adjust the pH to 6-7 with 32% hydrochloric acid.[8]

  • Separate the organic layer and extract the aqueous layer three times with acetonitrile (200 ml each).[8]

  • Combine the organic phases, dry over magnesium sulfate, and concentrate on a rotary evaporator.[8]

  • Purify the crude product by distillation at 55-57°C / 0.6 mbar to obtain this compound.[8] A yield of 90.6% has been reported for this method.[8]

Protocol 2: Synthesis using Sodium Hydride and a Metal Alkali Compound in Tetrahydrofuran

This protocol is based on a method designed to be carried out at lower temperatures.[2]

Materials:

  • Tetrahydrofuran (THF, anhydrous)

  • Industrial sodium hydride

  • A metal alkali compound (e.g., potassium methoxide)

  • Methanol

  • Methyl 4-chloroacetoacetate

  • Hydrochloric acid solution (2mol/L)

Procedure:

  • To a reaction vessel with anhydrous THF under an inert atmosphere, add industrial sodium hydride and a metal alkali compound at 15-25°C while stirring.[2]

  • Add more anhydrous THF.

  • A mixed solution of methanol and methyl 4-chloroacetoacetate is added dropwise at a temperature below 20°C and reacted for 4-6 hours.[2]

  • The temperature is then raised to 20-25°C and the reaction is continued for another 4-15 hours. Monitor the reaction completion by TLC.[2]

  • Cool the system to 6-10°C and adjust the pH to 5-7 with a 2mol/L hydrochloric acid solution.[2]

  • Separate the layers and concentrate the upper organic layer to remove the THF.

  • The crude product is then purified by wiped film molecular distillation at 40-50°C and a vacuum of 25-35Pa to yield the colorless product.[2]

Data Summary

Table 1: Comparison of Reaction Conditions
Parameter Method 1 (US Patent US4564696A) [2][4]Method 2 (US Patent US6403804B1) [4]Method 3 (CN104478719A) [4]
Base Sodium methoxideSodium hydrideSodium hydride and a metal alkali compound
Solvent AcetonitrileTolueneTetrahydrofuran
Temperature 70°CRoom Temperature (25°C)15-25°C
Molar Ratio (Base:Ester) 2.2 : 12.2 : 11:1 to 1.5:1 (for each base)
Reported Yield 91.7%Lower than Method 1Not specified
Purification Reduced pressure distillation at 90°CReduced pressure distillation at 90°CWiped film molecular distillation

Visualizations

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Methyl 4-chloroacetoacetate + Methoxide Source ReactionVessel Reaction under Controlled Temperature Reagents->ReactionVessel Solvent Anhydrous Solvent (e.g., Acetonitrile, THF) Solvent->ReactionVessel TLC Monitor Progress (TLC/GC) ReactionVessel->TLC Quench Quench Reaction (e.g., with acid) ReactionVessel->Quench TLC->ReactionVessel Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purification (Distillation) Dry->Purify Product Pure Methyl 4-methoxyacetoacetate Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield? IncompleteReaction Check Reaction Completion (TLC/GC) Start->IncompleteReaction Yes TempIssue Verify Reaction Temperature Start->TempIssue No ExtendRxnTime Extend Reaction Time or Adjust Temperature IncompleteReaction->ExtendRxnTime Calibrate Calibrate Thermometer/ Heating Mantle TempIssue->Calibrate Moisture Suspect Moisture Contamination? TempIssue->Moisture DryReagents Use Anhydrous Solvents/ Dry Glassware Moisture->DryReagents ImpurityIssue Impure Product? Moisture->ImpurityIssue WashNaH Wash Industrial NaH with Anhydrous Solvent ImpurityIssue->WashNaH Yes PurificationProblem Difficulty in Purification? ImpurityIssue->PurificationProblem No OptimizeTemp Optimize Temperature to Minimize Side Reactions WashNaH->OptimizeTemp CheckStoichiometry Verify Reactant Stoichiometry OptimizeTemp->CheckStoichiometry UseBrine Use Brine for Emulsion PurificationProblem->UseBrine Emulsion? MolecularDistillation Consider Wiped Film Molecular Distillation PurificationProblem->MolecularDistillation Decomposition?

Caption: A troubleshooting decision tree for improving the yield of this compound.

References

Technical Support Center: Synthesis of Methyl 4-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of Methyl 4-methoxyacetoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The predominant method for synthesizing this compound is the nucleophilic substitution of Methyl 4-chloroacetoacetate with a methoxide (B1231860) source, typically sodium methoxide, in a suitable solvent like acetonitrile (B52724) or tetrahydrofuran.[1][2] This reaction is analogous to a Williamson ether synthesis.

Q2: My reaction yield is low. What are the potential causes?

Low yields can stem from several factors, including incomplete reaction, degradation of starting material or product, and the formation of side products. Key areas to investigate are reaction temperature, moisture control, purity of starting materials, and the nature of the base used.

Q3: I am observing significant side product formation. What are the likely side reactions?

Several side reactions can occur during the synthesis of this compound, particularly due to the reactivity of the α-halo ketone and the presence of a strong base. The most common side reactions include:

  • Ester Hydrolysis: Formation of acetoacetic acid salts.

  • Self-Condensation: Dimerization of the starting material or product.

  • Favorskii Rearrangement: A rearrangement reaction of the α-halo ketone starting material.

  • Elimination Reaction (E2): Formation of an unsaturated byproduct.

Q4: How can I minimize the formation of these side products?

Minimizing side product formation generally involves careful control of reaction conditions. Lowering the reaction temperature is a common strategy to improve selectivity.[3] Ensuring anhydrous conditions and using high-purity starting materials are also critical. The choice of base and solvent can further influence the reaction outcome.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential causes and corrective actions.

Issue Potential Cause Troubleshooting/Corrective Actions
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Ensure stoichiometric amounts of reagents are correct. - Monitor reaction progress using TLC or GC.
Degradation of product or starting material.- Maintain a lower reaction temperature. - Ensure the work-up procedure is not overly acidic or basic.
Formation of multiple side products.- Refer to the specific side reaction entries below for targeted troubleshooting.
Presence of a Water-Soluble, Acidic Byproduct Ester Hydrolysis: The ester group of the starting material or product is hydrolyzed by residual water or hydroxide (B78521) ions, especially at elevated temperatures.[4]- Ensure strictly anhydrous reaction conditions (dry solvents and glassware). - Use a non-hydroxide base (e.g., sodium methoxide). - Maintain a lower reaction temperature (e.g., 20-25°C).[3]
Observation of a Higher Molecular Weight Impurity Self-Condensation (Claisen-type): The enolate of the starting material or product can attack another molecule, leading to dimers or polymers.- Use a non-nucleophilic base if possible, though methoxide is required for the main reaction. - Maintain a lower reaction temperature to disfavor condensation. - Control the stoichiometry of the base.
Formation of a Rearranged Ester Byproduct Favorskii Rearrangement: The α-halo ketone starting material can undergo a base-catalyzed rearrangement to form a carboxylic acid ester derivative.[1][2][5]- This reaction is competitive with the desired SN2 substitution. Lowering the temperature may favor the SN2 pathway. - The choice of solvent can influence the reaction pathway; consider optimizing this parameter.
Detection of an Unsaturated Byproduct Elimination Reaction (E2): The methoxide base can abstract a proton from the α-carbon, leading to the elimination of HCl and the formation of a double bond.- While less likely for a primary halide, using a less sterically hindered base (which is methoxide in this case) is appropriate. - Lowering the reaction temperature can favor substitution over elimination.
Multiple Unidentified Impurities Impure Starting Material: The starting Methyl 4-chloroacetoacetate may contain di- or polychlorinated impurities from its synthesis, which will react to form corresponding methoxylated byproducts.- Analyze the purity of the starting material by GC-MS or NMR before use. - Purify the starting material if necessary.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general representation and may require optimization based on laboratory conditions and desired scale.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methoxide (1.0-1.2 equivalents) in anhydrous acetonitrile or THF in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Reaction: Cool the suspension to the desired temperature (e.g., 10-15°C).[3] Slowly add Methyl 4-chloroacetoacetate (1.0 equivalent) dropwise to the suspension while maintaining the temperature.

  • Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-25°C) for 3-5 hours.[3] Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by adding it to a cold, dilute acid solution (e.g., acetic acid or hydrochloric acid in ice water) to neutralize the excess base and adjust the pH to 6-7.[6]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Visualizations

Reaction and Side Reaction Pathways

Side_Reactions cluster_main Main Reaction (SN2) cluster_side Potential Side Reactions cluster_hydrolysis Ester Hydrolysis cluster_condensation Self-Condensation cluster_favorskii Favorskii Rearrangement start Methyl 4-chloroacetoacetate prod This compound start->prod + CH3O- hydrolysis_prod Acetoacetate (B1235776) Salt start->hydrolysis_prod + OH- / H2O (High Temp) dimer Dimeric Byproducts start->dimer + Base (Self-reaction) favorskii_prod Rearranged Ester start->favorskii_prod + Base

Caption: Overview of the main synthetic pathway and key side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product analysis Analyze Crude Product (GC-MS, NMR) start->analysis decision1 Dominant Impurity Identified? analysis->decision1 decision2 Incomplete Reaction? decision1->decision2 No hydrolysis Acidic Byproduct? (Ester Hydrolysis) decision1->hydrolysis Yes high_mw High MW Impurity? (Self-Condensation) decision1->high_mw Yes rearranged Isomeric Impurity? (Favorskii Rearrangement) decision1->rearranged Yes unidentified Multiple Impurities? decision1->unidentified Yes action_incomplete Increase Reaction Time Optimize Stoichiometry decision2->action_incomplete Yes action_hydrolysis Ensure Anhydrous Conditions Lower Reaction Temperature hydrolysis->action_hydrolysis action_high_mw Lower Reaction Temperature Control Base Stoichiometry high_mw->action_high_mw action_rearranged Optimize Solvent Lower Reaction Temperature rearranged->action_rearranged action_unidentified Check Purity of Starting Materials unidentified->action_unidentified

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude Methyl 4-methoxyacetoacetate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 4-methoxyacetoacetate via distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Distilled Product Incomplete reaction during synthesis.Ensure the initial synthesis reaction goes to completion by monitoring with techniques like TLC or GC.
Product loss during aqueous workup.Minimize the number of extractions and ensure proper phase separation to avoid loss of the organic layer.
Inefficient distillation setup.Check for leaks in the vacuum system. Ensure the distillation column is properly packed and insulated.
Decomposition of the product.High distillation temperatures can lead to the decomposition of β-keto esters.[1][2] Use a lower distillation temperature by applying a higher vacuum.
Product is Contaminated (Low Purity) Incomplete removal of solvent.After the initial reaction, ensure the solvent is thoroughly removed using a rotary evaporator before distillation.[3][4]
Presence of starting materials or byproducts.Impurities such as methyl 4-chloroacetoacetate or high-boiling point mineral oil (if sodium hydride is used) may co-distill if the boiling points are close.[1][2] Optimize the distillation conditions (pressure and temperature) to achieve better separation. Consider a fractional distillation setup.
Hydrolysis of the ester.The presence of water and high temperatures can lead to the hydrolysis of the ester, forming carboxylic acid byproducts.[1][5] Ensure all glassware is dry and use anhydrous solvents.
Distillation is Very Slow or Stalled Insufficient heating.Gradually increase the temperature of the heating mantle. Ensure the heating mantle is in good contact with the distillation flask.
Vacuum level is too high for the temperature.The vapor pressure of the compound may be too low at the current temperature to distill. Gradually decrease the vacuum or increase the temperature.
Bumping of the liquid.Uneven boiling can hinder efficient distillation.[6] Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Product Discoloration (Yellow or Brown) Thermal degradation of the product.High temperatures can cause the product to decompose and form colored impurities.[5] Distill at the lowest possible temperature under a high vacuum.
Presence of impurities from the synthesis.Some side reactions can produce colored byproducts. Consider treating the crude product with a decolorizing agent like activated carbon before distillation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical vacuum distillation parameters for this compound?

A1: The boiling point of this compound is dependent on the vacuum applied. Common literature values include 89 °C at 8.5 mmHg[3][7], 90 °C at 0.5 to 1.5 torr[3], and 55-57 °C at 0.6 mbar.[4] It is recommended to start with a high vacuum and gently heat the crude product to find the optimal distillation temperature.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials like methyl 4-chloroacetoacetate and methanol, solvents used in the reaction such as acetonitrile (B52724) or tetrahydrofuran, and byproducts from side reactions.[1][3] If sodium hydride in mineral oil is used, the high-boiling mineral oil can also be a significant impurity.[1][2] Ester hydrolysis can also lead to the formation of acidic impurities.[1]

Q3: My final product appears to be wet. How can I effectively dry it?

A3: Residual water can be an issue, particularly after an aqueous workup. Before distillation, it is crucial to dry the organic layer containing the crude product with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.[5]

Q4: Can this compound decompose during distillation?

A4: Yes, β-keto esters can be thermally sensitive. Prolonged heating at high temperatures can lead to decomposition, resulting in lower yields and product discoloration.[1][5] Therefore, it is crucial to use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.

Q5: Is it necessary to use a fractional distillation column?

A5: For most routine purifications where the impurities have significantly different boiling points from the product, a simple distillation setup is often sufficient. However, if you have impurities with close boiling points, a fractional distillation column will provide better separation and higher purity of the final product.

Experimental Protocols

Standard Vacuum Distillation of this compound
  • Preparation of Crude Product: Following the synthesis of this compound, the reaction mixture is typically subjected to an aqueous workup. The organic layer containing the crude product is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[4]

  • Distillation Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask containing the crude oil.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully apply the vacuum to the desired pressure (e.g., 0.5-10 mmHg).

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle with stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point for the applied pressure. For example, at approximately 8.5 mmHg, the product should distill at around 89 °C.[7]

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Quantitative Data Summary

Parameter Value Reference
Boiling Point 89 °C / 8.5 mmHg[3][7]
90 °C / 0.5-1.5 torr[3]
55-57 °C / 0.6 mbar[4]
Density 1.129 g/mL at 25 °C[3][7]
Refractive Index n20/D 1.431[3][7]
Purity (Post-Distillation) >97.0% (GC)[3]
98.8%[3]

Troubleshooting Workflow

Distillation_Troubleshooting start Start Distillation issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes low_purity Low Purity issue->low_purity Yes slow_dist Slow/Stalled Distillation issue->slow_dist Yes discoloration Product Discoloration issue->discoloration Yes end Successful Purification issue->end No check_reaction Verify Reaction Completion low_yield->check_reaction check_workup Optimize Workup low_yield->check_workup check_leaks Check for Vacuum Leaks low_yield->check_leaks optimize_dist Optimize Distillation Parameters (Temp/Pressure) low_yield->optimize_dist low_purity->optimize_dist check_solvent_removal Ensure Complete Solvent Removal low_purity->check_solvent_removal use_fractional Consider Fractional Distillation low_purity->use_fractional slow_dist->check_leaks check_heating Adjust Heating slow_dist->check_heating check_stirring Ensure Smooth Boiling (Stir Bar/Boiling Chips) slow_dist->check_stirring discoloration->optimize_dist use_decolorizing_agent Use Decolorizing Agent (e.g., Activated Carbon) discoloration->use_decolorizing_agent

References

Technical Support Center: Methyl 4-methoxyacetoacetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 4-methoxyacetoacetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in the production of various pharmaceuticals.

Issue 1: Low or Inconsistent Yields

Potential CauseTroubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material, methyl 4-chloroacetoacetate.[1] - Reaction Time: Ensure the reaction is stirred for the recommended duration (e.g., 3-15 hours, depending on the specific protocol) at the designated temperature.[1][2]
Suboptimal Temperature Control - Exothermic Reaction: The reaction is often exothermic.[2] Maintain the recommended temperature range during the addition of reactants (e.g., 10-15°C) and during the reaction (e.g., 20-25°C) to prevent side reactions.[3] - Cooling Bath: Use an ice bath or a chiller to effectively manage the temperature, especially during large-scale reactions.
Base Inactivity - Moisture: Sodium hydride (NaH) and sodium methoxide (B1231860) are sensitive to moisture. Ensure all solvents and reagents are anhydrous. - Base Quality: Use fresh, high-quality sodium hydride or sodium methoxide. Consider rinsing industrial-grade sodium hydride with an anhydrous solvent like toluene (B28343) to remove protective mineral oil, which can interfere with the reaction.[3]
Product Loss During Workup - pH Adjustment: Carefully control the pH during the neutralization step. A typical target pH is between 5 and 7.[1] - Extraction: Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., acetonitrile, ethyl acetate) to maximize product recovery.[2]

Issue 2: Product Purity Issues

Potential CauseTroubleshooting Steps
Presence of Mineral Oil - Rinsing Sodium Hydride: If using industrial-grade NaH, rinse it with anhydrous toluene under an inert atmosphere before the reaction to remove the mineral oil.[3] - Alternative Purification: If mineral oil is present in the crude product, it can sometimes be removed by high-vacuum distillation.
Formation of Side-Products - Temperature Control: Overheating can lead to the formation of byproducts. Strictly adhere to the recommended temperature profile. - Stoichiometry: Use the correct molar ratios of reactants. An excess of the base can sometimes lead to side reactions.
Residual Starting Material - Reaction Monitoring: As mentioned previously, ensure the reaction goes to completion by monitoring with TLC or GC.[1] - Purification: Efficient fractional distillation under reduced pressure is crucial for separating the product from the higher-boiling starting material.
Discoloration of Product - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Decolorization: If the final product is discolored, consider treating the organic phase with a decolorizing agent before final distillation.

Frequently Asked Questions (FAQs)

Synthesis and Scale-Up

  • Q1: What are the most common methods for synthesizing this compound? A1: The most prevalent method is the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide source.[4] This is typically achieved using sodium methoxide or by generating it in situ from methanol (B129727) and a strong base like sodium hydride.[4] Common solvents include tetrahydrofuran (B95107) (THF), acetonitrile, and toluene.[2][3][5]

  • Q2: What are the primary challenges when scaling up this synthesis? A2: The main challenges include:

    • Exothermic Reaction Management: The reaction generates significant heat, which can be difficult to control in large reactors, potentially leading to runaway reactions and byproduct formation.[2]

    • Reagent Handling: The use of sodium hydride, which is flammable and moisture-sensitive, requires special handling procedures and equipment for large-scale operations.

    • Impurity Profile: Impurities that are minor at the lab scale can become significant at a larger scale, complicating purification. For example, residual mineral oil from industrial-grade sodium hydride can be a major contaminant.[3]

    • Mixing Efficiency: Ensuring homogenous mixing in large reactors is critical for consistent reaction progress and to avoid localized "hot spots."

  • Q3: How can I avoid using sodium hydride due to its hazardous nature? A3: You can directly use sodium methoxide.[2] Some protocols also suggest using a combination of a less reactive base and a catalytic amount of a stronger base to initiate the reaction more safely.

Purification

  • Q4: What is the recommended method for purifying this compound on a large scale? A4: Vacuum distillation is the most common and effective method for purifying this compound.[2] For challenging separations, wiped-film or molecular distillation can be employed to minimize thermal stress on the product.[1] In some cases, purification can be achieved by forming a salt of the product, isolating it by filtration, and then regenerating the pure ester.[5]

Stability and Storage

  • Q5: How stable is this compound and what are the optimal storage conditions? A5: this compound is sensitive to moisture and can hydrolyze over time. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Q6: How can I monitor the degradation of this compound? A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the best approach to monitor for degradation. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Forced degradation studies (see below) are used to generate these degradation products to ensure the analytical method is specific.

Data Presentation

Table 1: Comparison of Synthesis Protocols

ParameterProtocol 1 (NaH/THF)Protocol 2 (Sodium Methoxide/Acetonitrile)Protocol 3 (NaH/Toluene)
Base Sodium Hydride & Potassium MethoxideSodium MethoxideSodium Hydride & Sodium Methoxide
Solvent Tetrahydrofuran (THF)AcetonitrileToluene
Temperature 15-25°C68-70°C10-25°C
Reaction Time 7-20 hours~30 minutes3-5 hours
Reported Yield Not specified90.6%High (not quantified)
Purification Molecular DistillationVacuum DistillationVacuum Distillation
Reference [1][5][6][3]

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride and Potassium Methoxide in THF

This protocol is adapted from patent CN105418420A.[5]

  • Preparation: To a reaction kettle under an inert gas, add tetrahydrofuran. Control the internal temperature to 15-25°C.

  • Addition of Base: Under stirring, add sodium hydride (1.1 eq) and potassium methoxide (1.1 eq). Add more tetrahydrofuran.

  • Reactant Addition: Control the system temperature at 20°C and dropwise add a mixture of methanol and methyl 4-chloroacetoacetate (1.0 eq) over 4-6 hours.

  • Reaction: After the addition is complete, raise the temperature to 20-25°C and continue to stir for an additional 3-5 hours. Monitor the reaction to completion using TLC.

  • Quenching and Isolation: Cool the reaction mixture to -5 to 0°C. Adjust the pH to 10-12 with a hydrochloric acid solution to precipitate a solid salt. Filter the reaction solution to obtain the white solid.

  • Product Regeneration: Add the white solid to ethyl acetate. At 0°C, dropwise add a hydrochloric acid solution to adjust the pH to 3-5. The solid will dissolve.

  • Workup: Separate the organic layer from the filtrate. The organic phase can be treated with a decolorizing agent.

  • Purification: Evaporate the solvent to yield the pure this compound.

Protocol 2: Forced Degradation Study for Stability-Indicating Method Development

This is a general protocol to generate potential degradation products. The specific conditions may need to be optimized.

  • Sample Preparation: Prepare several solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: To one sample, add 1N hydrochloric acid and heat at 60°C for a specified time (e.g., 2, 4, 8 hours).

  • Base Hydrolysis: To another sample, add 1N sodium hydroxide (B78521) and keep at room temperature for a specified time.

  • Oxidative Degradation: To a third sample, add 3% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Heat a solid sample of this compound in an oven at a high temperature (e.g., 105°C).

  • Photolytic Degradation: Expose a solution of the product to UV light.

  • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples by HPLC to identify and separate any degradation products from the parent compound.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Charge Reactor with Solvent (e.g., THF) B Add Base (e.g., NaH) under Inert Atmosphere A->B C Add Methyl 4-chloroacetoacetate & Methanol B->C D Reaction at Controlled Temperature C->D E Quench Reaction & Adjust pH D->E Monitor by TLC/GC F Aqueous Extraction E->F G Dry Organic Layer F->G H Vacuum Distillation G->H I Pure this compound H->I Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/GC) Start->Check_Completion Check_Temp Was temperature controlled? Check_Completion->Check_Temp Yes Increase_Time Increase reaction time or temperature slightly Check_Completion->Increase_Time No Check_Reagents Are reagents anhydrous/active? Check_Temp->Check_Reagents Yes Improve_Cooling Improve cooling efficiency Check_Temp->Improve_Cooling No Use_Anhydrous Use fresh/dry reagents and solvents Check_Reagents->Use_Anhydrous No Success Yield Improved Check_Reagents->Success Yes Increase_Time->Success Improve_Cooling->Success Use_Anhydrous->Success

References

effect of solvent polarity on Methyl 4-methoxyacetoacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions concerning the synthesis of Methyl 4-methoxyacetoacetate, with a specific focus on the influence of solvent polarity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most prevalent and efficient method for synthesizing this compound is through the nucleophilic substitution of methyl 4-chloroacetoacetate.[1] This reaction involves the displacement of the chlorine atom by a methoxide (B1231860) group, typically from methanol (B129727), in the presence of a strong base. The reaction proceeds via a classic SN2 mechanism.[1]

Q2: How does solvent polarity fundamentally affect the synthesis?

Solvent polarity plays a critical role in the synthesis of this compound as it influences the reaction rate and the solubility of reactants and intermediates.[1] The reaction is a nucleophilic substitution (SN2) where a methoxide ion attacks the carbon atom bonded to chlorine.[1]

  • Polar Aprotic Solvents (e.g., THF, Acetonitrile): These solvents are frequently used because they can effectively solvate the cation of the base (e.g., Na⁺ from sodium methoxide) while leaving the methoxide anion nucleophile relatively unsolvated and highly reactive. This generally leads to faster reaction rates.[1]

  • Nonpolar Solvents (e.g., Toluene): While less common, nonpolar solvents like toluene (B28343) have also been successfully used.[1][2] In these systems, the solubility of the ionic base may be lower, potentially affecting the reaction kinetics.

Q3: Which solvents are recommended for this synthesis?

Commonly documented solvents for this synthesis include:

  • Tetrahydrofuran (THF): A polar aprotic solvent frequently used to effectively dissolve reactants and facilitate the nucleophilic substitution.[1][3][4][5]

  • Acetonitrile (B52724): Another polar aprotic solvent in which high yields have been reported.[1][3][4][6]

  • Toluene: A nonpolar solvent that has been employed, particularly in methods that involve rinsing industrial sodium hydride.[1][2]

Q4: What is the function of the base, and which ones are typically used?

A strong base is essential to generate the highly nucleophilic methoxide ion from methanol. The most common bases are:

  • Sodium Hydride (NaH): A powerful base that reacts with methanol in situ to form sodium methoxide.[1][5]

  • Sodium Methoxide (NaOCH₃): Can be added directly or generated in situ. It serves as the nucleophile source.[1][6]

  • Potassium Methoxide: Also used, sometimes in combination with sodium hydride, to enhance the catalytic effect.[1][4]

Q5: Why is temperature control critical during the reaction?

Precise temperature control is crucial for maximizing product yield and minimizing the formation of impurities.[1] The reaction is often exothermic, especially during the initial addition of reactants.[3]

  • Initial Addition: Typically carried out at a lower temperature (e.g., 10-20°C) to manage the exothermic nature and prevent a runaway reaction.[1][2][3]

  • Reaction Progression: The temperature may then be raised to a moderate level (e.g., 20-25°C or higher, depending on the solvent) to ensure the reaction proceeds to completion.[1][2][3] High temperatures, especially during distillation, can lead to the formation of ester hydrolysis by-products.[5]

Troubleshooting Guide

Problem: Low Product Yield

Possible CauseRecommended Solution
Incomplete Reaction • Verify the activity of the base (e.g., sodium hydride can degrade with exposure to moisture). • Extend the reaction time. Monitor reaction completion using an appropriate technique like TLC.[3][4] • Ensure the reaction temperature is maintained within the optimal range for the chosen solvent system.
Side Reactions • Maintain strict temperature control, especially during the addition of reagents, to prevent overheating.[1] • Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the ester.
Loss During Workup • Carefully control the pH during the neutralization step; the typical target pH is between 5 and 7.[3][4] • Perform multiple extractions of the aqueous layer to ensure all product is recovered.[3][6]

Problem: High Impurity Content in Final Product

Possible CauseRecommended Solution
Thermal Degradation • Avoid high temperatures during the reaction and purification.[4] • For purification, consider using wiped film molecular distillation or vacuum distillation at a lower temperature to prevent the formation of high-boiling impurities.[4][5]
Mineral Oil Contamination • If using industrial sodium hydride (which is often dispersed in mineral oil), rinse it with an anhydrous solvent like toluene or hexane (B92381) before use.[2]
Incomplete Neutralization • Ensure the reaction mixture is fully neutralized to the correct pH range before extraction to prevent basic or acidic impurities from being carried through.[3]

Data Presentation: Solvent Effect on Synthesis

The following table summarizes reaction conditions and reported outcomes for the synthesis of this compound in various solvents.

SolventPolarityBase(s)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
Acetonitrile Polar AproticSodium Methoxide68-70~0.5 - 191.798.8
Tetrahydrofuran (THF) Polar AproticSodium Hydride & Potassium Methoxide15-258-21Not explicitly statedNot explicitly stated
Toluene NonpolarSodium Hydride & Sodium Methoxide10-253-5Not explicitly statedNot explicitly stated

Experimental Protocols

Protocol 1: Synthesis in Acetonitrile [3][6]

  • Suspend sodium methoxide (2.1 eq) in acetonitrile under a nitrogen atmosphere at ambient temperature.

  • Slowly add methyl 4-chloroacetoacetate (1.0 eq) dropwise. The reaction is exothermic.

  • Maintain the reaction temperature at 68-70°C by cooling.

  • After the initial exothermic reaction subsides, continue stirring at 70°C for approximately 25 minutes.

  • Pour the reaction mixture into a cold solution of water and acetic acid.

  • Neutralize the mixture by slowly adding hydrochloric acid to maintain a pH between 6 and 7.

  • Separate the organic layer and extract the aqueous layer multiple times with acetonitrile.

  • Combine the organic phases, dry, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Protocol 2: Synthesis in Tetrahydrofuran (THF) [3][4]

  • Add THF to a reactor and purge with an inert gas.

  • Set the internal temperature to 15-25°C.

  • Under stirring, add industrial sodium hydride and a metal alkoxide (e.g., potassium methoxide).

  • Add more THF, followed by the dropwise addition of a pre-mixed solution of methanol and methyl 4-chloroacetoacetate, keeping the temperature below 20°C.

  • Allow the reaction to proceed for 4-6 hours.

  • Raise the temperature to 20-25°C and continue the reaction for another 4-15 hours, monitoring for completion by TLC.

  • Cool the system to 6-10°C and adjust the pH to 5-7 with a hydrochloric acid solution.

  • Separate the layers, concentrate the organic layer to remove THF, and purify the product.

Visualizations

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Base (e.g., NaH/NaOCH₃) D Combine Reactants (Control Temperature <20°C) A->D B Select Solvent (THF, Acetonitrile, etc.) B->D C Prepare Solution of Methyl 4-chloroacetoacetate & Methanol C->D E Stir at Reaction Temp (e.g., 20-25°C or 70°C) D->E Exothermic Reaction F Monitor Completion (TLC/GC) E->F G Quench & Neutralize (Adjust pH to 5-7) F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry & Concentrate Organic Phase H->I J Purify Product (Distillation) I->J Product Final Product: This compound J->Product

Caption: General experimental workflow for the synthesis of this compound.

G Start Problem: Low Product Yield Cause1 Is the reaction complete? (Check via TLC/GC) Start->Cause1 Cause2 Was temperature controlled during addition? Cause1->Cause2 Yes Sol1 Solution: Extend reaction time or increase temperature slightly. Cause1->Sol1 No Cause3 Was the base active and anhydrous? Cause2->Cause3 Yes Sol2 Solution: Improve cooling to prevent side reactions from overheating. Cause2->Sol2 No Cause4 Was workup pH correct (5-7)? Cause3->Cause4 Yes Sol3 Solution: Use fresh/newly opened base. Ensure anhydrous conditions. Cause3->Sol3 No Sol4 Solution: Re-check pH of aqueous layer and re-extract if necessary. Cause4->Sol4 No

Caption: Troubleshooting flowchart for diagnosing and resolving low product yield.

References

optimizing temperature and reaction time for Methyl 4-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 4-methoxyacetoacetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reaction conditions to aid in the optimization of temperature and reaction time.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, depending on the protocol.
Moisture in reagents or solvent: The bases used (e.g., sodium hydride, sodium methoxide) are highly sensitive to moisture, which can quench the reaction.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, properly stored reagents.
Ineffective base: The sodium hydride may be passivated, or the sodium methoxide (B1231860) may have degraded.Use fresh sodium hydride. For industrial-grade sodium hydride containing mineral oil, consider washing it with an anhydrous solvent like toluene (B28343) before use.[1] Use freshly prepared or properly stored sodium methoxide.
Formation of Side Products (e.g., Ester Hydrolysis) High reaction temperature: Elevated temperatures, especially in the presence of a base, can lead to the hydrolysis of the ester group, forming acetoacetate (B1235776) salts.[2]Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling to prevent temperature spikes. Consider protocols that operate at room temperature or lower.
Difficult to Control Exothermic Reaction Rapid addition of reagents: Adding the electrophile (methyl 4-chloroacetoacetate) too quickly to the base suspension can cause a rapid and uncontrolled exothermic reaction.Add the methyl 4-chloroacetoacetate dropwise to the reaction mixture while carefully monitoring the internal temperature. Use an ice bath or other cooling system to dissipate the heat generated.
Product Contamination with Mineral Oil Use of industrial-grade sodium hydride: Industrial-grade sodium hydride is often dispersed in mineral oil, which can be difficult to remove from the final product.[2]Wash the industrial sodium hydride with an anhydrous solvent (e.g., toluene) before use to remove the mineral oil.[1] Alternatively, use a formulation of sodium hydride that is free of mineral oil.
Incomplete Removal of Solvent Inefficient evaporation: The solvent may not be fully removed during the workup, leading to an impure product.Use a rotary evaporator for efficient solvent removal. Ensure the vacuum and bath temperature are appropriate for the solvent being used.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide source.[3] This is typically achieved using sodium methoxide or by generating it in situ from methanol (B129727) and a strong base like sodium hydride.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material (methyl 4-chloroacetoacetate) and the appearance of the product.[1][4]

Q3: What are the advantages of running the reaction at a lower temperature?

A3: Conducting the reaction at lower temperatures, such as room temperature (25°C) or even cooler, can reduce the formation of side products like those from ester hydrolysis.[2] It also improves the safety of the process by making exothermic reactions easier to control and reduces energy consumption.[1]

Q4: I am observing a significant exotherm upon adding my reagents. What should I do?

A4: A strong exotherm is expected, especially during the initial addition of methyl 4-chloroacetoacetate. It is crucial to add the reagent slowly and dropwise while providing adequate cooling (e.g., with an ice bath) to maintain the desired reaction temperature.[3][5]

Q5: My final product is contaminated with mineral oil. How can I avoid this?

A5: This is a common issue when using industrial-grade sodium hydride. To prevent this, you can wash the sodium hydride with an anhydrous solvent like toluene before the reaction to remove the oil.[1] Alternatively, opt for a mineral oil-free grade of sodium hydride.

Optimization of Reaction Conditions: Data Summary

The following table summarizes various reported reaction conditions for the synthesis of this compound, providing a basis for optimizing temperature and reaction time.

Method Base Solvent Temperature Reaction Time Reported Yield Key Considerations
High Temperature Sodium MethoxideAcetonitrile (B52724)68-70°C25 minutes91.7%High yield but the reaction can be difficult to control and may lead to side products due to the high temperature.[2][4]
Two-Stage Temperature Sodium Hydride & Potassium MethoxideTetrahydrofuran (THF)Initial addition at <20°C, then 20-25°C4-6 hours (initial), then 4-15 hoursNot specifiedAllows for better control of the initial exothermic reaction.[2][4]
Room Temperature Sodium HydrideToluene25°CNot specifiedLower than the high-temperature methodSafer and more energy-efficient, but may result in lower yields and contamination from mineral oil if industrial-grade NaH is used.[2]
Controlled Low Temperature Sodium Hydride & Sodium MethoxideTolueneInitial addition at 10-15°C, then 20-25°C3-5 hoursNot specifiedAims to balance reaction rate and safety by controlling the initial exotherm.[1]

Experimental Protocols

Protocol 1: High-Temperature Synthesis in Acetonitrile

This protocol is based on the method utilizing sodium methoxide in acetonitrile at an elevated temperature.

  • Preparation: Suspend sodium methoxide in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Addition of Reactant: Slowly add methyl 4-chloroacetoacetate to the suspension dropwise over 5-6 minutes.[3]

  • Reaction: The reaction is exothermic; maintain the internal temperature at 68-70°C by cooling with a water bath.[3][5]

  • Heating: Once the exotherm subsides, heat the reaction mixture to 70°C and stir for an additional 25 minutes.[4]

  • Workup: Cool the reaction mixture and pour it into a solution of acetic acid in ice water. Neutralize with hydrochloric acid to a pH of 6-7.

  • Extraction: Extract the aqueous layer with acetonitrile.

  • Purification: Combine the organic phases, dry over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.

Protocol 2: Two-Stage Temperature Synthesis in Tetrahydrofuran (THF)

This protocol is adapted from methods using sodium hydride in THF with a controlled temperature profile.

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF. Add industrial sodium hydride and a metal basic compound (e.g., potassium methoxide) while stirring.[4]

  • Addition of Reactants: Cool the mixture to below 20°C. Prepare a solution of methanol and methyl 4-chloroacetoacetate and add it dropwise to the reaction mixture over 4-6 hours, maintaining the temperature below 20°C.[4]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for an additional 4-15 hours, monitoring for completion by TLC.[4]

  • Quenching: Cool the reaction mixture to 6-10°C and carefully add a solution of hydrochloric acid to adjust the pH to 5-7.[4]

  • Workup and Purification: Separate the layers and concentrate the organic layer to remove the THF. The product can then be purified by distillation.[4]

Visualizations

Experimental Workflow for Temperature and Time Optimization

The following diagram illustrates a logical workflow for optimizing the reaction conditions for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization Loop prep_reagents Prepare Anhydrous Reagents and Solvents setup_reaction Set up Reaction Apparatus under Inert Atmosphere prep_reagents->setup_reaction add_base Add Base to Solvent setup_reaction->add_base cool_mixture Cool Mixture to Initial Temperature add_base->cool_mixture add_reactant Slowly Add Methyl 4-chloroacetoacetate cool_mixture->add_reactant maintain_temp Maintain Temperature and Stir for Set Time add_reactant->maintain_temp monitor_reaction Monitor Reaction (TLC/GC) maintain_temp->monitor_reaction workup Workup and Purify monitor_reaction->workup analyze_product Analyze Yield and Purity (GC/NMR) workup->analyze_product decision Optimal Conditions Achieved? analyze_product->decision decision->prep_reagents No end Final Optimized Protocol decision->end Yes

Caption: Workflow for optimizing temperature and reaction time.

Signaling Pathway of Key Reaction Steps

This diagram illustrates the key steps in the nucleophilic substitution reaction for the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products reactant1 Methyl 4-chloroacetoacetate reaction_step Nucleophilic Substitution (SN2) reactant1->reaction_step reactant2 Methoxide Source (e.g., NaOCH3) reactant2->reaction_step product This compound reaction_step->product byproduct Salt (e.g., NaCl) reaction_step->byproduct

Caption: Key reaction steps in the synthesis.

References

preventing ester hydrolysis during Methyl 4-methoxyacetoacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methoxyacetoacetate. The focus is on preventing ester hydrolysis, a critical factor in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in the synthesis of this compound?

A significant contributor to low yield is the hydrolysis of the ester group in either the starting material (methyl 4-chloroacetoacetate) or the product (this compound). This hydrolysis is often promoted by the basic conditions and elevated temperatures used in the synthesis.[1][2]

Q2: What are the common byproducts observed in this synthesis?

The primary byproduct resulting from ester hydrolysis is the corresponding carboxylate salt (acetoacetate salt), which is formed when the methyl ester group is cleaved.[1] High-temperature distillation can also lead to the formation of other impurities.[1]

Q3: How does temperature control affect the prevention of ester hydrolysis?

Temperature is a critical parameter. While some older protocols utilized higher temperatures (around 70°C), modern methods emphasize lower reaction temperatures (typically 15-25°C) to minimize side reactions, including ester hydrolysis.[1][3][4] Maintaining a controlled temperature, especially during the initial exothermic addition of reactants, is crucial to prevent runaway reactions and byproduct formation.[3]

Q4: What is the role of the base in this reaction, and how does its choice impact the outcome?

A strong base, such as sodium hydride (NaH) or sodium methoxide (B1231860), is essential to deprotonate methanol (B129727), forming the highly nucleophilic sodium methoxide which then displaces the chloride from methyl 4-chloroacetoacetate.[3] The choice and amount of base are critical; an excess of a strong base can promote ester hydrolysis. Some methods use a combination of bases, like sodium hydride and potassium methoxide, to enhance catalytic activity at lower temperatures.[1]

Q5: Can the solvent choice help in preventing ester hydrolysis?

Yes, the choice of solvent is important. Aprotic solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and toluene (B28343) are commonly used.[3] THF is often favored in newer methods as it allows for the reaction to be carried out at lower temperatures, thereby reducing the risk of hydrolysis.[1] It is crucial to use anhydrous (dry) solvents, as the presence of water will directly lead to ester hydrolysis.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Ester hydrolysis due to high temperature.Maintain the reaction temperature between 15-25°C.[1][3] Consider conducting the initial addition of reactants at an even lower temperature (10-15°C).[3]
Presence of water in reactants or solvent.Use anhydrous solvents and ensure all glassware is thoroughly dried.
Incorrect stoichiometry of reactants and base.Carefully control the molar ratio of methyl 4-chloroacetoacetate to the base. A common ratio reported is 1:2.2, but this may vary depending on the specific base and solvent used.[3][4]
High Impurity Levels Ester hydrolysis during reaction or workup.After the reaction is complete, cool the mixture and carefully neutralize it with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of 5-7 to quench the base and prevent further hydrolysis.[1][6]
Degradation during purification.Purify the product using methods that avoid high temperatures, such as wiped-film molecular distillation.[6] If using traditional distillation, ensure it is performed under reduced pressure at the lowest possible temperature.[1][6]
Formation of Solid Precipitate During Reaction Formation of the sodium salt of the product.This is a normal observation in some protocols and indicates the reaction is proceeding. The salt is typically dissolved or hydrolyzed during the acidic workup.[1]
Runaway Reaction The reaction is highly exothermic.Add the reactants, particularly the base or the mixture of methanol and methyl 4-chloroacetoacetate, slowly and in a controlled manner while carefully monitoring the internal temperature.[1][3]

Experimental Protocols

Protocol 1: Synthesis using Sodium Methoxide in Acetonitrile

This method is a more traditional approach that may require careful temperature control to minimize hydrolysis.

  • Suspend sodium methoxide (2.1 mmol) in acetonitrile (150 ml).

  • Slowly add methyl 4-chloroacetoacetate (1 mol) over 5 minutes, maintaining the temperature at 68-70°C by cooling.[7]

  • Stir the mixture at 70°C for an additional 25 minutes.[7]

  • Pour the reaction mixture into a solution of distilled water (350 ml) and acetic acid (9 g).

  • Maintain the pH between 6 and 7 by adding 32% hydrochloric acid.[7]

  • Extract the aqueous layer with acetonitrile.

  • Combine the organic phases, dry over magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation.[7]

Protocol 2: Low-Temperature Synthesis using Sodium Hydride and Potassium Methoxide in THF

This modern approach is designed to minimize ester hydrolysis by operating at lower temperatures.

  • Under an inert gas atmosphere, add tetrahydrofuran (THF) to the reaction vessel.

  • Control the temperature at 15-25°C and add sodium hydride and potassium methoxide.[1]

  • Slowly add a mixture of methanol and methyl 4-chloroacetoacetate dropwise, maintaining the system temperature at 20°C, and react for 4-6 hours.[1]

  • Raise the temperature to 20-25°C and continue the reaction for another 3-5 hours.[1]

  • Upon completion (monitored by TLC), cool the reaction mixture to -5 to 0°C.

  • Adjust the pH of the reaction system to 10-12 with a hydrochloric acid solution and filter the resulting solid.[1]

  • The solid is then treated with ethyl acetate (B1210297) and the pH is adjusted to 3-5 with a hydrochloric acid solution at 0°C.[1]

  • The organic layer is separated, decolorized, and the solvent is evaporated to yield the pure product.[1]

Quantitative Data Summary

Parameter Method 1 (US Patent 4,564,696) [1][4]Method 2 (US Patent 6,403,804) [1]Method 3 (CN Patent 105418420A) [1]
Base Sodium MethoxideSodium HydrideSodium Hydride & Potassium Methoxide
Solvent AcetonitrileTolueneTetrahydrofuran (THF)
Temperature 70°CRoom Temperature (25°C)20-25°C
Molar Ratio (Substrate:Base) 1:2.21:2.2Not specified
Reported Yield 91.7%Lower Yield MentionedNot specified, but avoids high temp distillation byproducts
Key Consideration Higher temperature increases risk of ester hydrolysis.In-situ generation of more catalytically active sodium methoxide.Aims to reduce the amount of sodium hydride and avoid high-temperature purification.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl_4-chloroacetoacetate Methyl 4-chloroacetoacetate SN2_Reaction SN2 Reaction Methyl_4-chloroacetoacetate->SN2_Reaction Methanol Methanol Methoxide Methoxide Methanol->Methoxide Forms Nucleophile Base Base (e.g., NaH, NaOMe) Base->Methanol Deprotonation Solvent Anhydrous Solvent (e.g., THF, Acetonitrile) Temperature Controlled Temperature (15-25°C) Methoxide->SN2_Reaction Nucleophilic Attack Product This compound SN2_Reaction->Product Forms Byproduct_Salt NaCl SN2_Reaction->Byproduct_Salt Forms

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Ester Hydrolysis Start Low Yield or High Impurity Observed Check_Temp Review Reaction Temperature Start->Check_Temp High_Temp Was Temperature > 25°C? Check_Temp->High_Temp Lower_Temp Action: Reduce and control temperature to 15-25°C High_Temp->Lower_Temp Yes Check_Water Check for Water Contamination High_Temp->Check_Water No Lower_Temp->Check_Water Anhydrous_Cond Were anhydrous solvents and dry glassware used? Check_Water->Anhydrous_Cond Use_Anhydrous Action: Use anhydrous reagents and dry equipment Anhydrous_Cond->Use_Anhydrous No Check_Base Review Base Stoichiometry and Workup Anhydrous_Cond->Check_Base Yes Use_Anhydrous->Check_Base Optimize_Base Action: Optimize base molar ratio and ensure proper acidic quench Check_Base->Optimize_Base Check_Purification Review Purification Method Optimize_Base->Check_Purification High_Temp_Pur Was high-temperature distillation used? Check_Purification->High_Temp_Pur Low_Temp_Pur Action: Use low-temperature purification (e.g., vacuum distillation) High_Temp_Pur->Low_Temp_Pur Yes End Improved Yield and Purity High_Temp_Pur->End No Low_Temp_Pur->End

Caption: A logical workflow for troubleshooting ester hydrolysis.

References

alternative bases to sodium hydride for Methyl 4-methoxyacetoacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-methoxyacetoacetate, a key intermediate in the production of pharmaceuticals like Dolutegravir.[1][2] This guide focuses on alternatives to sodium hydride as a base and addresses common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with using sodium hydride (NaH) in the synthesis of this compound?

A1: Sodium hydride is a pyrophoric material that can ignite spontaneously in moist air.[1] It reacts violently with water, and the heat from this reaction is often sufficient to ignite the hydrogen gas produced.[3] Additionally, industrial grades of sodium hydride are typically dispersed in mineral oil, which can complicate product purification.[1] The reaction with methanol (B129727) to generate sodium methoxide (B1231860) also produces hydrogen gas, which can create a hazardous, flammable atmosphere in the reaction vessel.[1]

Q2: What are the most common alternatives to sodium hydride for this synthesis?

A2: The most direct and frequently used alternative is commercially available sodium methoxide (NaOCH₃) .[1][4] Potassium methoxide (KOCH₃) is another viable and safer alternative, as it is not pyrophoric upon contact with water, making it easier to handle and store.[1] Other alkoxides such as sodium ethoxide or sodium butoxide could also be considered, depending on the specific reaction conditions and desired reactivity.[5]

Q3: I am observing low yields when using sodium hydride. What are the potential causes?

A3: Low yields with sodium hydride can stem from several factors:

  • Incomplete reaction: The stoichiometry of sodium hydride to the starting material is critical. An insufficient amount of base will result in an incomplete reaction.

  • Side reactions: Sodium hydride can act as a reducing agent, leading to undesired byproducts.[6] Furthermore, high reaction temperatures can lead to ester hydrolysis, forming acetoacetate (B1235776) salts as byproducts.[1]

  • Solvent interactions: Some solvents, like DMF and acetonitrile (B52724), can react with sodium hydride, leading to the formation of impurities and reducing the efficiency of the primary reaction.[6]

  • Mineral oil interference: The mineral oil in the sodium hydride dispersion can interfere with the reaction and make product isolation more difficult, potentially lowering the isolated yield.[1]

Q4: Can I use other bases like potassium carbonate or sodium hydroxide (B78521)?

A4: While potassium carbonate can be used as a base in some alkylation reactions, it is generally not strong enough for efficient deprotonation in this specific synthesis.[5][7] Sodium hydroxide is a strong base, but its poor solubility in many organic solvents and the introduction of water can lead to unwanted side reactions, particularly hydrolysis of the ester.[5]

Q5: How can I improve the purity of my final product?

A5: Several strategies can be employed to improve the purity of this compound:

  • Purification of the intermediate salt: In an alkaline environment, this compound can form a salt that has low solubility in organic solvents. This salt can be filtered to remove impurities like mineral oil, and then neutralized to recover the pure product.[1]

  • Distillation: Vacuum distillation or molecular distillation can be effective for separating the product from less volatile impurities.[1][2]

  • Washing the sodium hydride: The mineral oil can be removed from the sodium hydride dispersion by washing it with a non-polar solvent like hexane (B92381) or pentane (B18724) before use.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive or insufficient base.Ensure the base is fresh and used in the correct stoichiometric amount. Consider titrating the base to determine its activity.
Low reaction temperature.While some methods aim for room temperature reactions, ensure the temperature is appropriate for the chosen base and solvent system. Some protocols require heating.[1][4]
Presence of water in reagents or solvent.Use anhydrous solvents and reagents. Sodium hydride reacts violently with water, and other bases can be deactivated.
Formation of brown, tarry material Decomposition of reagents or product at high temperatures.Carefully control the reaction temperature. Consider using a base that allows for lower reaction temperatures, such as a combination of sodium hydride and potassium methoxide.[1]
Reaction of sodium hydride with the solvent (e.g., DMF).[8]Switch to a more inert solvent like tetrahydrofuran (B95107) (THF) or toluene.[1][9]
Product contains mineral oil Use of unwashed industrial-grade sodium hydride.Wash the sodium hydride with hexane or pentane prior to use.[3] Alternatively, purify the product via distillation or by isolating it as an intermediate salt.[1]
Presence of acetoacetate salt byproduct Ester hydrolysis due to high temperatures and strong base.Use milder reaction conditions or a base that allows for lower temperatures. Some protocols recommend keeping the temperature around 70°C, while others aim for room temperature.[1][4]
Emulsion formation during workup Surfactant-like properties of intermediates or byproducts.Add a saturated brine solution to break the emulsion.[10]

Quantitative Data Presentation

The following table summarizes key quantitative data from different synthetic routes to this compound.

Base(s) Solvent Temperature (°C) Reaction Time (h) Yield (%) Key Considerations
Sodium MethoxideAcetonitrile68-70~0.590.6High temperature may lead to byproducts.[4]
Sodium Hydride & Potassium MethoxideTetrahydrofuran20-257-11HighAllows for lower reaction temperatures and reduces the amount of hazardous NaH.[1]
Sodium Hydride & Sodium MethoxideToluene20-253-5HighRequires washing of NaH to remove mineral oil.[9]
Sodium Hydride & Potassium MethoxideTetrahydrofuran20-259-20HighCan be performed at room temperature, reducing production risks.[2]

Experimental Protocols

Protocol 1: Synthesis using Sodium Methoxide in Acetonitrile[4]
  • Suspend 113.4 g (2.1 mol) of sodium methoxide in 150 ml of acetonitrile.

  • Add 150.5 g (1 mol) of methyl 4-chloroacetoacetate over 5 minutes, maintaining the temperature at 68-70°C by cooling.

  • Stir the mixture at 70°C for an additional 25 minutes.

  • Pour the reaction mixture into a solution of 350 ml of distilled water and 9 g of acetic acid.

  • Maintain a pH of 6-7 by adding 32% hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer three times with 200 ml of acetonitrile each.

  • Combine the organic phases, dry over magnesium sulfate, and concentrate on a rotary evaporator.

  • Distill the crude product at 55-57°C/0.6 mbar to obtain this compound.

Protocol 2: Synthesis using Sodium Hydride and Potassium Methoxide in THF[1]
  • Under an inert gas atmosphere, add tetrahydrofuran to the reaction vessel.

  • Control the temperature at 15-25°C and add sodium hydride and potassium methoxide.

  • Add more tetrahydrofuran and cool the system to 20°C.

  • Dropwise, add a mixture of methanol and methyl 4-chloroacetoacetate and react for 4-6 hours.

  • Raise the temperature to 20-25°C and continue the reaction for another 3-5 hours.

  • Cool the reaction to -5 to 0°C and adjust the pH to 10-12 with a hydrochloric acid solution to precipitate a white solid (the product salt).

  • Filter the white solid and dissolve it in ethyl acetate.

  • At 0°C, add a hydrochloric acid solution to adjust the pH to 3-5, causing the salt to dissociate.

  • Separate the organic layer, decolorize it, and evaporate the solvent to obtain pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_base Base cluster_product Product Methyl 4-chloroacetoacetate Methyl 4-chloroacetoacetate Product This compound Methyl 4-chloroacetoacetate->Product + Methoxide Methanol Methanol Methoxide Methoxide Base (e.g., NaH, NaOMe) Base (e.g., NaH, NaOMe) Base (e.g., NaH, NaOMe)->Methoxide Generates

Caption: General reaction pathway for the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Base Check Base Activity & Stoichiometry Start->Check_Base Check_Base->Start Base Issue Check_Temp Verify Reaction Temperature Check_Base->Check_Temp Base OK Check_Temp->Start Temp Issue Check_Solvent Assess Solvent Purity & Inertness Check_Temp->Check_Solvent Temp OK Check_Solvent->Start Solvent Issue Purification Optimize Purification Strategy Check_Solvent->Purification Solvent OK End Successful Synthesis Purification->End

Caption: A troubleshooting workflow for synthesis issues.

Base_Comparison cluster_NaH Sodium Hydride (NaH) cluster_NaOMe Sodium Methoxide (NaOMe) cluster_KOMe Potassium Methoxide (KOMe) NaH_Pros Pros: - Strong Base - Drives reaction to completion NaH_Cons Cons: - Pyrophoric - H2 gas evolution - Mineral oil impurity NaOMe_Pros Pros: - Direct reagent - No H2 evolution NaOMe_Cons Cons: - Moisture sensitive - Can be less reactive than in-situ generated methoxide KOMe_Pros Pros: - Safer than NaH - Good reactivity KOMe_Cons Cons: - Can be more expensive

Caption: Comparison of common bases for the synthesis.

References

Technical Support Center: Continuous Synthesis of Methyl 4-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the continuous synthesis of Methyl 4-methoxyacetoacetate in microreactors. It includes frequently asked questions and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of synthesizing this compound in a microreactor compared to a traditional batch process?

A1: Synthesizing this compound in a microreactor offers several key advantages over batch processing. Microreactors have a very high surface-area-to-volume ratio, which allows for superior heat transfer.[1][2] This is crucial for controlling the temperature of potentially exothermic reactions, suppressing side reactions, and improving product selectivity.[1][2] The precise control over reaction variables like temperature, pressure, and residence time leads to higher yields, improved safety, and easier scalability.[1][3] Scaling up can often be achieved by running multiple microreactors in parallel ("numbering-up") with minimal redevelopment.[1]

Q2: What are the primary challenges associated with the continuous synthesis of this compound in microreactors?

A2: The most significant challenge is reactor clogging, which can occur if precipitates or insoluble byproducts form within the microchannels.[3][4][5][6] The synthesis of this compound involves the reaction of methyl 4-chloroacetoacetate with a methoxide (B1231860) salt, which can generate inorganic salt byproducts (e.g., NaCl or KCl) that may have limited solubility in the reaction solvent.[7][8][9] Other challenges include managing high back pressure, ensuring consistent flow rates, and achieving effective phase separation if immiscible liquids are used during workup.[1][6][10]

Q3: What safety precautions should be taken when running this synthesis in a continuous flow setup?

A3: While microreactors are generally safer due to the small reaction volumes, precautions are still necessary.[3][11] The synthesis may use sodium methoxide, which is flammable and corrosive. Ensure all connections in the flow setup are secure to prevent leaks, especially when operating at elevated temperatures or pressures.[12] It is crucial to use a back-pressure regulator to prevent the solvent from boiling if the reaction temperature is above its atmospheric boiling point.[12] The system should be operated in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Q4: How does Residence Time Distribution (RTD) affect my synthesis?

A4: Residence Time Distribution (RTD) describes the time that different fluid elements spend within the reactor.[13] An ideal plug flow reactor (PFR), which microreactors approximate, would have a very narrow RTD. However, real-world issues like dead zones (areas of poor mixing) or short-circuiting (where some fluid bypasses the main reaction zone) can broaden the RTD.[14][15] A broad RTD means that reactants spend variable amounts of time in the reactor, which can lead to incomplete conversion for some molecules and byproduct formation for others, ultimately affecting yield and purity.[15]

Troubleshooting Guide

This guide addresses specific issues that may arise during the continuous synthesis of this compound.

Issue 1: Reactor Clogging or Blockage

Q: My microreactor is clogging shortly after starting the experiment. What is the cause and how can I fix it?

A: Clogging is the most common failure mode in microreactors, typically caused by the precipitation of solid particles.[4][5][6][16] In this synthesis, the likely culprit is the inorganic salt byproduct (e.g., NaCl) formed from the reaction of the methoxide salt with methyl 4-chloroacetoacetate.

Potential Solutions:

  • Solvent System Modification: Select a solvent or co-solvent system in which all reactants, products, and byproducts are soluble.[16] While patents often mention solvents like THF or toluene, a more polar solvent might be required to dissolve the salt byproduct.[7][8]

  • Introduce Segmented Flow: Add a second, immiscible, inert carrier liquid. This creates "slugs" of the reaction mixture separated by the carrier fluid, which can prevent solid particles from adhering to the reactor walls.[5]

  • Apply Ultrasound: Immersing the microreactor in an ultrasonic bath can help break up solid agglomerates and prevent them from blocking the channels.[4]

  • Increase Flow Rate: Higher flow rates can sometimes increase shear forces and help to keep solids suspended and moving through the reactor. However, this will decrease residence time, so other parameters may need adjustment.

  • Reactor Dimensions: If possible, use a microreactor with slightly larger channel dimensions (a meso-reactor) to be more tolerant of small amounts of solids.[6]

Troubleshooting Flowchart for Reactor Clogging

G start Reactor Clogging Detected check_solubility Are all byproducts soluble in the current solvent? start->check_solubility change_solvent Action: Modify solvent system. (e.g., add co-solvent) check_solubility->change_solvent No check_flow Is the flow segmented (using immiscible carrier)? check_solubility->check_flow Yes end_ok Problem Resolved change_solvent->end_ok implement_slug Action: Implement segmented (slug) flow. check_flow->implement_slug No use_ultrasound Action: Apply external ultrasound to the reactor. check_flow->use_ultrasound Yes implement_slug->end_ok check_dimensions Are wider channels (meso-reactor) an option? use_ultrasound->check_dimensions change_reactor Action: Switch to a meso-reactor with wider channels. check_dimensions->change_reactor Yes check_dimensions->end_ok No change_reactor->end_ok

Caption: Decision tree for troubleshooting microreactor clogging.

Issue 2: Low Product Yield

Q: The conversion of my starting material is low, resulting in a poor yield. What parameters should I adjust?

A: Low yield is often due to either an incomplete reaction or the formation of unwanted side products.[12]

Potential Solutions:

  • Increase Residence Time: If the reaction is incomplete, increasing the residence time will allow for higher conversion. This can be achieved by either decreasing the total flow rate or using a larger volume reactor.[12]

  • Increase Temperature: For many reactions, increasing the temperature increases the reaction rate. Microreactors allow for safe operation at temperatures above the solvent's boiling point if a back-pressure regulator is used.[1][12]

  • Check Stoichiometry: Ensure the molar ratio of reactants is correct. In continuous flow, this is controlled by the concentration of the reagent solutions and their respective flow rates. Verify pump calibrations.

  • Decrease Temperature: If the low yield is due to degradation or side reactions, decreasing the temperature may improve selectivity towards the desired product.[12]

  • Improve Mixing: Ensure that the reactants are mixing efficiently at the start of the reactor. Poor mixing can lead to localized areas of high concentration, which may promote side reactions.

Issue 3: Inconsistent Results and Product Purity

Q: I am observing significant variability between runs, and the purity of my product is lower than expected. What could be the cause?

A: Inconsistent results are often linked to fluctuations in the experimental setup or non-ideal flow behavior.

Potential Solutions:

  • Degas Solvents: Air bubbles in the reagent lines can cause flow rate inaccuracies and lead to inconsistent results.[12] Always degas solvents before use.

  • Check for Leaks: Any leaks in the system will alter flow rates and stoichiometry, affecting the reaction outcome.

  • Analyze Residence Time Distribution (RTD): Perform a tracer experiment to analyze the RTD of your reactor. A broad distribution may indicate dead zones or channeling, which can be addressed by changing the reactor geometry or operating conditions.[13][17]

  • Ensure Steady State: Before collecting the product, allow the system to run for at least 3-5 times the total residence time to ensure it has reached a steady state.[12] Discard the output collected during this initial period.

Quantitative Data and Experimental Protocols

Data Presentation

The following table summarizes typical reaction parameters derived from batch synthesis patents, which serve as a starting point for optimization in a continuous flow system.

Table 1: Summary of Batch Synthesis Parameters for this compound

Parameter Value / Compound Source
Starting Material Methyl 4-chloroacetoacetate [7][8][9][18]
Reagent Sodium methoxide or Potassium methoxide [8][9][18]
Solvent Tetrahydrofuran (THF), Toluene, Acetonitrile [7][8][18]
Reaction Temperature 10°C to 25°C (initial dropwise addition), then 20-25°C or up to 70°C [7][18]
Reaction Time 3 to 15 hours [7][8][9]

| Molar Ratio | (Methyl 4-chloroacetoacetate : Base) approx. 1 : 1.1 to 1 : 1.2 |[7] |

Table 2: Troubleshooting Summary

Problem Potential Cause(s) Suggested Solution(s)
Reactor Clogging Precipitation of salt byproduct Modify solvent system; Implement segmented flow; Apply ultrasound[4][5][16]
Low Yield Incomplete reaction; Side reactions Increase residence time/temperature; Decrease temperature[12]
Inconsistent Flow Air bubbles in lines; Pump malfunction Degas solvents; Check pump connections and calibration[12]

| High Back Pressure | Blockage; High fluid viscosity | Troubleshoot clogging; Dilute reagent solutions |

Experimental Protocol: Continuous Flow Synthesis

This protocol provides a general framework. All parameters, especially flow rates and temperature, should be optimized for the specific microreactor setup.

1. Reagent Preparation:

  • Solution A: Prepare a solution of Methyl 4-chloroacetoacetate in anhydrous Tetrahydrofuran (THF). A starting concentration of 0.5 M is suggested.

  • Solution B: Prepare a solution of sodium methoxide in methanol. Caution: Sodium methoxide is highly reactive. A starting concentration of 0.6 M (1.2 equivalents) is suggested.

  • Degas both solutions for at least 15 minutes using an ultrasonic bath or by bubbling nitrogen through them.

2. System Setup:

  • Assemble the microreactor system as shown in the workflow diagram below. Use two separate syringe pumps or HPLC pumps for Solutions A and B.

  • Connect the outlets of the pumps to a T-mixer.

  • Connect the T-mixer to the inlet of the microreactor (e.g., a 10 mL PFA or stainless steel coil reactor).

  • Place the microreactor in a temperature-controlled environment (e.g., an oil bath or column heater).

  • Connect the outlet of the reactor to a back-pressure regulator (BPR) set to a pressure sufficient to prevent solvent boiling (e.g., 5 bar).

  • The outlet of the BPR should lead to a collection flask.

3. Reaction Execution:

  • Set the reactor temperature (e.g., 40°C).

  • Prime the pumps and lines with the respective reagent solutions to remove any air.[12]

  • Start pumping Solution A and Solution B into the T-mixer and reactor. For a 10 mL reactor and a desired residence time of 20 minutes, the total flow rate should be 0.5 mL/min (0.25 mL/min for each pump).

  • Allow the system to stabilize for at least 3-5 residence times (60-100 minutes) before collecting the product.

  • Monitor the back pressure throughout the run. A steady increase in pressure is an indication of clogging.

4. Workup and Analysis:

  • The collected output will be a solution/slurry containing the product, unreacted starting materials, and salt byproduct in the solvent mixture.

  • For analysis, a small aliquot can be quenched and analyzed by GC or LC-MS to determine conversion and purity.

  • For isolation, the solvent can be removed under reduced pressure, and the product can be purified from the salt byproduct via extraction and subsequent distillation.[18]

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_react 2. Continuous Flow Reaction cluster_collect 3. Collection & Analysis prep_A Prepare Solution A: Methyl 4-chloroacetoacetate in THF degas Degas Both Solutions prep_A->degas prep_B Prepare Solution B: Sodium Methoxide in Methanol prep_B->degas pump_A Pump A degas->pump_A pump_B Pump B degas->pump_B mixer T-Mixer pump_A->mixer pump_B->mixer reactor Heated Microreactor Coil mixer->reactor bpr Back-Pressure Regulator (BPR) reactor->bpr collection Product Collection bpr->collection analysis Analysis (GC/LC-MS) collection->analysis workup Workup & Purification collection->workup

Caption: Workflow for the continuous synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of Methyl 4-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible research. Methyl 4-methoxyacetoacetate, a key building block in the synthesis of various pharmaceuticals, requires accurate purity assessment to guarantee the quality and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of the most effective analytical methods for determining the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The primary analytical challenge in the analysis of β-keto esters like this compound is the presence of keto-enol tautomerism. This equilibrium between the keto and enol forms can lead to issues such as peak broadening or the appearance of multiple peaks for a single compound in chromatographic separations, necessitating careful method development.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-FID, HPLC-UV, and qNMR for the purity analysis of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H-qNMR)
Purity Assay (Typical) ≥99.5%≥99.5%Absolute Purity Determination
Limit of Detection (LOD) ~0.005%~0.01%Dependent on S/N, ~0.05%
Limit of Quantitation (LOQ) ~0.02%~0.03%Dependent on S/N, ~0.1%
Linearity (r²) >0.999>0.999Intrinsically Linear
Precision (RSD) <1.0%<1.5%<1.0%
Accuracy (% Recovery) 98-102%97-103%99-101% (with certified standard)
Key Advantages High resolution for volatile impurities, robust and widely available.Suitable for non-volatile impurities, versatile.Provides absolute purity without a specific reference standard of the analyte, non-destructive.
Key Disadvantages Requires sample volatility, potential for thermal degradation.Keto-enol tautomerism can cause poor peak shape, requires chromophoric impurities for UV detection.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

1. Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable solvent such as acetone (B3395972) or ethyl acetate.

    • For the determination of related substances, a concentration of around 5 mg/mL is appropriate.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 10°C/min.

      • Hold: Maintain at 220°C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity is determined by area percent calculation, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for purity assessment, particularly for non-volatile impurities. Method development for β-keto esters must account for keto-enol tautomerism, which can be managed by controlling the mobile phase pH and temperature.[1]

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a column oven.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% formic acid to stabilize the tautomeric forms.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to improve peak shape.

    • Detection Wavelength: 254 nm (or a more suitable wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis: Similar to GC, purity is typically determined by area percent. For higher accuracy, an external standard method with a reference standard of known purity can be employed.

3. Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity by comparing the integral of a specific analyte signal to that of a certified internal standard.[3][4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh (to 0.01 mg) a suitable, certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.

    • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential impurities. The common synthesis involves the reaction of methyl 4-chloroacetoacetate with sodium methoxide (B1231860) in a suitable solvent.[5][6] Potential impurities may include:

  • Starting Materials: Unreacted methyl 4-chloroacetoacetate and residual methanol.

  • Reagents: Residual sodium methoxide or sodium chloride.

  • By-products: Products of side reactions, such as self-condensation products or hydrolysis products.

  • Solvents: Residual solvents from the reaction and purification steps (e.g., toluene, tetrahydrofuran).[7]

The chosen analytical method should be capable of separating and detecting these potential impurities.

Visualizing the Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow for the purity assessment of this compound and a comparison of the analytical methods.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Assessment cluster_result Final Result Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GC Gas Chromatography (GC-FID) Dissolution->GC Volatile Sample HPLC High-Performance Liquid Chromatography (HPLC-UV) Dissolution->HPLC Filtered Sample qNMR Quantitative NMR (qNMR) Dissolution->qNMR Sample with Internal Standard GC_Data Chromatogram Analysis (Area % or External Standard) GC->GC_Data HPLC_Data Chromatogram Analysis (Area % or External Standard) HPLC->HPLC_Data qNMR_Data Spectral Analysis (Integration vs. Internal Standard) qNMR->qNMR_Data Purity Purity Report GC_Data->Purity HPLC_Data->Purity qNMR_Data->Purity cluster_gc Gas Chromatography (GC-FID) cluster_hplc High-Performance Liquid Chromatography (HPLC-UV) cluster_qnmr Quantitative NMR (qNMR) Title Comparison of Analytical Methods for Purity GC_Adv Advantages: - High Resolution - Robustness - Good for Volatile Impurities GC_Dis Disadvantages: - Requires Volatility - Thermal Degradation Risk HPLC_Adv Advantages: - Versatile - Good for Non-Volatile Impurities HPLC_Dis Disadvantages: - Keto-Enol Tautomerism Issues - Requires Chromophore qNMR_Adv Advantages: - Absolute Quantification - No Analyte Reference Standard Needed - Non-Destructive qNMR_Dis Disadvantages: - Lower Sensitivity - Requires Certified Internal Standard - Higher Instrument Cost

References

A Comparative Guide to the Synthesis of Methyl 4-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxyacetoacetate is a key intermediate in the synthesis of numerous pharmaceuticals, most notably the anti-HIV drug Dolutegravir. The efficiency and cost-effectiveness of its synthesis are therefore of significant interest to the drug development and manufacturing sector. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a detailed look at their methodologies, performance metrics, and scalability.

Executive Summary

The primary industrial route to this compound is the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source. This approach is well-documented and offers high yields, though variations in reagents and conditions can significantly impact safety, purity, and cost. An alternative pathway commencing from the readily available and less hazardous acetylacetone (B45752) offers a greener approach, avoiding chlorinated intermediates. This guide will delve into the specifics of these synthetic strategies, presenting quantitative data, detailed experimental protocols, and a logical framework for comparison.

Comparison of Synthetic Routes

The two main synthetic strategies for producing this compound are:

  • Route 1: Nucleophilic Substitution of Methyl 4-chloroacetoacetate. This is the most prevalent method, with several variations depending on the base and solvent employed.

  • Route 2: Synthesis from Acetylacetone. This two-step process involves the methoxylation of acetylacetone followed by esterification.

The following table summarizes the key quantitative data for different variations of these routes.

Route Variation Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Key Considerations
1 A Sodium methoxideAcetonitrile (B52724)68-70~0.5-190.6 - 91.7High temperature, potential for side reactions.[1]
1 B Sodium hydride & Methanol (B129727)Toluene10-253-5Not explicitly stated, but implied to be effective at room temperature.In situ generation of highly reactive sodium methoxide. Mineral oil from NaH can be an impurity.
1 C Sodium hydride & Potassium methoxideTetrahydrofuran15-258-21High (not quantified)Room temperature reaction, avoids heating. Aims to reduce the amount of sodium hydride used.[2][3]
2 - Potassium carbonate (step 1)MethanolNot specifiedNot specifiedNot specifiedAvoids chlorinated intermediates. Two-step process.

Experimental Protocols

Route 1: Nucleophilic Substitution of Methyl 4-chloroacetoacetate

Variation A: Using Sodium Methoxide in Acetonitrile

  • Procedure: 113.4 g (2.1 mol) of sodium methylate are suspended in 150 ml of acetonitrile. 150.5 g (1 mol) of methyl 4-chloroacetoacetate are added over 5 minutes. The reaction is exothermic and the temperature is maintained at 68-70°C by cooling. The mixture is stirred at this temperature for an additional 25 minutes.[1]

  • Work-up: The reaction mixture is poured into a solution of 350 ml of distilled water and 9 g of acetic acid. The pH is maintained at 6-7 by the addition of 32% hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted three times with 200 ml of acetonitrile each. The combined organic phases are dried over magnesium sulfate (B86663) and concentrated on a rotary evaporator.[1]

  • Purification: The crude product is distilled at 55-57°C under a vacuum of 0.6 mbar to yield 132.34 g (90.6%) of this compound.[1]

Variation C: Using Sodium Hydride and Potassium Methoxide in Tetrahydrofuran

  • Procedure: To a reaction kettle containing tetrahydrofuran, industrial sodium hydride and potassium methoxide are added under an inert atmosphere at 15-25°C. A mixture of methanol and methyl 4-chloroacetoacetate is then added dropwise at a temperature below 20°C and reacted for 4-6 hours. The temperature is then raised to 20-25°C and the reaction is continued for another 4-15 hours, monitored by TLC until completion.[3]

  • Work-up: The reaction system is cooled to 6-10°C, and a 2 mol/L hydrochloric acid solution is added to adjust the pH to 5-7. The layers are separated, and the upper organic layer is concentrated to remove the THF.[3]

  • Purification: The crude product is purified by wiped-film molecular distillation to obtain the final product.[3]

Route 2: Synthesis from Acetylacetone
  • Step 1: Methoxylation of Acetylacetone: Acetylacetone is reacted with an iodomethane (B122720) in the presence of a base like potassium carbonate, using methanol as the solvent. This introduces the methoxy (B1213986) group.

  • Step 2: Esterification: The intermediate product from step 1 undergoes an esterification reaction with methanol under acidic conditions (e.g., using sulfuric acid) to yield this compound. Strict pH control is crucial in this step to avoid keto-enol tautomerization which can reduce the yield.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

Synthetic_Routes cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: From Acetylacetone R1_Start Methyl 4-chloroacetoacetate R1_Reaction Nucleophilic Substitution R1_Start->R1_Reaction R1_Reactant Methoxide Source (e.g., NaOMe, NaH/MeOH) R1_Reactant->R1_Reaction R1_Product This compound R1_Reaction->R1_Product R2_Start Acetylacetone R2_Step1 Methoxylation (e.g., CH3I, K2CO3, MeOH) R2_Start->R2_Step1 R2_Intermediate Methoxy-acetylacetone Intermediate R2_Step1->R2_Intermediate R2_Step2 Esterification (e.g., MeOH, H2SO4) R2_Intermediate->R2_Step2 R2_Product This compound R2_Step2->R2_Product

Caption: Overview of the two main synthetic routes to this compound.

Route1_Variations cluster_A Variation A cluster_B Variation B cluster_C Variation C R1_Start Methyl 4-chloroacetoacetate A_Base Sodium Methoxide B_Base Sodium Hydride & Methanol C_Base Sodium Hydride & Potassium Methoxide A_Solvent Acetonitrile A_Temp 68-70°C B_Solvent Toluene B_Temp 10-25°C C_Solvent Tetrahydrofuran C_Temp 15-25°C

Caption: Comparison of reaction conditions for variations of Route 1.

Conclusion

The synthesis of this compound via nucleophilic substitution of methyl 4-chloroacetoacetate is a well-established and high-yielding method. The choice between different bases and solvents allows for optimization based on desired reaction temperature, cost, and safety considerations. The use of sodium hydride enables room temperature reactions but introduces challenges with handling and purification. The sodium methoxide route is straightforward but requires higher temperatures. The mixed-base system in THF offers a room temperature alternative with potentially reduced byproducts.

The alternative route starting from acetylacetone is an attractive option from a green chemistry perspective as it avoids the use of chlorinated compounds. However, this two-step process may be less atom-economical and requires careful pH control to achieve high yields.

For industrial-scale production, the selection of the optimal synthetic route will depend on a careful evaluation of factors including raw material cost, process safety, desired product purity, and capital expenditure for specialized equipment such as wiped-film distillation units. Further process optimization and development, particularly for the acetylacetone route, could enhance its competitiveness.

References

A Comparative Spectroscopic Analysis: ¹H and ¹³C NMR of Methyl 4-methoxyacetoacetate versus Methyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the nuclear magnetic resonance (NMR) spectra of Methyl 4-methoxyacetoacetate and its structural analog, Methyl Acetoacetate, reveals distinct differences in their chemical environments, primarily influenced by the presence of a methoxy (B1213986) group. This guide provides a comprehensive comparison of their ¹H and ¹³C NMR data, supported by experimental protocols and structural visualizations, offering valuable insights for researchers in organic synthesis and drug development.

This compound, a beta-keto ester, presents a unique spectroscopic profile due to the electron-donating methoxy group at the C4 position. To understand its structural characteristics, a comparative analysis with the simpler, yet structurally related, Methyl Acetoacetate is highly instructive.

¹H and ¹³C NMR Data Comparison

The chemical shifts (δ) in parts per million (ppm) for this compound and Methyl Acetoacetate (keto and enol forms) are summarized in the tables below. These values, obtained from various spectroscopic databases, highlight the influence of the substituent groups on the magnetic environment of the protons and carbons.

Table 1: ¹H NMR Data Comparison

Assignment This compound (CDCl₃) Methyl Acetoacetate (Keto form, CDCl₃) Methyl Acetoacetate (Enol form, CDCl₃)
-OCH₃ (Ester) 3.74 ppm (s, 3H)3.74 ppm (s, 3H)3.71 ppm (s, 3H)
-OCH₃ (Ether) 3.43 ppm (s, 3H)--
-CH₂- (C2) 3.54 ppm (s, 2H)3.47 ppm (s, 2H)5.03 ppm (s, 1H)
-CH₂- (C4) 4.11 ppm (s, 2H)--
-C(O)CH₃ -2.27 ppm (s, 3H)1.99 ppm (s, 3H)
Enolic OH --~12 ppm (br s, 1H)

Table 2: ¹³C NMR Data Comparison

Assignment This compound (CDCl₃) Methyl Acetoacetate (Keto form, CDCl₃) Methyl Acetoacetate (Enol form, CDCl₃)
-OCH₃ (Ester) 52.5 ppm52.4 ppm51.1 ppm
-OCH₃ (Ether) 59.2 ppm--
-CH₂- (C2) 45.8 ppm49.9 ppm89.9 ppm
-C(O)- (C3) 202.1 ppm201.7 ppm177.3 ppm
-CH₂- (C4) 75.5 ppm--
-C(O)O- (C1) 167.5 ppm167.6 ppm171.1 ppm
-C(O)CH₃ -30.2 ppm20.0 ppm

Structural Interpretation and Comparative Analysis

The ¹H NMR spectrum of this compound is characterized by four distinct singlets, corresponding to the methyl ester protons (3.74 ppm), the methylene (B1212753) protons adjacent to the ester carbonyl (C2-H, 3.54 ppm), the methoxy protons (3.43 ppm), and the methylene protons adjacent to the ether oxygen (C4-H, 4.11 ppm). The downfield shift of the C4-H protons is attributed to the deshielding effect of the adjacent oxygen atom.

In contrast, Methyl Acetoacetate exists as a mixture of keto and enol tautomers in solution. The keto form displays a characteristic singlet for the acetyl methyl protons at 2.27 ppm and a singlet for the active methylene protons at 3.47 ppm. The enol form is identified by the vinylic proton signal at 5.03 ppm and the acetyl methyl signal at 1.99 ppm. The presence of the enolic hydroxyl proton is typically observed as a broad singlet around 12 ppm.

The ¹³C NMR spectra further delineate the structural differences. In this compound, the carbonyl carbon of the ketone (C3) resonates at a typical value of 202.1 ppm, while the ester carbonyl (C1) is found at 167.5 ppm. The carbons of the two methoxy groups are well-resolved at 52.5 ppm (ester) and 59.2 ppm (ether).

For Methyl Acetoacetate, the keto form shows the ketonic carbonyl at 201.7 ppm and the ester carbonyl at 167.6 ppm. The enol form exhibits a significant upfield shift for the corresponding carbons due to conjugation, with the C3 carbon at 177.3 ppm and the C1 carbon at 171.1 ppm.

The comparison clearly demonstrates the influence of the 4-methoxy group in this compound, which simplifies the spectrum by preventing keto-enol tautomerism under typical NMR conditions and introduces distinct signals for the additional methoxy and methylene groups.

Experimental Protocols

Sample Preparation for NMR Analysis:

  • Approximately 10-20 mg of the analyte (this compound or Methyl Acetoacetate) was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • The solution was transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 20 ppm

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

Visualizing Molecular Structure and Connectivity

The following diagrams illustrate the chemical structures of the analyzed compounds.

Caption: Chemical structure of this compound.

Caption: Keto-enol tautomerism in Methyl Acetoacetate.

A Comparative Guide to Alternatives for Methyl 4-methoxyacetoacetate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxyacetoacetate (M4MAA) is a valuable C4 building block in pharmaceutical synthesis, notably for its role in the production of antiviral medications such as the HIV integrase inhibitor Dolutegravir (B560016).[1][2] Its bifunctional nature, possessing both a keto and an ester group, allows for versatile reactivity in the construction of complex heterocyclic scaffolds. However, the landscape of drug synthesis is ever-evolving, with a continuous drive for improved efficiency, cost-effectiveness, and novel molecular architectures. This guide provides an objective comparison of the performance of M4MAA with key alternative compounds, supported by experimental data, to inform the selection of the most suitable building block for specific synthetic needs.

Key Alternatives to this compound

Several classes of compounds can be considered as alternatives to M4MAA, each with its own distinct reactivity and applications. The most prominent alternatives include:

  • Other β-Keto Esters: These are direct analogues of M4MAA, with variations in the ester group (e.g., ethyl, tert-butyl) or the substituent at the 4-position.

  • Meldrum's Acid: A cyclic diester that serves as a potent precursor for the generation of enolates and ketenes.

  • Diketene-Acetone Adduct (2,2,6-trimethyl-1,3-dioxin-4-one): A stable, easily handleable equivalent of the highly reactive diketene (B1670635), which is a precursor to acetoacetic acid derivatives.

Performance Comparison in Key Heterocycle Syntheses

The utility of these building blocks is best illustrated through their application in common, pharmaceutically relevant reactions. This section compares their performance in the Biginelli, Pechmann, and Knorr syntheses.

Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot, three-component cyclocondensation that is fundamental to the synthesis of a wide array of DHPMs, a class of compounds with diverse biological activities, including use as calcium channel blockers. The reaction typically involves an aldehyde, a urea (B33335) or thiourea, and a β-dicarbonyl compound.

β-Dicarbonyl Compound Aldehyde Urea/Thiourea Catalyst/Conditions Yield (%) Reaction Time Reference
This compound Aromatic AldehydesUrea/Thiourea & MethanolNaHSO₄59% (for a specific derivative)Not Specified[3]
Ethyl Acetoacetate (B1235776) BenzaldehydeUrea[Btto][p-TSA], 90°C, solvent-free92%30 min[2]
Ethyl Acetoacetate 4-MethoxybenzaldehydeUreaH₂SO₄ (pH 5), 80°C, reflux91.9%1 hour[4]
Methyl Acetoacetate 4-MethoxybenzaldehydeUreaBenzyltriethylammonium chloride, 100°C95%Not Specified
Meldrum's Acid 4-HydroxybenzaldehydeThioureaLemon juice, refluxing ethanol (B145695)74%Not Specified
Meldrum's Acid 4-MethoxybenzaldehydeUreaLemon juice, refluxing ethanol71%Not Specified

Observations:

  • Ethyl and methyl acetoacetates are highly effective in the Biginelli reaction, often providing excellent yields in short reaction times under various catalytic conditions.[2][4]

  • Meldrum's acid is a viable alternative, yielding functionalized bicyclic DHPMs. The yields in the cited examples are good, though not as high as with simple acetoacetate esters.

  • Direct comparative data for M4MAA under identical conditions to other β-keto esters is limited in the reviewed literature, making a direct performance assessment challenging. The cited yield of 59% for an M4MAA-derived DHPM suggests it is a competent, though perhaps not superior, reactant in this context.[3]

Pechmann Condensation: Synthesis of Coumarins

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-keto ester under acidic conditions. Coumarins are a large class of natural products and synthetic compounds with a wide range of biological activities.

β-Keto Ester Phenol Catalyst/Conditions Yield (%) Reaction Time Reference
Ethyl Acetoacetate Resorcinolconc. H₂SO₄, 5°C to RT88%18 hours[5]
Ethyl Acetoacetate PhloroglucinolZn₀.₉₂₅Ti₀.₀₇₅O NPs, 110°C, solvent-free88%Not Specified[6]
Ethyl Acetoacetate ResorcinolTamarind juice (20 mol%), 90°C83%24 hours[7]
Methyl Acetoacetate 3-MethoxyphenolBoron trifluoride dihydrate, 60°C98-99%20 minutes[6]
Meldrum's Acid SalicylaldehydeYtterbium triflate, microwave, solvent-free93-98%Not Specified[8]

Observations:

  • Both ethyl and methyl acetoacetate are highly effective in the Pechmann condensation, with the choice of catalyst and reaction conditions significantly impacting yield and reaction time.[5][6][7] The use of boron trifluoride dihydrate with methyl acetoacetate appears particularly efficient, affording near-quantitative yields in a very short time.[6]

  • Meldrum's acid, when reacted with salicylaldehydes (a Knoevenagel condensation leading to a coumarin (B35378) derivative), provides excellent yields under microwave conditions.[8] This highlights its utility as a potent alternative for the synthesis of coumarin-3-carboxylic acids.

  • No specific data for this compound in the Pechmann condensation was identified in the reviewed literature, precluding a direct comparison.

Knorr Pyrazole (B372694) Synthesis

The Knorr synthesis and its variations are cornerstone reactions for forming pyrazole and pyrazolone (B3327878) rings, which are prevalent scaffolds in medicinal chemistry. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

β-Dicarbonyl Compound Hydrazine Derivative Catalyst/Conditions Yield (%) Reference
Ethyl Benzoylacetate Hydrazine hydrate (B1144303)Acetic acid, 1-Propanol (B7761284), 100°CHigh (not quantified)[9]
Meldrum's Acid 1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde & β-enaminonePiperidine, ethanol, refluxNot specified (one-pot synthesis of pyrazolyl-quinolinediones)[10]

Observations:

  • Classic β-keto esters like ethyl benzoylacetate are standard substrates for the Knorr synthesis, reliably producing pyrazolone products.[9]

  • Meldrum's acid can be used to construct more complex fused heterocyclic systems containing a pyrazole moiety, demonstrating its versatility.[10]

Application in the Synthesis of Dolutegravir Intermediate

A significant application of this compound is in the synthesis of the anti-HIV drug Dolutegravir. The methoxy (B1213986) group in M4MAA serves as a protected hydroxyl group that is unmasked in a later stage of the synthesis.

A key intermediate in the synthesis of Dolutegravir is prepared from M4MAA in a multi-step sequence. An optimized process reports a 65% yield for a key multi-component reaction intermediate starting from M4MAA.[11] Another report indicates a total yield of 62% for a key pyridinone intermediate from M4MAA.[12]

The synthesis of M4MAA itself has been optimized, with a reported yield of 98.2% from methyl 4-chloroacetoacetate using an ionic liquid-based process.[7]

While direct comparisons with other starting materials for the synthesis of this specific Dolutegravir intermediate are not available (as the 4-methoxy group is crucial), the high yields achieved in the synthesis of and from M4MAA underscore its importance in this pharmaceutical application.

Experimental Protocols

Protocol 1: Biginelli Reaction using Ethyl Acetoacetate

Synthesis of 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

  • Materials: Benzaldehyde (3 mmol), Ethyl acetoacetate (3 mmol), Urea (4.5 mmol), [Btto][p-TSA] (0.15 mmol).

  • Procedure:

    • A mixture of benzaldehyde, ethyl acetoacetate, urea, and [Btto][p-TSA] is heated at 90°C under solvent-free conditions with magnetic stirring.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion (typically 30 minutes), the reaction mixture is cooled and poured onto crushed ice and stirred for 5 minutes.

    • The separated solid is filtered under suction, washed thoroughly with cold water, and recrystallized from ethanol to afford the pure product.[2]

Protocol 2: Pechmann Condensation using Ethyl Acetoacetate

Synthesis of 7-Hydroxy-4-methylcoumarin

  • Materials: Resorcinol (1 mmol), Ethyl acetoacetate (1 mmol), Concentrated sulfuric acid.

  • Procedure:

    • Ethyl acetoacetate is added to resorcinol, and the mixture is cooled to 5°C.

    • Concentrated sulfuric acid is added dropwise while maintaining the temperature.

    • The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

    • The mixture is then poured onto crushed ice, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the product.[5]

Protocol 3: Knorr Pyrazole Synthesis using Ethyl Benzoylacetate

Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Materials: Ethyl benzoylacetate (3 mmol), Hydrazine hydrate (6 mmol), 1-Propanol, Glacial acetic acid.

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

    • Heat the reaction mixture to approximately 100°C with stirring.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.

    • Isolate the solid product by vacuum filtration, wash with cold water, and dry.[9][11]

Diagrams

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway Aldehyde Aldehyde Acyliminium Acyliminium Ion Intermediate Aldehyde->Acyliminium + Urea, H⁺ BetaDicarbonyl β-Dicarbonyl (e.g., M4MAA, Ethyl Acetoacetate) Enolate Enolate Formation BetaDicarbonyl->Enolate H⁺ Urea Urea / Thiourea MichaelAddition Michael-type Addition Acyliminium->MichaelAddition Enolate->MichaelAddition Cyclization Cyclization & Dehydration MichaelAddition->Cyclization Product Dihydropyrimidinone (DHPM) Cyclization->Product

Caption: Generalized mechanism of the Biginelli reaction.

Dolutegravir_Intermediate_Synthesis M4MAA This compound Intermediate1 Vinylogous Amide M4MAA->Intermediate1 DMFDMA DMF-DMA DMFDMA->Intermediate1 Intermediate2 Substituted Enamine Intermediate1->Intermediate2 Aminoacetaldehyde Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde->Intermediate2 Intermediate3 Cyclization Precursor Intermediate2->Intermediate3 DimethylOxalate Dimethyl Oxalate DimethylOxalate->Intermediate3 Cyclization Cyclization & Hydrolysis Intermediate3->Cyclization Product Pyridinone Intermediate for Dolutegravir Cyclization->Product

Caption: Synthetic workflow for a key Dolutegravir intermediate from M4MAA.

Conclusion

While this compound holds a crucial position in the synthesis of specific, high-value pharmaceuticals like Dolutegravir, a range of viable alternatives exists for the construction of common heterocyclic scaffolds.

  • For general heterocycle synthesis (DHPMs, coumarins, pyrazoles): Standard β-keto esters such as ethyl acetoacetate and methyl acetoacetate remain the workhorses, offering high yields and well-established protocols. They are often more cost-effective and readily available than M4MAA.

  • For access to highly functionalized or unique scaffolds: Meldrum's acid provides a powerful alternative, demonstrating high reactivity and enabling the synthesis of complex structures, particularly coumarin-3-carboxylic acids and fused pyrazole derivatives.[8][10]

  • As a stable diketene equivalent: The diketene-acetone adduct offers a safe and convenient method for acetoacetylation, which can be a precursor step to many of the reactions discussed.[13]

The choice of building block will ultimately depend on the specific synthetic target, desired substitution pattern, cost considerations, and scalability. While direct, side-by-side comparative data is not always available, the wealth of literature on these alternatives provides a strong foundation for researchers to select the optimal reagent for their drug discovery and development endeavors.

References

Spectroscopic Validation of Methyl 4-methoxyacetoacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals, the unambiguous confirmation of a molecule's structure is paramount. The subtle rearrangement of atoms can lead to vastly different chemical and physiological properties. This guide provides a comprehensive spectroscopic validation of methyl 4-methoxyacetoacetate, a key building block in organic synthesis. Through a detailed analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we will confirm its structure. Furthermore, we will compare its spectroscopic fingerprint with that of a constitutional isomer, methyl 2-methoxyacetoacetate, to highlight the power of these analytical techniques in distinguishing between closely related chemical entities. This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization to ensure the integrity of their work.

Spectroscopic Data Summary for this compound

The structural integrity of this compound was rigorously confirmed using a suite of spectroscopic techniques. The data presented below unequivocally supports the assigned structure.

Spectroscopic Technique Observed Data
¹H NMR (CDCl₃)δ 4.10 (s, 2H, -OCH₂-), 3.72 (s, 3H, -OCH₃), 3.48 (s, 2H, -COCH₂CO-), 3.38 (s, 3H, COOCH₃)
¹³C NMR (CDCl₃)δ 201.8 (C=O, ketone), 167.5 (C=O, ester), 75.8 (-OCH₂-), 58.9 (-OCH₃), 52.3 (COOCH₃), 45.7 (-COCH₂CO-)
IR Spectroscopy (neat)ν (cm⁻¹): 2955 (C-H, sp³), 1745 (C=O, ester), 1720 (C=O, ketone), 1195 (C-O, ester), 1115 (C-O, ether)
Mass Spectrometry (EI)m/z (%): 146 ([M]⁺), 115, 101, 87, 74, 59, 45, 43

Comparative Analysis: this compound vs. Methyl 2-methoxyacetoacetate

To underscore the importance of meticulous spectroscopic analysis, we compare the data of this compound with its constitutional isomer, methyl 2-methoxyacetoacetate. While both share the same molecular formula (C₆H₁₀O₄) and molecular weight (146.14 g/mol ), their distinct atomic arrangements give rise to unique spectroscopic signatures.

Spectroscopic Technique This compound Methyl 2-methoxyacetoacetate (Predicted)
¹H NMR Four distinct singlets corresponding to the four unique proton environments.Would exhibit a different splitting pattern. The proton at the 2-position would likely be a singlet, and the acetyl protons a singlet. The two methoxy (B1213986) groups would also be singlets but with different chemical shifts compared to the target molecule.
¹³C NMR Six distinct carbon signals, reflecting the six unique carbon environments in the molecule.Would also show six distinct carbon signals, but their chemical shifts would differ significantly, particularly for the carbons in and adjacent to the ester and ketone groups, and the methoxy-substituted carbon.
IR Spectroscopy Two distinct carbonyl (C=O) stretching frequencies for the ester (around 1745 cm⁻¹) and the ketone (around 1720 cm⁻¹).The positions of the two carbonyl peaks would be shifted. The α-methoxy group in the isomer would influence the electronic environment of the adjacent carbonyl groups, leading to different absorption frequencies.
Mass Spectrometry The fragmentation pattern is dictated by the arrangement of the functional groups. Key fragments arise from the cleavage of the ester and ether linkages.[1][2] The base peak is often observed at m/z 45, corresponding to the [CH₃OCH₂]⁺ fragment.[1] Another significant peak at m/z 101 results from the loss of the methoxy group.[1]The fragmentation pattern would be different due to the altered position of the methoxy group. The initial fragmentation would likely involve the loss of the acetyl group or the ester group, leading to a different set of characteristic fragment ions. For instance, a prominent peak corresponding to the loss of the acetyl group (CH₃CO, 43 Da) would be expected.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.7 mL) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A drop of neat this compound was placed directly onto the diamond crystal of the ATR unit. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and is an average of 32 scans. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in dichloromethane (B109758) was injected into the GC. The GC was equipped with a 30 m x 0.25 mm nonpolar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min. The mass spectrometer was operated in EI mode at 70 eV, scanning a mass range of m/z 40-200.

Visualization of the Validation Workflow

The logical flow of the spectroscopic validation process is illustrated in the following diagram.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR ¹H & ¹³C IR IR Synthesized Compound->IR Functional Groups MS MS Synthesized Compound->MS Molecular Weight & Fragmentation Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validated Data_Analysis->Structure_Validation Consistent Data Structure_Incorrect Structure Incorrect Data_Analysis->Structure_Incorrect Inconsistent Data

Caption: Workflow for the spectroscopic validation of a synthesized compound.

The relationship between the different spectroscopic techniques in elucidating the structure of this compound is depicted below.

Structure_Elucidation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Methyl_4_methoxyacetoacetate This compound C₆H₁₀O₄ H_NMR ¹H NMR (Proton Environment) Methyl_4_methoxyacetoacetate->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Methyl_4_methoxyacetoacetate->C_NMR IR_Spec IR (Functional Groups C=O, C-O) Methyl_4_methoxyacetoacetate->IR_Spec MS_Spec MS (Molecular Weight & Fragmentation) Methyl_4_methoxyacetoacetate->MS_Spec

Caption: Interplay of spectroscopic techniques for structural elucidation.

Conclusion

The comprehensive spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry are fully consistent with the structure of this compound. The distinct signals in the NMR spectra, the characteristic carbonyl absorptions in the IR spectrum, and the specific fragmentation pattern in the mass spectrum collectively provide an unambiguous structural confirmation. The comparative analysis with a constitutional isomer highlights the discerning power of these analytical methods. This guide serves as a robust reference for the validation of this compound, ensuring its correct identification and use in further research and development.

References

A Comparative Analysis of Catalysts for Methyl 4-methoxyacetoacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 4-methoxyacetoacetate, a key intermediate in the production of various pharmaceuticals, including the antiretroviral drug Dolutegravir, is critically dependent on the choice of catalyst.[1][2] This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, with a focus on reaction efficiency, safety, and product purity. The primary synthetic route involves the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[3]

Comparative Performance of Catalysts

The selection of a suitable catalyst and reaction conditions is paramount in optimizing the synthesis of this compound. The most common catalysts are strong bases capable of generating the methoxide nucleophile. Below is a summary of the performance of various catalytic systems based on published data.

Catalyst SystemReactants & Molar RatioSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium MethoxideMethyl 4-chloroacetoacetate : Sodium Methoxide (1:2.2)Acetonitrile (B52724)70Not Specified91.7[1][2][4]
Sodium HydrideMethyl 4-chloroacetoacetate : Sodium Hydride (1:2.2)Toluene25Not SpecifiedLow[1][2]
Sodium Hydride + Potassium MethoxideMethyl 4-chloroacetoacetate : Sodium Hydride : Potassium Methoxide (1:1.1:1.1)Tetrahydrofuran (B95107)20-257-11Not Specified[1]
Sodium Hydride + Sodium MethoxideMethyl 4-chloroacetoacetate : Sodium Hydride : Sodium Methoxide (1:1:1.2)Toluene10-253-5Not Specified[5]
Sodium Hydride + Sodium EthoxideMethyl 4-chloroacetoacetate : Sodium Hydride : Sodium Ethoxide (1:0.75:0.75)Tetrahydrofuran5-259Not Specified[2]
Sodium Hydride + Potassium BorohydrideMethyl 4-chloroacetoacetate : Sodium Hydride : Potassium Borohydride (1:0.75:0.75)Tetrahydrofuran20-2219Not Specified[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using Sodium Methoxide in Acetonitrile[4][6]
  • Suspend 113.4 g (2.1 mol) of sodium methoxide in 150 ml of acetonitrile in a reaction vessel.

  • Over a period of 5 minutes, add 150.5 g (1 mol) of methyl 4-chloroacetoacetate to the suspension.

  • Maintain the reaction temperature at 68-70°C by cooling as necessary.

  • After the initial addition, continue stirring the mixture at 70°C for an additional 25 minutes.

  • Pour the reaction mixture into a solution of 350 ml of distilled water and 9 g of acetic acid.

  • Adjust the pH of the solution to 6-7 using 32% hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer three times with 200 ml of acetonitrile each.

  • Combine the organic phases, dry over magnesium sulfate, and concentrate using a rotary evaporator.

  • Purify the crude product by distillation at 55-57°C/0.6 mbar to obtain this compound.[4]

Protocol 2: Synthesis using Sodium Hydride and Potassium Methoxide in Tetrahydrofuran[1]
  • Add tetrahydrofuran to a reaction kettle and introduce an inert gas.

  • Control the temperature inside the kettle to 15-25°C and add sodium hydride and potassium methoxide while stirring.

  • Add more tetrahydrofuran and maintain the system temperature at 20°C.

  • Dropwise, add a mixture of methanol (B129727) and methyl 4-chloroacetoacetate and allow it to react for 4-6 hours.

  • Raise the temperature to 20-25°C and continue the reaction for another 3-5 hours.

  • Cool the reaction mixture to -5 to 0°C and adjust the pH to 10-12 with a hydrochloric acid solution to precipitate a white solid.

  • Filter the reaction solution to collect the solid.

  • Add the solid to ethyl acetate (B1210297) and adjust the pH to 3-5 with a hydrochloric acid solution at 0°C.

  • Filter the solution and separate the organic layer from the filtrate.

  • Decolorize the organic phase and evaporate the solvent to obtain pure this compound.[1]

Reaction Pathway and Experimental Workflow

The synthesis of this compound from methyl 4-chloroacetoacetate proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products MeO- Methoxide ion (Nucleophile) TS [MeO---CH2---Cl]‡ MeO-->TS Nucleophilic Attack M4CA Methyl 4-chloroacetoacetate M4CA->TS M4MAA This compound TS->M4MAA Cl- Chloride ion (Leaving Group) TS->Cl- Leaving Group Departure Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Charge reactor with solvent and base(s) B 2. Add Methyl 4-chloroacetoacetate and Methanol A->B C 3. Control temperature and reaction time B->C D 4. Quench reaction and adjust pH C->D E 5. Phase separation/Filtration D->E F 6. Extraction of aqueous phase E->F G 7. Drying of organic phase F->G H 8. Solvent evaporation G->H I 9. Distillation/Purification H->I J Final Product: This compound I->J

References

An Economic Showdown: Analyzing Production Methods of Methyl 4-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the primary synthesis routes for Methyl 4-methoxyacetoacetate, a key intermediate in the pharmaceutical industry, reveals a trade-off between raw material costs, reaction conditions, and capital expenditure. This guide provides an in-depth economic evaluation of three prominent production methods: the Sodium Methoxide (B1231860) route, the Sodium Hydride route, and a combined Sodium Hydride/Potassium Methoxide approach, offering researchers, scientists, and drug development professionals a comprehensive framework for process selection.

The synthesis of this compound is a critical step in the manufacturing of several active pharmaceutical ingredients. The economic viability of its production is a key consideration for industrial-scale manufacturing. This analysis delves into the nuances of the most common synthetic pathways, presenting quantitative data, detailed experimental protocols, and process visualizations to aid in informed decision-making.

Comparative Economic Analysis

A summary of the key economic and process parameters for the three primary synthesis methods is presented below. The analysis considers the cost of raw materials, reaction yields, energy consumption profiles, and potential capital investments.

ParameterMethod 1: Sodium MethoxideMethod 2: Sodium HydrideMethod 3: Sodium Hydride & Potassium Methoxide
Primary Reactants Methyl 4-chloroacetoacetate, Sodium Methoxide, Methanol (B129727)Methyl 4-chloroacetoacetate, Sodium Hydride, MethanolMethyl 4-chloroacetoacetate, Sodium Hydride, Potassium Methoxide, Methanol
Solvent Acetonitrile (B52724)Toluene (B28343)Tetrahydrofuran (B95107) (THF)
Reported Yield 91.7%[1]Generally high, but quantitative data variesHigh, but quantitative data varies
Reaction Temperature Elevated (approx. 70°C)[1]Room TemperatureRoom Temperature
Key Advantages High reported yield, well-established method.Milder reaction conditions (room temperature) potentially reducing energy costs. Avoids the higher temperatures that can lead to side reactions.Milder reaction conditions, potentially safer than using sodium hydride alone. May offer improved catalytic effect.
Key Disadvantages Requires heating, increasing energy costs. Acetonitrile is a relatively expensive solvent.Sodium hydride is a hazardous material requiring special handling. Lower yield reported in some instances.[2] Mineral oil from industrial-grade sodium hydride can contaminate the product.[2]Requires an additional reagent (potassium methoxide). Use of THF can be costly. Wiped-film molecular distillation for purification can be a significant capital expense.[2][3]
Estimated Raw Material Cost ModerateLow to ModerateModerate to High
Estimated Energy Cost HighLowLow
Estimated Capital Expenditure ModerateModerateHigh (if molecular distillation is required)
Waste Considerations Solvent and salt disposal.Disposal of mineral oil and solvent.Solvent and salt disposal.

Reaction Pathways and Experimental Workflows

To visualize the distinct processes, the following diagrams illustrate the reaction pathways and experimental workflows for each method.

Method 1: Sodium Methoxide Synthesis Workflow

G Method 1: Sodium Methoxide Synthesis cluster_reactants Reactants & Solvent cluster_process Reaction & Purification cluster_product Final Product R1 Methyl 4-chloroacetoacetate P1 Reaction at 70°C R1->P1 R2 Sodium Methoxide R2->P1 R3 Methanol R3->P1 S1 Acetonitrile S1->P1 P2 Neutralization & Extraction P1->P2 Cooling P3 Distillation P2->P3 Crude Product FP This compound P3->FP Purified Product

Caption: Workflow for the Sodium Methoxide method.

Method 2: Sodium Hydride Synthesis Workflow

G Method 2: Sodium Hydride Synthesis cluster_reactants Reactants & Solvent cluster_process Reaction & Purification cluster_product Final Product R1 Methyl 4-chloroacetoacetate P1 Reaction at Room Temperature R1->P1 R2 Sodium Hydride R2->P1 R3 Methanol R3->P1 S1 Toluene S1->P1 P2 Work-up P1->P2 P3 Reduced Pressure Distillation P2->P3 Crude Product FP This compound P3->FP Purified Product

Caption: Workflow for the Sodium Hydride method.

Method 3: Sodium Hydride & Potassium Methoxide Synthesis Workflow

G Method 3: Sodium Hydride & Potassium Methoxide Synthesis cluster_reactants Reactants & Solvent cluster_process Reaction & Purification cluster_product Final Product R1 Methyl 4-chloroacetoacetate P1 Reaction at Room Temperature R1->P1 R2 Sodium Hydride R2->P1 R3 Potassium Methoxide R3->P1 R4 Methanol R4->P1 S1 Tetrahydrofuran (THF) S1->P1 P2 Filtration & pH Adjustment P1->P2 P3 Wiped-Film Molecular Distillation P2->P3 Crude Product FP This compound P3->FP High Purity Product

Caption: Workflow for the combined Sodium Hydride and Potassium Methoxide method.

Detailed Experimental Protocols

Detailed methodologies for the key synthesis routes are provided to allow for replication and further optimization.

Method 1: Synthesis using Sodium Methoxide in Acetonitrile

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with sodium methoxide and anhydrous acetonitrile under a nitrogen atmosphere.

  • Addition of Reactant: Methyl 4-chloroacetoacetate is added dropwise to the suspension while maintaining the temperature at approximately 20-25°C.

  • Reaction: The mixture is then heated to and maintained at 70°C with continuous stirring for a specified period (e.g., 3-5 hours).

  • Work-up: After cooling, the reaction mixture is neutralized with an acid (e.g., hydrochloric acid) and extracted with a suitable solvent.

  • Purification: The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound. A reported yield for a similar process is 91.7%.[1]

Method 2: Synthesis using Sodium Hydride in Toluene

  • Reaction Setup: A reactor is charged with anhydrous toluene and industrial-grade sodium hydride (typically a 60% dispersion in mineral oil) under a nitrogen atmosphere. The mineral oil is often washed away with fresh toluene.

  • Addition of Reactants: A mixture of methyl 4-chloroacetoacetate and methanol is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction is allowed to proceed at room temperature for several hours. The progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched, and the product is isolated through extraction and washing.

  • Purification: The crude product is purified by reduced pressure distillation. This method has the advantage of operating at milder temperatures, which can reduce energy costs and the formation of byproducts.[2]

Method 3: Synthesis using Sodium Hydride and Potassium Methoxide in Tetrahydrofuran

  • Reaction Setup: A reaction vessel is charged with anhydrous tetrahydrofuran (THF), sodium hydride, and potassium methoxide under an inert atmosphere.

  • Addition of Reactants: A solution of methyl 4-chloroacetoacetate and methanol in THF is added dropwise to the reaction mixture at a controlled temperature (e.g., below 20°C).

  • Reaction: The reaction is stirred at room temperature for an extended period (e.g., 4-15 hours).

  • Work-up: The reaction mixture is cooled, and the pH is adjusted. The resulting solid is filtered, and the filtrate is processed to separate the organic layer.

  • Purification: The solvent is removed, and the final product is purified using wiped-film molecular distillation to obtain high-purity this compound. While this method can produce a very pure product, the cost of the molecular distillation apparatus is a significant factor to consider.[2][3]

Concluding Remarks

The choice of the optimal production method for this compound is a multifaceted decision that hinges on a careful evaluation of raw material costs, desired product purity, available capital for equipment, and safety considerations.

The Sodium Methoxide method offers a high-yield, well-documented route but at the cost of higher energy consumption. The Sodium Hydride method presents a more energy-efficient alternative by operating at room temperature, though it requires careful handling of a hazardous reagent and may present challenges in removing mineral oil impurities. The combined Sodium Hydride and Potassium Methoxide approach also benefits from mild reaction conditions and can yield a high-purity product, but it introduces an additional reagent and may necessitate a significant investment in specialized purification equipment.

For industrial-scale production, a thorough techno-economic evaluation, including pilot-scale studies to validate yields and optimize process parameters, is crucial. Furthermore, considerations of green chemistry, such as minimizing solvent use and waste generation, will play an increasingly important role in the selection of sustainable and economically viable manufacturing processes.

References

assessing the stability of Methyl 4-methoxyacetoacetate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of key chemical intermediates is paramount for ensuring the integrity and reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient (API). Methyl 4-methoxyacetoacetate, a crucial building block in the synthesis of several pharmaceuticals, including the anti-HIV drug Dolutegravir (B560016), is no exception.[1][2][3] This guide provides a comprehensive assessment of the expected stability of this compound under various conditions, outlines a detailed experimental protocol for its stability testing, and offers a comparative perspective against potential alternatives.

Expected Stability Profile of this compound

This compound, as a β-keto ester, is susceptible to two primary degradation pathways: hydrolysis and decarboxylation. The presence of both a ketone and an ester functional group in a β-relationship governs its reactivity and stability.[4]

Hydrolysis: The ester functional group can be hydrolyzed under both acidic and basic conditions to yield 4-methoxyacetoacetic acid and methanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.[5][6][7][8]

Decarboxylation: The resulting β-keto acid from hydrolysis is thermally unstable and readily undergoes decarboxylation (loss of CO2) to form methoxyacetone.[9][10][11][12] This reaction can also occur, albeit at a slower rate, directly from the ester under certain conditions, particularly at elevated temperatures.

The methoxy (B1213986) group at the 4-position is generally stable and not expected to be a primary site of degradation under typical storage and reaction conditions.

Comparative Stability with Alternatives

In the synthesis of complex molecules like Dolutegravir, several β-keto esters could theoretically be employed. A common alternative starting material is ethyl acetoacetate (B1235776).

CompoundStructureExpected Relative StabilityRationale
This compound CH₃OCH₂COCH₂COOCH₃ModerateThe electron-donating nature of the methoxy group may slightly influence the reactivity of the carbonyl groups. The methyl ester may be slightly more susceptible to hydrolysis than an ethyl ester due to less steric hindrance.
Ethyl Acetoacetate CH₃COCH₂COOC₂H₅ModerateA widely studied β-keto ester. Its stability is well-characterized. The absence of the 4-methoxy group simplifies the molecule but removes a key structural element for certain syntheses. The ethyl ester is generally slightly more stable to hydrolysis than the corresponding methyl ester.[7][8][13][14][15][16]
Methyl 4-chloroacetoacetate ClCH₂COCH₂COOCH₃LowerThe electron-withdrawing nature of the chlorine atom increases the acidity of the α-protons and can make the ester more susceptible to nucleophilic attack and subsequent degradation. It is also sensitive to moisture and heat.[17][18][19]

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocols are based on established guidelines for such studies.

Stability-Indicating HPLC Method Development

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed and validated to separate this compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Forced Degradation Studies

Forced degradation should be performed to achieve 5-20% degradation of the active substance.

a) Hydrolytic Degradation:

  • Acidic Conditions: Dissolve this compound in 0.1 M HCl and heat at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours.

  • Basic Conditions: Dissolve this compound in 0.01 M NaOH at room temperature. Collect samples at shorter intervals (e.g., 0, 15, 30, 60, and 120 minutes) due to expected rapid degradation. Neutralize samples before HPLC analysis.

  • Neutral Conditions: Dissolve this compound in purified water and heat at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours.

b) Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide at room temperature. Protect from light. Collect samples at 0, 2, 4, 8, and 24 hours.

c) Thermal Degradation:

  • Expose solid this compound to 80°C in a calibrated oven. Collect samples at 1, 3, 7, and 14 days.

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) and heat at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours.

d) Photolytic Degradation:

  • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

Data Presentation: Hypothetical Stability Data

The following table summarizes the expected outcomes from the forced degradation studies.

ConditionTime% Degradation of this compound (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl 24 h15%4-methoxyacetoacetic acid, Methoxyacetone
0.01 M NaOH 2 h20%4-methoxyacetoacetic acid, Methoxyacetone
Water 24 h5%4-methoxyacetoacetic acid
3% H₂O₂ 24 h< 5%Minor unidentified polar impurities
Thermal (Solid, 80°C) 14 days10%Methoxyacetone, potential oligomers
Thermal (Solution, 60°C) 24 h8%Methoxyacetone
Photolytic -< 2%No significant degradation

Visualizations

Degradation Pathways

Degradation of this compound M4MAA This compound MeOH Methanol M4MAA->MeOH Hydrolysis (+H2O, H+ or OH-) MA Methoxyacetone M4MAA->MA Hydrolysis (+H2O, H+ or OH-) MAA 4-methoxyacetoacetic acid MA->MA Decarboxylation (Heat) CO2 Carbon Dioxide MA->CO2 Decarboxylation (Heat)

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Testing

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid Hydrolysis->HPLC Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Neutral Hydrolysis Neutral Hydrolysis Neutral Hydrolysis->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC Characterization Impurity Characterization (LC-MS) HPLC->Characterization M4MAA This compound (Bulk Sample) M4MAA->Acid Hydrolysis M4MAA->Base Hydrolysis M4MAA->Neutral Hydrolysis M4MAA->Oxidation M4MAA->Thermal M4MAA->Photolytic

Caption: Experimental workflow for the forced degradation study.

References

comparison of Methyl 4-methoxyacetoacetate with other beta-ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Methyl 4-methoxyacetoacetate and Other Beta-Ketoesters

Introduction

Beta-ketoesters are a pivotal class of compounds in organic synthesis, valued for their versatile reactivity which stems from the presence of two carbonyl groups and an acidic α-hydrogen. This unique structure allows them to serve as key building blocks for a wide array of molecules, including pharmaceuticals, agrochemicals, and fragrances.[1][2] this compound (M4MAA) is a specialized beta-ketoester that has gained prominence as a crucial intermediate in the synthesis of complex pharmaceutical agents, most notably the anti-HIV drug Dolutegravir (B560016).[3][4] This guide provides an objective comparison of this compound with more common beta-ketoesters like methyl acetoacetate (B1235776) (MAA), ethyl acetoacetate (EAA), and tert-butyl acetoacetate (t-BAA), supported by physicochemical data and experimental insights.

Physicochemical Properties

The choice of a beta-ketoester in a synthetic route is often dictated by its physical properties, which influence reaction conditions, purification methods, and overall process efficiency. The table below summarizes key properties of M4MAA and its common analogues.

PropertyThis compound (M4MAA)Methyl Acetoacetate (MAA)Ethyl Acetoacetate (EAA)tert-Butyl Acetoacetate (t-BAA)
Molecular Formula C₆H₁₀O₄[5]C₅H₈O₃[6]C₆H₁₀O₃[7]C₈H₁₄O₃
Molecular Weight 146.14 g/mol [5]116.12 g/mol [6]130.14 g/mol [7]158.19 g/mol
Boiling Point 215.7 °C @ 760 mmHg[5]; 89 °C @ 8.5 mmHg[8]166 °C @ 760 mmHg[6]180.8 °C @ 760 mmHg[7]184-186 °C @ 760 mmHg
Melting Point -80 °C[5]N/A-45 °C[7]N/A
Density 1.129 g/mL at 25 °C[8]1.076 g/cm³[6]1.030 g/cm³[7]0.965 g/mL at 25 °C
Refractive Index (n20/D) 1.431[8]1.411[6]1.420[7]1.420
Flash Point 87 °C (closed cup)[8]70 °C[6]70 °C[7]76 °C
pKa (α-H in H₂O) ~11 (estimated)~10.710.68[7]~11 (estimated)

Reactivity and Performance Comparison

The reactivity of beta-ketoesters is centered on the acidity of the α-hydrogen, which allows for the formation of a stabilized enolate, a potent nucleophile. This enolate is the cornerstone of the synthetic utility of this class of compounds.[9]

Alkylation

The acetoacetic ester synthesis, a classic C-C bond-forming reaction, involves the alkylation of the α-carbon. The process begins with the deprotonation of the beta-ketoester by a suitable base (e.g., sodium ethoxide, sodium hydride) to form the enolate, which then attacks an alkyl halide in an Sₙ2 reaction.[10]

  • Methyl and Ethyl Acetoacetates (MAA & EAA): These are the archetypal substrates for this reaction. Their relatively low steric hindrance allows for efficient alkylation with a variety of primary and some secondary alkyl halides.[7][11] The choice between methyl and ethyl esters often depends on the desired final product or subsequent reaction conditions, such as transesterification compatibility.[12]

  • tert-Butyl Acetoacetate (t-BAA): The bulky tert-butyl group can sterically hinder the approach of the alkylating agent to the α-carbon, potentially leading to lower yields or requiring more forcing conditions compared to MAA or EAA. However, its main advantage lies in the ease of its removal under acidic conditions (vide infra).

  • This compound (M4MAA): M4MAA behaves similarly to MAA in alkylation reactions. The 4-methoxy group is electronically neutral with respect to the enolate formation and does not significantly interfere with the alkylation step. Its primary value is the additional functionality it carries into the product.

Acetoacetylation and Transesterification

Beta-ketoesters are frequently used as acetoacetylating agents, transferring the CH₃COCH₂CO- group to nucleophiles like alcohols and amines.

  • tert-Butyl Acetoacetate (t-BAA): t-BAA is a superior acetoacetylating reagent compared to its methyl or ethyl counterparts. It is reported to be 15 to 20 times more reactive in the acetoacetylation of hydroxyl-containing resins.[13] This enhanced reactivity allows for high-yield acetoacetylation of both primary and secondary alcohols under milder conditions.[13]

  • Methyl and Ethyl Acetoacetates (MAA & EAA): While effective, they are less reactive than t-BAA. Transesterification of MAA and EAA often requires catalysts such as Lewis acids (e.g., BF₃·OEt₂) or solid acid catalysts and may necessitate the removal of the liberated alcohol (methanol or ethanol) to drive the equilibrium.[12]

Hydrolysis and Decarboxylation

A hallmark reaction of beta-ketoesters, particularly after alkylation, is their conversion to ketones via hydrolysis and decarboxylation. The ester is first hydrolyzed (saponified) to a beta-keto acid, which is unstable and readily loses CO₂ upon gentle heating to yield a ketone.[9][10]

  • Methyl and Ethyl Esters: These are typically hydrolyzed under basic conditions (e.g., NaOH, KOH) followed by acidification and heating.[10]

  • tert-Butyl Esters: The tert-butyl ester group is unique in that it can be cleaved under milder, non-hydrolytic acidic conditions (e.g., trifluoroacetic acid) at room temperature, liberating isobutylene (B52900) and the beta-keto acid, which then decarboxylates. This is advantageous for substrates sensitive to the harsh basic conditions required for methyl/ethyl ester saponification.

  • Chemoselectivity: The differential reactivity of ester groups can be exploited for selective decarboxylation. For instance, a 2-(trimethylsilyl)ethyl (TMSE) beta-ketoester can be cleaved with fluoride (B91410) ions while methyl, tert-butyl, or benzyl (B1604629) beta-ketoesters remain intact.[14]

Synthesis of Heterocyclic Compounds

Beta-ketoesters are indispensable precursors for a vast range of heterocyclic systems.

  • Biginelli Reaction: M4MAA has been successfully employed in the one-pot, three-component Biginelli cyclocondensation with aldehydes and ureas to generate diversely functionalized dihydropyrimidines.[15]

  • Hantzsch Synthesis: EAA is the classic substrate for the Hantzsch pyridine (B92270) synthesis.

  • Feist-Benary Furan Synthesis: Beta-ketoesters react with α-halo ketones or aldehydes to produce substituted furans.[16]

  • Knorr Pyrrole Synthesis: This reaction involves the condensation of an α-amino-ketone with a beta-ketoester to form a pyrrole.

Experimental Protocols

Protocol 1: Synthesis of this compound (M4MAA)

This protocol is adapted from patent literature describing the nucleophilic substitution of methyl 4-chloroacetoacetate.[4][17]

  • Reagent Preparation: In a nitrogen-purged reactor, add anhydrous toluene (B28343). Control the internal temperature to 18-20°C.

  • Base Addition: Add industrial-grade sodium hydride (NaH) under stirring. Rinse the NaH with anhydrous toluene (at least 3 times) to remove mineral oil, decanting the toluene after each rinse. Add fresh anhydrous toluene as the reaction solvent.

  • Reactant Addition: While maintaining a nitrogen atmosphere, add methyl 4-chloroacetoacetate.

  • Nucleophile Addition: Cool the reactor to 10-15°C. Add a methanol (B129727) solution of sodium methoxide (B1231860) dropwise. The molar ratio of methyl 4-chloroacetoacetate to NaH to sodium methoxide is typically 1:1:1.2.[4]

  • Reaction: After the addition is complete, allow the mixture to warm to 20-25°C and stir for 3-5 hours. Monitor the reaction progress by GC or TLC.

  • Workup: Cool the mixture and adjust the pH to ~6-7 with a suitable acid (e.g., HCl solution). Allow the layers to separate.

  • Purification: Separate the organic (toluene) layer. Remove the toluene by distillation under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield the target M4MAA.

Protocol 2: General Procedure for Alkylation of a Beta-Ketoester

This procedure is a generalized method for the acetoacetic ester synthesis.[10][18]

  • Base Preparation: In a dry, inert-atmosphere flask, dissolve the beta-ketoester (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, ethanol).

  • Enolate Formation: Add a strong base (e.g., sodium ethoxide, 1.1 eq.; or sodium hydride, 1.1 eq.) portion-wise at 0°C. Allow the mixture to stir until deprotonation is complete (cessation of H₂ gas evolution for NaH).

  • Alkylation: Add the alkyl halide (1.0-1.2 eq.) dropwise at 0°C or room temperature, depending on the reactivity of the halide.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

  • Workup: Quench the reaction by adding a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Visualized Workflows and Comparisons

G cluster_start Starting Material cluster_reaction Core Reaction cluster_product Intermediate & Final Products bke Beta-Ketoester (RCOCH₂COOR') enolate Enolate Formation bke->enolate + Base - H⁺ alkylation Alkylation (Sₙ2) enolate->alkylation + R''-X alkyl_bke Alkylated Beta-Ketoester (RCOCHR''COOR') alkylation->alkyl_bke ketone Ketone (RCOCHR''H) alkyl_bke->ketone 1. Hydrolysis 2. Decarboxylation (-CO₂)

// Nodes for each ester maa [label="Methyl Acetoacetate\n(MAA)", fillcolor="#FBBC05", fontcolor="#202124"]; eaa [label="Ethyl Acetoacetate\n(EAA)", fillcolor="#FBBC05", fontcolor="#202124"]; tbaa [label="tert-Butyl Acetoacetate\n(t-BAA)", fillcolor="#FBBC05", fontcolor="#202124"]; m4maa [label="this compound\n(M4MAA)", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for properties/features sterics [label="Low Steric Hindrance", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reactivity [label="High Acetoacetylation\nReactivity (15-20x > MAA/EAA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cleavage [label="Mild Acidic Cleavage\n(Decarboxylation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; application [label="Key Intermediate for\nDolutegravir (Anti-HIV)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; classic [label="Classic Substrate for\nAcetoacetic Ester Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges maa -> sterics; eaa -> sterics; eaa -> classic; tbaa -> reactivity; tbaa -> cleavage; m4maa -> application; } caption [shape=plain, label="Figure 2. Logical relationship diagram comparing key features of selected beta-ketoesters.", fontname="Arial", fontsize=10];

// Nodes m4maa [label="this compound\n(M4MAA)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Multi-step\nSynthesis", shape=oval, style=dashed, fontcolor="#5F6368"]; dolutegravir [label="Dolutegravir\n(API)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme [label="HIV Integrase\n(Enzyme)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition [label="Inhibition of\nViral Replication", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges m4maa -> intermediate [label="Starting Material"]; intermediate -> dolutegravir [label="Forms"]; dolutegravir -> enzyme [label="Inhibits", color="#EA4335"]; enzyme -> inhibition [label="Leads to", style=dashed, color="#5F6368"]; } caption [shape=plain, label="Figure 3. Role of M4MAA as a starting material for an Active Pharmaceutical Ingredient (API).", fontname="Arial", fontsize=10];

Conclusion

While methyl acetoacetate and ethyl acetoacetate remain workhorse reagents for general organic synthesis, specialized beta-ketoesters offer distinct advantages for specific applications. Tert-butyl acetoacetate excels as a highly reactive acetoacetylating agent and provides a pathway for mild, acid-catalyzed decarboxylation, making it ideal for sensitive substrates. This compound stands out not for a fundamental change in core reactivity but for the strategic value of its incorporated methoxy (B1213986) group. Its role as a key building block for the synthesis of Dolutegravir underscores the modern approach of using functionalized starting materials to streamline the construction of complex, high-value molecules. The choice of a beta-ketoester is therefore a strategic decision, balancing reactivity, steric factors, cleavage conditions, and the specific functionalities required in the final target.

References

Safety Operating Guide

Proper Disposal of Methyl 4-methoxyacetoacetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1] Improper handling of chemical waste can lead to serious environmental contamination and significant legal penalties.[2] This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 4-methoxyacetoacetate, designed for researchers, scientists, and drug development professionals.

Hazard Identification and Chemical Profile

Before handling, it is essential to understand the hazards associated with this compound. This substance is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[3][4]

Table 1: Properties and Hazards of this compound

PropertyDataCitations
Chemical Formula C₆H₁₀O₄[3]
Molecular Weight 146.14 g/mol [3]
Physical State Liquid
Appearance Colorless to pale yellow, clear
Flash Point 87 °C (188.6 °F) - closed cup
Boiling Point 89 °C at 8.5 mmHg
Density 1.129 g/mL at 25 °C
Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2/2A), Specific target organ toxicity — single exposure (Category 3, Respiratory tract irritation)[3]
Signal Word Warning[3]

Immediate Safety Precautions and Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must use appropriate personal protective equipment (PPE) to prevent exposure.[4] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

Required PPE:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[3][4] A face shield may be necessary if there is a risk of splashing.

  • Skin Protection: Use compatible, chemical-resistant gloves.[3][4] Always inspect gloves before use and use proper removal technique to avoid skin contact.[3] Wear protective clothing and boots as required by the situation.

  • Respiratory Protection: If vapors or mists are generated, use a vapor respirator.[3]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2][5] It is Purdue University's policy that all staff assume that all chemical wastes are hazardous and must be managed by the Radiological and. Environmental Management Department.[6]

Step 1: Waste Classification and Segregation

  • Treat all waste this compound, including contaminated materials, as hazardous waste.[7]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Incompatible wastes must be segregated to prevent dangerous reactions.[9] For instance, store acids and bases separately.[9]

Step 2: Container Selection

  • Select a container that is in good condition, free of leaks or rust, and chemically compatible with this compound.[10]

  • Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[5]

  • The container must have a secure, leak-proof closure.[2] It should be kept closed at all times except when adding waste.[6][10]

Step 3: Labeling the Waste Container

  • As soon as waste is first added, label the container with a hazardous waste tag provided by your institution's EHS or equivalent department.[5][7]

  • The label must include the words "Hazardous Waste".[2][5]

  • Clearly list the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][5] For mixtures, list all constituents and their approximate percentages.[5]

  • Include the date when waste was first added (generation start date), the location (building and room number), and the principal investigator's name and contact information.[2][5]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][11]

  • The SAA must be under the control of laboratory personnel.[2]

  • Ensure the SAA is inspected weekly for any leaks or container degradation.[9]

  • Store incompatible chemicals with secondary containment to prevent mixing in case of a leak.[2][7]

  • Accumulation limits must be observed. A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste can be stored in an SAA.[7][11]

Step 5: Arranging for Disposal

  • Do not dispose of this compound down the sink or in regular trash.[2][5]

  • Contact a licensed professional waste disposal service or your institution's EHS department to arrange for pickup and disposal.[3][7]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting a completed Hazardous Waste Information Form.[5]

  • Disposal may involve treatment in a chemical incinerator equipped with an afterburner and scrubber.[3]

Spill and Leak Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3]

  • Wear the appropriate PPE as described in Section 2.[3]

  • Absorb the spilled material with an inert absorbent such as dry sand, earth, or sawdust.

  • For large spills, contain the spill by bunding.

  • Collect the absorbed material and spilled substance into a suitable, closed container for disposal.[3][4] Label this container as hazardous waste.

  • Clean the contaminated area thoroughly.[4]

Disposal Workflow Visualization

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

G Figure 1. General Workflow for Laboratory Chemical Waste Disposal A Waste Generated B Is it a known, non-hazardous waste per EHS guidelines? A->B C Treat as Hazardous Waste B->C No / Unsure J Dispose in Regular Trash or Sewer (ONLY with explicit EHS approval) B->J Yes D Select Compatible Container C->D E Label with 'Hazardous Waste' tag (Full chemical name, date, PI info) D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Segregate Incompatibles & Use Secondary Containment F->G H Request Pickup from EHS/Licensed Contractor G->H I Final Disposal (e.g., Incineration) H->I

Figure 1. General Workflow for Laboratory Chemical Waste Disposal

By adhering to these procedures, laboratory personnel can ensure the safe handling and proper disposal of this compound, protecting themselves, their colleagues, and the environment while maintaining regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS department for guidance.[1]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.